Bis(4-methylsulfanylphenyl)methanone
Description
Properties
IUPAC Name |
bis(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAQUSSQDJCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303087 | |
| Record name | bis(4-methylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63084-99-1 | |
| Record name | Bis[4-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63084-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 156568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC156568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-methylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Bis(4-methylsulfanylphenyl)methanone (CAS 63084-99-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methylsulfanylphenyl)methanone, also known as 4,4'-bis(methylthio)benzophenone, is an organic compound with the CAS number 63084-99-1. This document provides a comprehensive overview of its known properties, a proposed synthesis protocol, and an exploration of its potential applications based on the characteristics of related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides theoretical insights for research and development purposes.
Chemical and Physical Properties
The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 63084-99-1 | N/A |
| Molecular Formula | C₁₅H₁₄OS₂ | N/A |
| Molecular Weight | 274.4 g/mol | N/A |
| Melting Point | 125.5 °C | N/A |
| Boiling Point | 435.5 °C | N/A |
| Flash Point | 189.1 °C | N/A |
| XLogP3 | 4.6 | N/A |
| Hydrogen Bond Acceptor Count | 3 | N/A |
| Rotatable Bond Count | 4 | N/A |
Synthesis
Proposed Experimental Protocol: Friedel-Crafts Acylation
This proposed protocol is based on the general principles of Friedel-Crafts acylation, using thioanisole as the aromatic substrate.
Reaction:
2 Thioanisole + Phosgene (or equivalent) --(Lewis Acid Catalyst)--> this compound + 2 HCl
Materials:
-
Thioanisole (2 equivalents)
-
Phosgene (COCl₂) or a phosgene equivalent such as triphosgene (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst (2-3 equivalents)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate glassware for reflux and workup
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phosgene or its equivalent in the anhydrous solvent via the dropping funnel.
-
To this mixture, add thioanisole dropwise from the dropping funnel while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: Proposed synthesis of this compound.
Spectroscopic Properties
Experimental spectroscopic data for this compound is not available in the searched databases. The following are predicted characteristic spectral features based on its chemical structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield compared to the protons ortho to the methylsulfanyl group. The coupling constant would be typical for ortho-coupling (J ≈ 8 Hz).
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.4-2.6 ppm) corresponding to the six protons of the two methyl groups.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A singlet in the downfield region, characteristic of a ketone carbonyl (typically δ 190-200 ppm).
-
Aromatic Carbons: Several signals in the aromatic region (typically δ 120-145 ppm). The carbon atoms attached to the sulfur will be shielded compared to those in benzophenone, while the carbons ortho and para to the carbonyl group will be deshielded. The ipso-carbon attached to the carbonyl group will also be in this region.
-
Methyl Carbon: A signal in the upfield region (typically δ 15-20 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band characteristic of an aryl ketone (typically in the range of 1640-1660 cm⁻¹).
-
C-S Stretch: A weak to medium absorption band (typically in the range of 600-800 cm⁻¹).
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple bands in the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 274, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments would be expected from the cleavage of the C-C bond between the carbonyl group and the phenyl rings, leading to ions such as [C₆H₄(SCH₃)]⁺ (m/z = 123) and [C₆H₄(SCH₃)CO]⁺ (m/z = 151). Further fragmentation of the methyl group could also be observed.
Potential Applications and Biological Activity
While no specific studies on the biological activity or applications of this compound have been identified, the benzophenone scaffold is a common motif in medicinal chemistry and materials science.
-
Drug Development: Benzophenone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of sulfur-containing moieties can enhance the lipophilicity and metabolic stability of drug candidates. Therefore, this compound could serve as a scaffold for the development of novel therapeutic agents.
-
Materials Science: Benzophenones are widely used as photoinitiators in polymerization processes. The sulfur atoms in this compound could potentially influence its photochemical properties and its performance in such applications.
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Bis(methylthio)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-bis(methylthio)benzophenone, a versatile building block in organic synthesis. This document details a feasible synthetic protocol, physical and spectroscopic properties, and key characterization data to support its use in research and development.
Compound Overview
4,4'-Bis(methylthio)benzophenone is an aromatic ketone containing two methylthio substituents. Its chemical structure lends itself to further functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials for engineering applications.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 63084-99-1 | [2][3] |
| Molecular Formula | C₁₅H₁₄OS₂ | [2][3] |
| Molecular Weight | 274.40 g/mol | [2][3] |
| Appearance | White to off-white to pale yellow powder or crystals | [2] |
| Melting Point | 125.5 °C | [3] |
| Purity (¹H NMR) | ≥ 95% | [2] |
Synthesis of 4,4'-Bis(methylthio)benzophenone
The primary synthetic route to 4,4'-bis(methylthio)benzophenone is the Friedel-Crafts acylation of thioanisole. This electrophilic aromatic substitution reaction provides an efficient method for the formation of the diaryl ketone structure. Two plausible methods are presented below.
Method A: Acylation with 4-(Methylthio)benzoyl Chloride
This is a direct and efficient approach where thioanisole is acylated with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Thioanisole
-
4-(Methylthio)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or methanol for recrystallization
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-(methylthio)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 4-(methylthio)benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add thioanisole (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 15-20 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to afford 4,4'-bis(methylthio)benzophenone as a solid.
Method B: Reaction of Thioanisole with Carbon Tetrachloride
An alternative Friedel-Crafts approach involves the reaction of excess thioanisole with carbon tetrachloride in the presence of a Lewis acid, followed by hydrolysis of the intermediate.
Materials:
-
Thioanisole
-
Carbon tetrachloride (CCl₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Ethanol or methanol for recrystallization
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add thioanisole (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions to the stirred solution, maintaining the low temperature.
-
Add carbon tetrachloride (1.0 equivalent) dropwise from the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Slowly add concentrated HCl to hydrolyze the intermediate complex.
-
Steam distill the mixture to remove excess thioanisole and the solvent.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or methanol.
Visualizations
Caption: Synthesis workflow for 4,4'-bis(methylthio)benzophenone.
Characterization Data
The structure and purity of the synthesized 4,4'-bis(methylthio)benzophenone can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (~7.2-7.8 ppm, two doublets), Methyl protons (~2.5 ppm, singlet). |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Carbonyl carbon (~195 ppm), Aromatic carbons (~125-145 ppm), Methyl carbons (~15 ppm). |
| IR | Expected characteristic peaks (cm⁻¹): ~1650 (C=O stretch), ~3100-3000 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1590 (C=C aromatic stretch). |
| Mass Spec. | Expected m/z: 274 (M⁺), fragments corresponding to the loss of CH₃S, CO, and cleavage of the benzoyl moiety. |
Note: The exact peak positions and splitting patterns in NMR spectra can be influenced by the solvent and the specific spectrometer used.
Caption: Correlation of structure with expected spectral data.
Conclusion
This technical guide outlines the synthesis and characterization of 4,4'-bis(methylthio)benzophenone. The provided experimental protocols, based on the robust Friedel-Crafts acylation, offer a clear pathway to obtaining this valuable chemical intermediate. The summarized physical and spectroscopic data serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound, facilitating its application in further scientific endeavors.
References
In-Depth Technical Guide: The Mechanism of Action of Bis(4-methylsulfanylphenyl)methanone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methylsulfanylphenyl)methanone, a thioether-substituted aromatic ketone, is a Type II photoinitiator that plays a critical role in initiating photopolymerization reactions upon exposure to ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the fundamental photochemical and photophysical processes that lead to the generation of reactive species. This document details the absorption of UV light, intersystem crossing to the triplet state, and subsequent hydrogen abstraction from a synergistic co-initiator to produce initiating radicals. Quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways are presented to offer a thorough understanding for researchers and professionals in the field.
Introduction
Photopolymerization is a widely utilized process in various industries, including coatings, adhesives, dental materials, and 3D printing, owing to its rapid curing, low energy consumption, and solvent-free formulations. At the heart of this technology are photoinitiators, compounds that absorb light and generate reactive species to initiate polymerization. This compound, also known as 4,4'-bis(methylthio)benzophenone, is a notable Type II photoinitiator. Its efficacy is attributed to its strong UV absorption, efficient intersystem crossing, and the ability of its excited triplet state to interact with hydrogen donors to generate free radicals. This guide delves into the intricate mechanistic details of this process.
Photochemical and Photophysical Properties
The photoinitiation process begins with the absorption of photons by the this compound molecule.
UV-Vis Absorption
This compound exhibits strong absorption in the UV-A region of the electromagnetic spectrum, typically with an absorption maximum (λmax) around 310-330 nm. The presence of the sulfur atoms in the methylsulfanyl groups causes a bathochromic shift (red shift) in the absorption spectrum compared to the parent benzophenone molecule.
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Absorption Maximum (λmax) | ~320 nm |
| Molar Extinction Coefficient (ε) at λmax | > 20,000 L mol-1 cm-1 |
Excited State Dynamics
Upon absorption of a UV photon, the molecule is promoted from its ground state (S0) to an excited singlet state (S1). Due to the presence of the heavy sulfur atoms, which enhance spin-orbit coupling, the S1 state rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (T1). The quantum yield of intersystem crossing (ΦISC) for benzophenone and its derivatives is typically close to unity, indicating that nearly every absorbed photon results in the formation of a triplet state molecule.
Mechanism of Radical Generation
As a Type II photoinitiator, this compound in its excited triplet state does not undergo direct fragmentation (Norrish Type I cleavage) to a significant extent. Instead, it initiates polymerization by interacting with a co-initiator or hydrogen donor, typically an amine or a thiol.
Hydrogen Abstraction
The triplet state of this compound is a potent hydrogen abstractor. It reacts with a hydrogen donor (R-H), most commonly a tertiary amine, to generate a ketyl radical and an amine-derived radical. This amine-derived radical is the primary species that initiates the polymerization of monomers.
The ketyl radical is generally less reactive towards monomer double bonds and often undergoes termination reactions, such as dimerization to form a pinacol.
Norrish Type Reactions
While the primary mechanism for radical generation is hydrogen abstraction, it is important to understand the potential for Norrish Type I and Type II reactions in ketones.
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in two radical fragments. For this compound, this pathway is generally less favored compared to hydrogen abstraction in the presence of a co-initiator.
-
Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction from the γ-position, followed by cleavage of the resulting biradical. Due to the molecular structure of this compound, this reaction is not a primary pathway for generating initiating radicals.
Experimental Protocols
Characterizing the performance of a photoinitiator requires a combination of spectroscopic and kinetic studies.
Synthesis of this compound
A common synthetic route involves the Friedel-Crafts acylation of thioanisole with benzoyl chloride or a related derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Procedure:
-
Thioanisole is dissolved in a suitable inert solvent (e.g., dichloromethane).
-
Anhydrous aluminum chloride is added portion-wise at 0 °C.
-
Benzoyl chloride is added dropwise to the stirred mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of a characteristic monomer absorption band (e.g., the C=C double bond stretching vibration of acrylates at ~1637 cm-1).
Experimental Setup:
-
A thin film of the photopolymerizable formulation (containing monomer, photoinitiator, and co-initiator) is placed between two KBr plates or on an ATR crystal.
-
The sample is positioned in the FTIR spectrometer.
-
A UV light source is focused on the sample to initiate polymerization.
-
FTIR spectra are recorded continuously at specific time intervals during the UV exposure.
-
The degree of conversion is calculated by monitoring the decrease in the area of the monomer's characteristic absorption peak.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation. This provides information on the rate of polymerization and the total heat evolved, which is proportional to the overall conversion.
Experimental Setup:
-
A small sample of the liquid photocurable formulation is placed in an open aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas (e.g., nitrogen).
-
The sample is irradiated with a UV lamp of a specific wavelength and intensity.
-
The heat flow is recorded as a function of time.
-
The total heat of polymerization (ΔHp) is determined by integrating the area under the exothermic peak.
Quantitative Data
The efficiency of a photoinitiator is quantified by several parameters.
Table 2: Key Performance Parameters for Photoinitiators
| Parameter | Description | Typical Value Range for Thioether-Substituted Benzophenones |
| Quantum Yield of Initiation (Φi) | The number of initiated polymer chains per absorbed photon. | 0.1 - 0.5 |
| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Dependent on formulation and irradiation conditions. |
| Final Conversion (%) | The maximum percentage of monomer converted to polymer. | 60% - 95% |
Conclusion
This compound is an effective Type II photoinitiator that operates through a well-defined mechanism involving UV absorption, efficient intersystem crossing to a reactive triplet state, and subsequent hydrogen abstraction from a co-initiator to generate initiating free radicals. Its strong absorption in the UV-A range and high efficiency in radical generation make it a valuable component in various photopolymerization applications. A thorough understanding of its mechanism, supported by quantitative data and appropriate experimental characterization, is crucial for the formulation and optimization of advanced photocurable materials.
UV-Vis Absorption Spectrum of Bis(4-methylsulfanylphenyl)methanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic properties of Bis(4-methylsulfanylphenyl)methanone, also known as 4,4'-bis(methylthio)benzophenone. Despite a comprehensive search of publicly available scientific literature, specific experimental data on the UV-Vis absorption spectrum, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), for this compound remains elusive. The available information is primarily centered on theoretical calculations for structurally similar molecules and experimental data for other benzophenone derivatives.
This document summarizes the current state of knowledge based on available information and provides a framework for the experimental determination and visualization of the UV-Vis absorption properties of this compound.
Quantitative Data Summary
A definitive quantitative summary of the UV-Vis absorption spectrum of this compound cannot be provided due to the absence of published experimental data. For the purpose of future research and data organization, the following table structure is recommended for summarizing key absorption data once it is obtained.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| (e.g., Acetonitrile) | Data Not Available | Data Not Available |
| (e.g., Dichloromethane) | Data Not Available | Data Not Available |
| (e.g., Ethanol) | Data Not Available | Data Not Available |
| (e.g., Cyclohexane) | Data Not Available | Data Not Available |
Theoretical Insights
While experimental data is not available, theoretical studies on related compounds, such as 4-(4-methylphenylthio)benzophenone, have been conducted using methods like Density Functional Theory (DFT). These computational analyses suggest that benzophenone and its derivatives exhibit absorption at higher wavelengths due to extended π-electron delocalization. Theoretical UV-Vis spectra obtained via Time-Dependent DFT (TD-DFT) indicate that in an aqueous medium, a high-intensity peak with a longer wavelength shift in the visible region is expected compared to the gas phase. These theoretical findings provide a basis for predicting the general spectral behavior of this compound.
Recommended Experimental Protocol
For researchers aiming to determine the UV-Vis absorption spectrum of this compound, the following general experimental protocol is suggested.
1. Materials and Instrumentation:
- Compound: High-purity this compound.
- Solvents: Spectroscopic grade solvents (e.g., acetonitrile, dichloromethane, ethanol, cyclohexane) to assess solvatochromic effects.
- Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
- Cuvettes: Matched quartz cuvettes with a defined path length (typically 1 cm).
2. Sample Preparation:
- Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
- Perform serial dilutions to prepare a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is crucial for determining the molar absorptivity and ensuring the measurements fall within the linear range of the instrument's detector.
3. Spectral Acquisition:
- Record a baseline spectrum using a cuvette filled with the pure solvent.
- Measure the absorbance of each prepared solution across a relevant wavelength range (e.g., 200-800 nm).
- Identify the wavelength(s) of maximum absorbance (λmax).
4. Data Analysis:
- Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
- Plot absorbance versus concentration to confirm a linear relationship, indicating adherence to the Beer-Lambert law at the measured concentrations.
Visualization of Experimental Workflow
The following diagram illustrates a standardized workflow for obtaining and analyzing the UV-Vis absorption spectrum of a chemical compound.
Caption: A generalized workflow for the experimental determination of a UV-Vis absorption spectrum.
This guide serves as a foundational resource for researchers interested in the spectroscopic properties of this compound. The provided protocols and data structures are intended to facilitate future experimental work and ensure standardized data presentation. As new research becomes available, this document can be updated with specific experimental findings.
FT-IR Spectroscopic Analysis of Bis(4-methylsulfanylphenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Bis(4-methylsulfanylphenyl)methanone through Fourier-Transform Infrared (FT-IR) spectroscopy. It details the expected vibrational frequencies, a comprehensive experimental protocol for analysis, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of novel chemical entities.
Introduction to FT-IR Spectroscopy of Aromatic Ketones
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. For aromatic ketones such as this compound, FT-IR spectroscopy provides a characteristic fingerprint, revealing key structural features.
The most prominent absorption band in the FT-IR spectrum of a ketone is the carbonyl (C=O) stretching vibration, which is typically strong and appears in the region of 1660-1770 cm⁻¹.[1][2] The exact position of this band is sensitive to the molecular environment. Conjugation with an aromatic ring, as is the case in this compound, tends to lower the absorption frequency to the 1685–1690 cm⁻¹ range.[1] Other significant absorptions include C-H stretching and bending vibrations of the aromatic rings and the methyl groups, as well as C-S stretching vibrations.
Expected FT-IR Spectral Data for this compound
While a definitive experimental spectrum for this compound is not publicly available, based on the analysis of similar aromatic ketones, the following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2850 | Weak | Aliphatic C-H Stretch (from -SCH₃) |
| ~1685 | Strong | C=O Stretch (Aromatic Ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1320 | Medium | C-CO-C Bend |
| ~1260 | Medium-Strong | Aromatic C-H in-plane bend |
| ~1100 | Medium | C-S Stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol for FT-IR Analysis
This section outlines a detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.[3]
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Spatula and sample vials.
-
This compound sample (solid, crystalline).
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
3.2. Sample Preparation
-
Ensure the ATR crystal surface is clean. Clean with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
3.3. Data Acquisition
-
Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This will record the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.
-
Sample Scan: With the prepared sample in place, acquire the FT-IR spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.
3.4. Data Analysis
-
Identify the characteristic absorption bands in the spectrum.
-
Determine the wavenumber (in cm⁻¹) of the peak maxima.
-
Correlate the observed absorption bands with the known vibrational frequencies of functional groups to confirm the structure of this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process.
Caption: Experimental workflow for FT-IR analysis.
Conclusion
This technical guide has provided a comprehensive overview of the FT-IR spectroscopic analysis of this compound. The tabulated expected spectral data, detailed experimental protocol, and the visualized workflow offer a robust framework for the characterization of this and similar aromatic ketones. Adherence to these guidelines will facilitate accurate and reproducible results, which are critical in research and drug development.
References
Physical and chemical properties of Bis(4-methylsulfanylphenyl)methanone
This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(4-methylsulfanylphenyl)methanone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, synthesis, and spectral properties. All quantitative data is summarized for clarity, and a proposed experimental protocol for its synthesis is provided.
Core Properties
This compound, also known as 4,4'-bis(methylthio)benzophenone, is an aromatic ketone containing two sulfur atoms. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4,4'-Bis(methylthio)benzophenone, Methanone, bis[4-(methylthio)phenyl]- |
| CAS Number | 63084-99-1[1][2] |
| Molecular Formula | C₁₅H₁₄OS₂[1][2] |
| Molecular Weight | 274.4 g/mol [1][2] |
Physical and Chemical Data
A summary of the available physical and chemical properties of this compound is provided in the table below. It should be noted that some of these properties are computed due to a lack of experimentally determined values in the literature.
| Property | Value | Source |
| Melting Point | 125.5 °C | Experimental |
| Boiling Point | 435.5 °C | [1] |
| Flash Point | 189.1 °C | [1] |
| XLogP3 | 4.6 | Computed |
| Topological Polar Surface Area | 67.7 Ų | Computed |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the available literature, a plausible and efficient method is the Friedel-Crafts acylation of thioanisole. This well-established reaction is widely used for the preparation of aromatic ketones.
Proposed Synthesis of this compound
This protocol is based on the general principles of Friedel-Crafts acylation.[3][4][5]
Reaction:
2 Thioanisole + Phosgene → this compound + 2 HCl
Materials:
-
Thioanisole (2 equivalents)
-
Phosgene (1 equivalent) or a phosgene equivalent such as triphosgene
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Addition of Reactants: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring. The mixture is cooled in an ice bath. Thioanisole is then added dropwise via the dropping funnel.
-
Acylation: A solution of phosgene (or its equivalent) in dichloromethane is added dropwise to the stirred reaction mixture at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of 1M HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.
Predicted Spectral Data
¹H NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | d | 4H | Aromatic protons ortho to the carbonyl group |
| ~ 7.3 | d | 4H | Aromatic protons meta to the carbonyl group |
| ~ 2.5 | s | 6H | Methyl protons of the two -SCH₃ groups |
¹³C NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | Carbonyl carbon (C=O) |
| ~ 145 | Aromatic carbon attached to the -SCH₃ group |
| ~ 135 | Aromatic carbon ipso to the carbonyl group |
| ~ 130 | Aromatic carbons ortho to the carbonyl group |
| ~ 125 | Aromatic carbons meta to the carbonyl group |
| ~ 15 | Methyl carbons (-SCH₃) |
Infrared (IR) Spectrum (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | C-H stretch (aromatic) |
| ~ 2920 | C-H stretch (methyl) |
| ~ 1650 | C=O stretch (ketone) |
| ~ 1590, 1480 | C=C stretch (aromatic ring) |
| ~ 690 | C-S stretch |
Mass Spectrum (Predicted)
-
Molecular Ion (M⁺): m/z = 274.05
-
Key Fragmentation Peaks:
-
m/z = 151: [CH₃SC₆H₄CO]⁺ - Acylium ion fragment
-
m/z = 123: [CH₃SC₆H₄]⁺ - Thioanisole cation radical
-
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity of this compound or its involvement in any signaling pathways. This suggests that the compound is either not biologically active or has not been extensively studied in biological systems. Therefore, no signaling pathway diagrams can be provided at this time.
Visualizations
As there is no available information on signaling pathways involving this compound, a diagram illustrating the proposed experimental workflow for its synthesis and purification is provided below.
Caption: Proposed workflow for the synthesis and purification of this compound.
References
- 1. 4,4’-Bis-(methylthio)-benzophenone | 63084-99-1 | FB168327 [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids - Publications of the IAS Fellows [repository.ias.ac.in]
Crystal structure and molecular geometry of Bis(4-methylsulfanylphenyl)methanone
In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Bis(4-methylsulfanylphenyl)methanone: Data Unavailability
To our valued researchers, scientists, and drug development professionals,
This document addresses the request for an in-depth technical guide on the crystal structure and molecular geometry of this compound. Following a comprehensive and rigorous search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and numerous chemistry and materials science literature repositories, we must report that the specific experimental data required for this guide is not available in the public domain.
The core of the requested technical guide, including quantitative data on crystal structure and molecular geometry, detailed experimental protocols for synthesis and crystallization, and any associated signaling pathways, hinges on the availability of peer-reviewed and deposited crystallographic data. Unfortunately, no such data for this compound (CAS No: 63084-99-1) has been publicly deposited or published.
Status of Crystallographic Data
A thorough search for the crystal structure of this compound did not yield any Crystallographic Information Files (CIF) or detailed structural reports. This absence of data prevents the compilation of the requested tables of quantitative crystallographic and geometric parameters, such as:
-
Crystal System and Space Group: Fundamental parameters defining the crystal lattice.
-
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
-
Atomic Coordinates: The precise location of each atom within the unit cell.
-
Bond Lengths and Angles: Specific distances and angles between atoms in the molecule.
-
Torsion Angles: Dihedral angles that describe the conformation of the molecule.
Without this primary data, a meaningful and accurate discussion of the molecular geometry and intermolecular interactions is not possible.
Experimental Protocols
Similarly, detailed experimental protocols for the synthesis and, crucially, the single-crystal growth of this compound are not described in the accessible literature. While general synthetic methods for related benzophenone derivatives exist, the specific conditions required to obtain crystals of sufficient quality for X-ray diffraction analysis are not documented. Therefore, a detailed "Experimental Protocols" section, as requested, cannot be provided.
Biological Activity and Signaling Pathways
Our investigation into the biological properties of this compound also did not reveal any published studies detailing its interactions with biological systems or its involvement in any specific signaling pathways. Consequently, the creation of diagrams for signaling pathways is not feasible.
Logical Workflow for Future Data Acquisition
To generate the requested technical guide, the following experimental workflow would be necessary. This is presented as a logical relationship diagram to outline the required steps.
The Photophysics of Thioxanthone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioxanthone and its derivatives represent a significant class of organic compounds with rich and tunable photophysical properties. Their ability to absorb UV and visible light and subsequently populate excited states makes them invaluable in a range of applications, from industrial photopolymerization to advanced biomedical applications like photodynamic therapy. This guide provides a comprehensive overview of the core photophysical properties of thioxanthone derivatives, detailed experimental methodologies for their characterization, and visual representations of the key underlying processes.
Core Photophysical Properties
The photophysical behavior of thioxanthone derivatives is governed by the electronic transitions between their ground and excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or non-radiative decay. The triplet state is often the key intermediate in many of their applications due to its longer lifetime.
Absorption and Emission Characteristics
Thioxanthone derivatives typically exhibit strong absorption in the UV-A and visible regions of the electromagnetic spectrum.[1][2] The position of the absorption maxima (λmax) and the molar extinction coefficient (ε) are highly dependent on the nature and position of substituents on the thioxanthone core.[2][3] Electron-donating groups, for instance, can induce a bathochromic (red) shift in the absorption spectrum, extending their activity into the visible light range.[3]
Fluorescence from the excited singlet state is generally weak for the parent thioxanthone, as it undergoes efficient intersystem crossing to the triplet state.[4] However, derivatization can significantly influence the fluorescence quantum yield (Φf).[4] Phosphorescence, emission from the triplet state, is typically observed at low temperatures in rigid matrices.[5]
Table 1: Photophysical Data of Selected Thioxanthone Derivatives
| Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf | Reference |
| Thioxanthone | Acetonitrile | 365 | 4500 | 450 | 0.02 | [4] |
| 2-Isopropylthioxanthone (ITX) | Acetonitrile | 382 | 5600 | - | - | [2] |
| 2,4-Diethylthioxanthone (DETX) | Acetonitrile | 383 | 5800 | - | - | [2] |
| Thioxanthone-anthracene (TX-A) | Benzene | 380 | - | - | - | [6] |
| 2-Methoxythioxanthone | Acetonitrile | 390 | - | - | - | [4] |
Note: This table presents a selection of data from various sources. Experimental conditions can influence these values.
Intersystem Crossing and the Triplet State
A hallmark of thioxanthone photophysics is the efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁).[5][7] This process is facilitated by spin-orbit coupling. The triplet state of thioxanthone derivatives is a versatile reactive intermediate with a relatively long lifetime, allowing it to participate in various photochemical reactions.[8] The energy of the triplet state (ET) is a critical parameter that determines its ability to act as a photosensitizer.[8]
Experimental Protocols
Accurate characterization of the photophysical properties of thioxanthone derivatives is essential for their effective application. The following sections outline the standard experimental methodologies.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of a thioxanthone derivative.
Methodology:
-
Sample Preparation: Prepare a stock solution of the thioxanthone derivative of a known concentration in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, dichloromethane). Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank cuvette in the sample and reference beams.[10]
-
Replace the blank in the sample beam with the cuvette containing the most dilute sample solution.
-
Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[9]
-
Repeat the measurement for all prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φf) of a thioxanthone derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the thioxanthone derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting excitation and emission wavelengths, and a sensitive detector (e.g., photomultiplier tube).[3]
-
Measurement:
-
Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually at the absorption maximum).
-
Place the sample cuvette in the spectrofluorometer.
-
Set the excitation wavelength and scan the emission wavelengths to record the fluorescence spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample.[11][12]
-
Prepare solutions of both the sample and the standard with identical absorbance at the same excitation wavelength.[12]
-
Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).[13]
-
The fluorescence quantum yield (Φf) is calculated using the following equation:[13] Φf,sample = Φf,standard * (Isample / Istandard) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
-
Laser Flash Photolysis
Objective: To detect and characterize transient species, particularly the triplet excited state of thioxanthone derivatives.
Methodology:
-
Sample Preparation: Prepare a solution of the thioxanthone derivative in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as oxygen can quench the triplet state.
-
Instrumentation: A typical laser flash photolysis setup consists of a pulsed laser for excitation (e.g., Nd:YAG laser), a monitoring light source (e.g., Xenon lamp), a monochromator, and a fast detector (e.g., photomultiplier tube connected to a digital oscilloscope).[14][15]
-
Measurement:
-
The sample is excited by a short laser pulse.
-
The change in absorbance of the sample is monitored over time at a specific wavelength.
-
By varying the monitoring wavelength, a time-resolved transient absorption spectrum can be constructed.
-
-
Data Analysis:
-
The decay kinetics of the transient species can be analyzed to determine its lifetime.
-
The transient absorption spectrum helps in the identification of the species (e.g., the triplet-triplet absorption of the thioxanthone derivative).
-
Visualizing Photophysical and Photochemical Processes
The Jablonski Diagram
The Jablonski diagram is a powerful tool for visualizing the various photophysical processes that a molecule can undergo after absorbing light.[16][17]
Caption: Jablonski diagram illustrating the key photophysical pathways for a thioxanthone derivative.
Photoinitiation Mechanism (Type II)
Thioxanthone derivatives are widely used as Type II photoinitiators in polymerization reactions, where they abstract a hydrogen atom or an electron from a co-initiator (typically an amine) to generate free radicals.[18]
Caption: Type II photoinitiation mechanism of thioxanthone with an amine co-initiator.
Photodynamic Therapy (PDT) Signaling Pathway
In the context of drug development, thioxanthone derivatives can act as photosensitizers in photodynamic therapy (PDT). Upon light activation, they can transfer their energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) which induces cell death.[7][19]
Caption: Simplified mechanism of action for a thioxanthone-based photosensitizer in PDT.
Conclusion
Thioxanthone derivatives possess a rich and versatile photochemistry that is readily tunable through synthetic modification. Their strong absorption in the near-UV and visible regions, coupled with efficient intersystem crossing to a long-lived triplet state, makes them highly effective in a variety of light-driven applications. A thorough understanding and characterization of their photophysical properties are paramount for the rational design of new derivatives with enhanced performance, whether for creating novel polymeric materials or for developing next-generation phototherapeutics. The experimental and conceptual frameworks provided in this guide offer a solid foundation for researchers and professionals working with these fascinating molecules.
References
- 1. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
- 2. Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectral and photophysical properties of thioxanthone in protic and aprotic solvents: the role of hydrogen bonds in S1-thioxanthone deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 14. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. ru.ac.za [ru.ac.za]
- 16. ossila.com [ossila.com]
- 17. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 18. Making sure you're not a bot! [opus4.kobv.de]
- 19. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of Bis(4-methylsulfanylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Principles of Thermogravimetric Analysis
TGA operates on the principle of measuring the mass of a sample as it is heated at a constant rate. The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. The resulting curve, known as a thermogram, provides critical information about the thermal events the material undergoes, such as desolvation, decomposition, and oxidation. The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.
Experimental Protocol: TGA of an Organic Small Molecule
A generalized experimental protocol for conducting TGA on a small organic molecule like Bis(4-methylsulfanylphenyl)methanone is detailed below. This protocol is based on standard methodologies for the thermal analysis of organic compounds.
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Sample Preparation:
-
Ensure the this compound sample is of high purity and is in a fine powder form to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum). The exact mass should be recorded.
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or another inert gas like argon) is typically used to study thermal decomposition in the absence of oxidation. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).
-
Heat the sample at a linear heating rate. Common heating rates for initial screening are 10 °C/min or 20 °C/min.
-
The final temperature should be high enough to ensure complete decomposition, for example, up to 600-800 °C for many organic compounds.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
Post-Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Analyze the thermogram to determine key thermal events, such as the onset of decomposition and the temperature ranges of different decomposition steps.
Data Presentation
The quantitative data obtained from a TGA experiment on this compound would be summarized in a table for clear comparison and interpretation. The following table illustrates the type of data that would be collected. Please note that the values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
| Parameter | Description | Hypothetical Value |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 250 °C |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum for a specific step, determined from the DTG curve. | Step 1: 300 °CStep 2: 450 °C |
| Mass Loss (%) | The percentage of the initial mass lost during each decomposition step. | Step 1: 45%Step 2: 35% |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. | 20% at 600 °C |
Visualization of Experimental Workflow and Decomposition Pathway
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a hypothetical thermal decomposition pathway.
Caption: TGA Experimental Workflow for this compound.
Caption: Hypothetical Thermal Decomposition of this compound.
Interpretation of Thermal Decomposition
Based on the structure of this compound, a multi-step decomposition process can be hypothesized. The initial decomposition step would likely involve the cleavage of the methylsulfanyl (–SCH3) groups from the phenyl rings. This is often a weaker point in the molecule. Following this initial fragmentation, the remaining benzophenone-like core would undergo further decomposition at higher temperatures. This secondary decomposition could involve the cleavage of the carbonyl bridge and the fragmentation of the aromatic rings, ultimately leading to the formation of a char residue at the end of the analysis in an inert atmosphere.
Conclusion
This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. While specific experimental data is not currently available, the outlined protocol, data presentation format, and hypothetical decomposition pathway serve as a valuable resource for researchers, scientists, and drug development professionals. The application of TGA is crucial for characterizing the thermal properties of such compounds, which is essential for ensuring their stability, safety, and efficacy in various applications. It is recommended that experimental TGA be performed on a purified sample of this compound to obtain precise data and validate the proposed decomposition behavior.
An In-depth Technical Guide to Norrish Type II Photoinitiators for Researchers, Scientists, and Drug Development Professionals
Core Concepts
Norrish Type II photoinitiators are a class of compounds that, upon absorption of light, initiate polymerization through a bimolecular process. Unlike their Type I counterparts that undergo unimolecular cleavage to form radicals, Type II photoinitiators require the presence of a co-initiator or synergist to generate the initiating species.[1][2] This process is characterized by the photo-excited initiator abstracting a hydrogen atom from the co-initiator, leading to the formation of two radicals that can initiate polymerization.[2]
The general mechanism for Norrish Type II photoinitiation can be described in the following steps:
-
Photo-excitation: The photoinitiator (PI) absorbs a photon, promoting it to an excited singlet state (¹PI*).
-
Intersystem Crossing: The excited singlet state often undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³PI*).
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with a hydrogen donor (co-initiator, R-H), typically a tertiary amine, abstracting a hydrogen atom. This results in the formation of a ketyl radical (PI-H•) and a co-initiator radical (R•).[2]
-
Initiation: The radical generated from the co-initiator (R•) is typically the primary species that initiates the polymerization of monomers. The ketyl radical is generally less reactive and may participate in termination reactions.
This bimolecular nature makes the initiation process dependent on the concentration of both the photoinitiator and the co-initiator, as well as their diffusion rates within the reaction medium.[3] Common examples of Norrish Type II photoinitiators include benzophenone and its derivatives, and thioxanthone and its derivatives. Aliphatic and aromatic amines are frequently used as co-initiators.[1][2]
Quantitative Data on Norrish Type II Photoinitiator Systems
The efficiency of a Norrish Type II photoinitiator system is dependent on several photophysical and photochemical parameters. Key among these are the absorption characteristics of the photoinitiator, the quantum yield of radical formation, and the kinetics of the hydrogen abstraction process.
Benzophenone and its Derivatives
Benzophenone (BP) is a classic Norrish Type II photoinitiator. Its derivatives have been synthesized to enhance properties such as molar extinction coefficient and absorption wavelength.
| Photoinitiator | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |
| Benzophenone (BP) | Methanol | ~250 | - | [4] |
| Benzophenone (BP) | Dichloromethane | ~250 (π-π) | - | [4] |
| Benzophenone (BP) | Dichloromethane | ~360 (n-π) | - | [4] |
| 4,4'-bis(diethylamino) benzophenone (EMK) | Dichloromethane | ~360 | - | [4] |
| Dodecyl-benzophenone (DBP) | - | 345 | - | [5] |
| Hexadecoxyl-benzophenone (HDBP) | - | 335 | - | [5] |
| BPD-D | Dichloromethane | 380 | 30,000 | [4] |
| BPDM-D | Dichloromethane | 380 | 32,000 | [4] |
| BPDP-D | Dichloromethane | 380 | 35,000 | [4] |
Note: The molar extinction coefficients for the n-π* transition of benzophenone are generally low.
Thioxanthone and its Derivatives
Thioxanthone (TX) and its derivatives are another important class of Norrish Type II photoinitiators, often exhibiting higher molar extinction coefficients and absorption at longer wavelengths compared to benzophenones.
| Photoinitiator | Triplet Quantum Yield (ΦT) | Rate Constant with MDEA (k_amine) (M⁻¹s⁻¹) | Reference(s) |
| Thioxanthone | 0.76 | - | [6] |
| Thiophene-extended TX (8) | 0.93 | 1 x 10⁹ | [6] |
| Thiophene-bridged TX (10) | 0.5 | 1 x 10⁹ | [6] |
| Carbazole derivative (12) | - | 1 x 10⁹ | [6] |
Note: MDEA refers to methyldiethanolamine. The numbers in parentheses for the thioxanthone derivatives correspond to the compound numbers in the cited reference.
Experimental Protocols
Monitoring Photopolymerization Kinetics using Real-Time FTIR Spectroscopy
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of a characteristic vibrational band of the monomer, typically the C=C double bond.
Methodology:
-
Sample Preparation:
-
Prepare the photopolymerizable formulation by mixing the monomer (e.g., an acrylate or methacrylate), the Norrish Type II photoinitiator (e.g., 0.1-2 wt%), and the co-initiator (e.g., 0.5-5 wt%). Ensure all components are thoroughly mixed to achieve a homogeneous solution.
-
The weight percent of the photoinitiator and co-initiator is typically calculated based on the monomer content.[7]
-
-
FTIR Setup:
-
Use an FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory.
-
Alternatively, deposit a thin film of the formulation (~25 µm) onto a BaF₂ or KBr pellet.[7]
-
-
Data Acquisition:
-
Place the sample on the ATR crystal or position the pellet in the FTIR sample holder.
-
Collect a background spectrum before initiating polymerization.
-
Position a UV/Vis light source (e.g., a mercury lamp or LED with appropriate wavelength) to irradiate the sample.
-
Simultaneously start the light source and the real-time FTIR data acquisition. Collect spectra at regular intervals (e.g., every few seconds).
-
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the monomer's characteristic absorption band (e.g., ~1635 cm⁻¹ for the C=C stretching of acrylates) over time.
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) (%) = (1 - (A(t) / A(0))) * 100 where A(t) is the absorbance of the C=C peak at time t, and A(0) is the initial absorbance of the C=C peak before irradiation.
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetic profile.
-
Characterization of Hydrogel Formation using Photorheometry
Photorheometry allows for the in-situ monitoring of the viscoelastic properties of a formulation during photopolymerization, providing information on the gelation process and the mechanical properties of the resulting hydrogel.
Methodology:
-
Sample Preparation:
-
Prepare the hydrogel precursor solution containing the polymer (e.g., gelatin methacryloyl - GelMA), the Norrish Type II photoinitiator, and the co-initiator dissolved in a suitable solvent (e.g., phosphate-buffered saline).
-
-
Rheometer Setup:
-
Use a rheometer equipped with a UV/Vis light curing accessory and a suitable geometry (e.g., parallel plate).
-
Set the temperature control to the desired experimental temperature.
-
-
Experimental Procedure:
-
Load the precursor solution onto the lower plate of the rheometer and lower the upper plate to the desired gap distance.
-
Time Sweep:
-
Apply a small oscillatory strain at a constant frequency (within the linear viscoelastic region) to monitor the storage modulus (G') and loss modulus (G'') as a function of time.
-
After an initial period to establish a baseline, turn on the UV/Vis light source to initiate photopolymerization.
-
The gel point is typically identified as the time at which G' crosses over G''.
-
-
Strain Sweep:
-
After the hydrogel is fully cured, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain (within the LVR) to characterize the frequency-dependent mechanical properties of the cured hydrogel.
-
-
-
Data Analysis:
-
From the time sweep, determine the gelation time and the final storage modulus of the hydrogel.
-
The strain and frequency sweeps provide information about the mechanical integrity and structure of the hydrogel network.
-
Applications in Drug Development
Norrish Type II photoinitiators are particularly valuable in drug development for the fabrication of drug delivery systems due to their ability to initiate polymerization under mild conditions, which is crucial for encapsulating sensitive therapeutic agents.
Hydrogel-Based Drug Delivery
Photopolymerized hydrogels are widely explored as matrices for the controlled release of drugs. The in-situ formation of these hydrogels allows for minimally invasive administration and the encapsulation of drugs, proteins, and even cells.
-
Controlled Release: The crosslinking density of the hydrogel, which can be tuned by adjusting the photoinitiator and co-initiator concentrations and the light intensity, governs the diffusion of the encapsulated drug, thereby controlling its release rate.
-
Encapsulation of Biologics: The use of visible light-absorbing Norrish Type II photoinitiators (e.g., camphorquinone with an amine co-initiator) is advantageous for encapsulating sensitive biological drugs that would be damaged by high-energy UV light.[6]
In Situ Forming Implants
Injectable polymer solutions that solidify in situ to form implants are a promising approach for localized and sustained drug delivery. Norrish Type II photopolymerization can be employed to trigger the solidification of these implants upon injection, offering precise temporal and spatial control over their formation. This is particularly useful for delivering drugs to specific sites, such as tumors, to maximize therapeutic efficacy while minimizing systemic side effects.
Visualizations
Caption: The reaction mechanism of a Norrish Type II photoinitiator.
Caption: Workflow for monitoring photopolymerization kinetics with real-time FTIR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 4. mdpi.com [mdpi.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. One-component rapid Norrish Type II photoinitiation of bulk photo-CuAAC polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Bis(4-methylsulfanylphenyl)methanone for Free-Radical Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methylsulfanylphenyl)methanone, a thioether-substituted benzophenone derivative, is a Type II photoinitiator used in free-radical photopolymerization. This class of photoinitiators, upon excitation by a suitable light source, abstracts a hydrogen atom from a synergistic co-initiator, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomer and oligomer units, leading to the formation of a crosslinked polymer network. This process is fundamental in various applications, including the formulation of coatings, adhesives, inks, and in the fabrication of biomedical devices and drug delivery systems. The presence of the electron-donating methylsulfanyl groups can influence the photochemical properties of the benzophenone core, potentially enhancing its efficiency in initiating polymerization.
Mechanism of Action: Type II Photoinitiation
This compound functions as a Type II photoinitiator. The general mechanism involves the following steps:
-
Photoexcitation: Upon absorption of photons of a specific wavelength, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine), generating a ketyl radical and an aminoalkyl radical.
-
Initiation: The highly reactive aminoalkyl radical initiates the polymerization of monomer units (e.g., acrylates), starting the chain reaction.
-
Propagation: The polymer chain grows by the sequential addition of monomer units.
-
Termination: The polymerization process ceases through various termination reactions, such as radical-radical coupling or disproportionation.
Caption: Figure 1. Signaling Pathway of Type II Photoinitiation
Physicochemical and Photochemical Properties
Table 1: Physicochemical and Photochemical Properties
| Property | This compound | 4,4'-Dimethoxybenzophenone (Analogue) |
| Molecular Formula | C₁₅H₁₄OS₂ | C₁₅H₁₄O₃ |
| Molecular Weight | 274.40 g/mol | 242.27 g/mol |
| Melting Point | 125.5 °C | 142-144 °C |
| Boiling Point | 435.5 °C (predicted) | 395.4 °C (predicted) |
| UV Absorption Max (λmax) | Data not available | ~288 nm (in Ethanol) |
| Molar Extinction Coefficient (ε) | Data not available | ~15,000 M⁻¹cm⁻¹ at λmax (in Ethanol) |
Disclaimer: The data for 4,4'-dimethoxybenzophenone is provided as a reference due to the lack of specific published data for this compound. Actual values for the target compound may vary.
Experimental Protocols
The following protocols are generalized for the use of a Type II photoinitiator system and can be adapted for this compound.
Preparation of a Photopolymerizable Formulation
Objective: To prepare a liquid resin formulation for UV curing.
Materials:
-
This compound (Photoinitiator)
-
Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Vortex mixer
-
Amber glass vials
Procedure:
-
In an amber glass vial, dissolve the this compound in the monomer/oligomer blend. A typical concentration range for the photoinitiator is 0.1 - 5.0 wt%.
-
Add the co-initiator to the mixture. The concentration of the co-initiator is often in a similar range to the photoinitiator.
-
Vortex the mixture until all components are fully dissolved and the solution is homogeneous.
-
Store the formulation in the dark to prevent premature polymerization.
Monitoring Photopolymerization Kinetics using Real-Time FTIR
Objective: To measure the rate and degree of monomer conversion during photopolymerization.
Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with a real-time monitoring setup
-
UV/Vis light source (e.g., LED lamp with a wavelength corresponding to the absorption of the photoinitiator)
-
Sample holder with controlled temperature
-
Nitrogen purge (optional, to reduce oxygen inhibition)
Procedure:
-
Place a small drop of the photopolymerizable formulation between two transparent substrates (e.g., BaF₂ plates) to create a thin film of a defined thickness.
-
Mount the sample in the FTIR spectrometer.
-
If applicable, start the nitrogen purge to create an inert atmosphere.
-
Initiate the real-time FTIR measurement, collecting spectra at regular intervals.
-
Simultaneously, expose the sample to the UV/Vis light source at a controlled intensity.
-
Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the acrylate C=C double bond at ~1635 cm⁻¹) over time.
-
Calculate the degree of conversion as a function of time using the initial and final peak areas.
Table 2: Representative Photopolymerization Data (Hypothetical)
| Formulation Component | Concentration (wt%) | Light Intensity (mW/cm²) | Time to 50% Conversion (s) | Final Conversion (%) |
| This compound | 1.0 | 100 | 15 | 85 |
| Ethyl-4-(dimethylamino)benzoate | 2.0 | 100 | 15 | 85 |
| Trimethylolpropane triacrylate | 97.0 | 100 | 15 | 85 |
| This compound | 1.0 | 50 | 35 | 82 |
| Ethyl-4-(dimethylamino)benzoate | 2.0 | 50 | 35 | 82 |
| Trimethylolpropane triacrylate | 97.0 | 50 | 35 | 82 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions.
Caption: Figure 2. Experimental Workflow for Photoinitiator Evaluation
Applications in Research and Development
The use of this compound and similar Type II photoinitiators is relevant in several areas of research and drug development:
-
3D Printing and Microfabrication: For the rapid prototyping of complex structures and medical devices with high resolution.
-
Drug Delivery Systems: In the formulation of hydrogels and nanoparticles for controlled release of therapeutic agents.
-
Biomaterials and Tissue Engineering: For the creation of scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.
-
Coatings and Adhesives: In the development of biocompatible coatings for medical implants and adhesives for wound closure.
Safety and Handling
-
Always handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
-
Store in a cool, dry, and dark place away from incompatible materials.
Conclusion
This compound is a promising Type II photoinitiator for free-radical photopolymerization. While specific quantitative performance data is not widely published, its structural similarity to other efficient benzophenone-based initiators suggests its utility in a variety of applications. The provided protocols offer a starting point for researchers to evaluate its performance in their specific formulations and applications. Further characterization of its photochemical properties and polymerization kinetics is warranted to fully explore its potential.
Application Notes and Protocols for the Formulation of 3D Printing Resins with Bis(4-methylsulfanylphenyl)methanone
Disclaimer: Published research and application-specific data for the use of Bis(4-methylsulfanylphenyl)methanone as a photoinitiator in 3D printing are limited. The following application notes and protocols are based on the known properties of structurally similar benzophenone derivatives and general principles of photopolymerization for 3D printing. These should be considered as a starting point for research and development, and optimization will be required for specific applications.
Introduction
This compound is a benzophenone derivative that, due to its chemical structure, has the potential to function as a Type II photoinitiator in free-radical photopolymerization. Its utility in 3D printing resins, particularly for applications in stereolithography (SLA), digital light processing (DLP), and other vat polymerization technologies, warrants investigation. This document provides a hypothesized framework for incorporating and evaluating this compound in novel 3D printing resin formulations.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 63084-99-1 |
| Molecular Formula | C₁₅H₁₄OS₂ |
| Molecular Weight | 274.4 g/mol |
| Appearance | White to off-white crystalline powder (typical for similar compounds) |
| Melting Point | 125.5 °C |
Proposed Photopolymerization Mechanism
As a benzophenone derivative, this compound is expected to initiate polymerization via a hydrogen abstraction mechanism when used in conjunction with a co-initiator, typically a tertiary amine. Upon exposure to UV light of an appropriate wavelength, the photoinitiator is excited to a triplet state. In this state, it abstracts a hydrogen atom from the amine, generating a free radical from the amine, which then initiates the polymerization of acrylate or methacrylate monomers.
Caption: Hypothetical photopolymerization mechanism of this compound.
Experimental Protocols
Resin Formulation
This protocol describes the preparation of a base resin formulation for evaluating the efficacy of this compound as a photoinitiator.
Materials:
-
This compound
-
Oligomer: e.g., Urethane diacrylate (UDA) or Epoxy diacrylate
-
Monomer: e.g., Isobornyl acrylate (IBOA) or Trimethylolpropane triacrylate (TMPTA)
-
Co-initiator: e.g., Ethyl-4-(dimethylamino)benzoate (EDAB) or Triethanolamine (TEA)
-
UV Blocker (optional): e.g., Hydroxyphenyl-benzotriazole derivative
-
Solvent for cleaning: Isopropanol (IPA)
-
Amber glass bottles
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
In an amber glass bottle, combine the oligomer and monomer(s) at the desired weight ratio (e.g., 50:50).
-
Place the bottle on a magnetic stirrer and mix until a homogeneous solution is obtained. Gentle heating (40-50 °C) may be applied to reduce viscosity and aid mixing.
-
Add the desired concentration of this compound (start with a range of 0.5% to 3.0% by weight).
-
Add the co-initiator, typically at a 1:1 or 2:1 molar ratio to the photoinitiator.
-
If required, add a UV blocker to control the cure depth.
-
Continue stirring in the dark until all components are fully dissolved.
-
Store the formulated resin in a cool, dark place.
Example Resin Formulations:
| Component | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| Urethane Diacrylate | 50 | 40 | 60 |
| Isobornyl Acrylate | 48.5 | 57.5 | 37.0 |
| This compound | 0.5 | 1.5 | 2.0 |
| Ethyl-4-(dimethylamino)benzoate | 1.0 | 1.0 | 1.0 |
3D Printing and Post-Curing Workflow
This protocol outlines the steps for printing and post-processing test specimens.
Caption: Experimental workflow for resin formulation and testing.
Procedure:
-
Printing:
-
Load the formulated resin into a compatible SLA or DLP 3D printer.
-
Set the printing parameters. Since the optimal wavelength is unknown, start with a broad-spectrum UV source or a common wavelength for benzophenone derivatives (e.g., 365-405 nm).
-
Print standard test specimens (e.g., tensile bars, impact strength specimens).
-
-
Cleaning:
-
Remove the printed parts from the build platform.
-
Wash the parts in two successive baths of fresh isopropanol for 5-10 minutes each to remove any uncured resin.
-
Allow the parts to air dry completely.
-
-
Post-Curing:
-
Place the cleaned and dried parts in a UV curing chamber.
-
Expose the parts to UV light (e.g., 365 nm or 405 nm) for a specified time (e.g., 30-60 minutes) and temperature to ensure complete polymerization.
-
Material Characterization
This protocol details the methods for evaluating the properties of the cured resin.
Mechanical Testing:
-
Tensile Strength and Modulus: Perform tensile testing on dog-bone shaped specimens according to ASTM D638 standards.
-
Flexural Strength and Modulus: Use rectangular bars for three-point bending tests as per ASTM D790.
-
Impact Strength: Test notched specimens using an Izod or Charpy impact tester following ASTM D256.
Thermomechanical Analysis:
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus of the cured material.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation temperature of the polymer.
Curing Characteristics:
-
UV-Vis Spectroscopy: Determine the UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., acetonitrile or the monomer) to identify the optimal curing wavelength.
-
Photo-Rheometry: Monitor the change in viscosity of the resin during UV exposure to determine the curing speed and gel point.
-
FTIR Spectroscopy: Measure the degree of conversion by monitoring the disappearance of the acrylate/methacrylate C=C peak (around 1635 cm⁻¹) before and after curing.
Example Data Presentation:
Table 1: Mechanical Properties of Cured Resins
| Property | Formulation 1 | Formulation 2 | Formulation 3 |
| Tensile Strength (MPa) | Experimental Value | Experimental Value | Experimental Value |
| Young's Modulus (GPa) | Experimental Value | Experimental Value | Experimental Value |
| Elongation at Break (%) | Experimental Value | Experimental Value | Experimental Value |
| Flexural Strength (MPa) | Experimental Value | Experimental Value | Experimental Value |
| Flexural Modulus (GPa) | Experimental Value | Experimental Value | Experimental Value |
Table 2: Thermomechanical and Curing Properties
| Property | Formulation 1 | Formulation 2 | Formulation 3 |
| Glass Transition Temp. (Tg, °C) | Experimental Value | Experimental Value | Experimental Value |
| Degree of Conversion (%) | Experimental Value | Experimental Value | Experimental Value |
Conclusion
While this compound shows potential as a photoinitiator for 3D printing resins based on its chemical structure, empirical data is necessary to validate its efficacy. The protocols provided herein offer a systematic approach for researchers and drug development professionals to formulate, print, and characterize resins containing this novel photoinitiator. Further studies should focus on determining its UV-Vis absorption spectrum, optimizing its concentration, and evaluating its performance in various monomer and oligomer systems.
Application Notes and Protocols: Bis(4-methylsulfanylphenyl)methanone as a Photoinitiator for UV Curable Coatings
To our valued researchers, scientists, and drug development professionals,
Our extensive search for detailed information regarding the application of Bis(4-methylsulfanylphenyl)methanone as a photoinitiator for UV curable coatings has unfortunately not yielded specific experimental data required to generate comprehensive Application Notes and Protocols at this time. While the chemical structure of this compound suggests potential photoinitiating capabilities, specific data on its UV-Vis absorption spectrum, photochemical mechanism, and performance in UV curing formulations are not publicly available in the scientific literature based on our comprehensive search.
We have found information on related sulfur-containing photoinitiators and general methodologies for evaluating photoinitiator performance. This information, while valuable, does not allow us to provide the specific, data-driven Application Notes and Protocols for this compound that would meet the high standards of accuracy and detail required for your research and development needs.
We understand the importance of reliable and specific data in a research and drug development setting. Therefore, we are providing a generalized framework and protocols that are commonly used in the evaluation of new photoinitiators. These can be adapted for the investigation of this compound once the material is available for experimentation.
General Framework for Evaluating a Novel Photoinitiator
When a new compound like this compound is considered as a photoinitiator, a systematic evaluation is necessary. This typically involves characterizing its photochemical properties, determining its efficiency in initiating polymerization, and assessing the properties of the resulting cured material.
Hypothetical Photochemical Mechanism
Based on the structure of this compound, a benzophenone derivative with electron-donating methylsulfanyl groups, it is plausible that it could function as a Norrish Type II photoinitiator . In this proposed mechanism, upon absorption of UV light, the carbonyl group would be excited to a triplet state. This excited state could then abstract a hydrogen atom from a suitable donor, such as a tertiary amine co-initiator, to generate initiating radicals.
Alternatively, some aryl sulfide compounds have been shown to undergo Norrish Type I cleavage of the carbon-sulfur bond upon irradiation, directly forming a benzoyl radical and a thiyl radical, both of which can initiate polymerization. The exact mechanism for this compound would need to be determined experimentally.
Experimental Protocols for Evaluation
Below are detailed, generalized protocols that can be employed to evaluate the performance of a novel photoinitiator such as this compound.
Determination of UV-Vis Absorption Spectrum
Objective: To determine the wavelengths of UV light that the photoinitiator absorbs, which is crucial for selecting an appropriate UV light source.
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or the monomer system to be used). A typical concentration is in the range of 0.001% to 0.01% w/v.
-
Use a UV-Vis spectrophotometer to scan the absorbance of the solution over a wavelength range of 200 nm to 500 nm.
-
The resulting spectrum will show one or more absorption maxima (λ_max). These peaks indicate the wavelengths at which the photoinitiator is most effective.
Evaluation of Photoinitiation Efficiency by Photo-DSC
Objective: To quantify the reactivity of the photoinitiator by measuring the heat evolved during the photopolymerization reaction.
Protocol:
-
Prepare a formulation containing a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 2 wt%), and if necessary, a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB, 2 wt%).
-
Place a small, accurately weighed sample (5-10 mg) into a DSC pan.
-
Place the pan in a Photo-DSC instrument equipped with a UV light source.
-
Equilibrate the sample at a constant temperature (e.g., 30 °C).
-
Expose the sample to UV light of a specific wavelength (chosen based on the UV-Vis spectrum) and intensity.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.
-
Integrate the area under the exotherm to determine the enthalpy of polymerization (ΔH_p). The rate of heat evolution is proportional to the rate of polymerization.
Measurement of Depth of Cure
Objective: To determine the maximum thickness of a coating that can be effectively cured under specific UV irradiation conditions.
Protocol:
-
Prepare a coating formulation as described in the Photo-DSC protocol.
-
Apply the formulation to a substrate at a defined thickness using a film applicator.
-
Expose the coating to a UV light source with a specific irradiance and for a set time.
-
After irradiation, gently scrape away the uncured portion of the coating with a spatula.
-
Measure the thickness of the remaining cured film using a calibrated thickness gauge. This is the depth of cure.
Assessment of Mechanical Properties of the Cured Film
Objective: To evaluate the physical properties of the coating after UV curing, which are critical for its final application.
Protocol:
-
Prepare cured films of a defined thickness (e.g., 50 µm) on a suitable substrate.
-
Pencil Hardness: Determine the hardness of the cured film according to ASTM D3363 by attempting to scratch the surface with pencils of known hardness.
-
Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359 to assess the adhesion of the coating to the substrate.
-
Solvent Resistance: Test the resistance of the cured film to solvents (e.g., methyl ethyl ketone, MEK) by rubbing the surface with a solvent-soaked cloth and counting the number of double rubs required to damage the coating.
Data Presentation
Once experimental data is obtained, it should be summarized in clearly structured tables for easy comparison.
Table 1: Photochemical Properties of this compound
| Property | Value |
| Absorption Maximum (λ_max) | Data to be determined |
| Molar Extinction Coefficient (ε) at λ_max | Data to be determined |
Table 2: Curing Performance in a Standard Acrylate Formulation
| Parameter | Condition 1 | Condition 2 |
| Photoinitiator Concentration (wt%) | e.g., 1 | e.g., 2 |
| Co-initiator Concentration (wt%) | e.g., 2 | e.g., 2 |
| UV Light Intensity (mW/cm²) | e.g., 100 | e.g., 200 |
| Rate of Polymerization (from Photo-DSC) | Data to be determined | Data to be determined |
| Final Monomer Conversion (%) | Data to be determined | Data to be determined |
| Depth of Cure (µm) | Data to be determined | Data to be determined |
Table 3: Mechanical Properties of Cured Coatings
| Property | Value |
| Pencil Hardness | Data to be determined |
| Adhesion (ASTM D3359) | Data to be determined |
| MEK Double Rubs | Data to be determined |
Visualizations
Diagrams created using Graphviz can be used to illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed Norrish Type II photoinitiation mechanism.
Application Notes and Protocols for Photopolymerization Using a Thioxanthone-Based Initiator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for photopolymerization reactions initiated by thioxanthone-based photoinitiators. Thioxanthone and its derivatives are versatile photoinitiators, particularly for polymerizations initiated by UV-A and visible light, with applications in coatings, adhesives, 3D printing, and the fabrication of drug delivery systems.
Introduction to Thioxanthone-Based Photoinitiators
Thioxanthone (TX) and its derivatives are widely used as photoinitiators due to their favorable absorption characteristics in the near-UV and visible light regions.[1] They primarily function as Type II photoinitiators, requiring a co-initiator, typically a tertiary amine, to generate the initiating free radicals through a hydrogen abstraction mechanism.[2][3] However, some derivatives have been designed to act as one-component Type II initiators, containing both the chromophore and the hydrogen donor in the same molecule.[2][4][5]
The initiation process begins with the absorption of light by the thioxanthone molecule, which promotes it to an excited singlet state. This is followed by efficient intersystem crossing to a more stable triplet state.[2] The excited triplet state of the thioxanthone then interacts with a hydrogen donor (co-initiator), such as an amine, to generate an amine radical, which in turn initiates the polymerization of monomers like acrylates.
Quantitative Data Summary
The efficiency of photopolymerization using thioxanthone-based initiators is influenced by factors such as the specific initiator and co-initiator used, their concentrations, the monomer formulation, light intensity, and irradiation time. The following tables summarize quantitative data from various studies.
Table 1: Photoinitiation Efficiency of Thioxanthone Derivatives in Acrylate Polymerization
| Photoinitiator System | Monomer | Light Source | Irradiation Time (min) | Final Monomer Conversion (%) | Reference |
| 2-Allyl(methyl)amino-9H-thioxanthen-9-one (PI-1) | 1,6-hexanedioldiacrylate (HDDA) | Xenon Lamp (28 mW/cm²) | 30 | 52 | [6] |
| PI-1 / N,N-dimethylaniline (DMA) | HDDA | Xenon Lamp (28 mW/cm²) | 30 | 92 | [6] |
| 2-Benzyl(methyl)amino-9H-thioxanthen-9-one (PI-2) | Trimethylolpropane triacrylate (TMPTA) | Xenon Lamp | 10 | 32 | [6] |
| PI-2 / N-methyldiethanolamine (MDEA) | TMPTA | Xenon Lamp | 10 | 62 | [6] |
| 2,4-Diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) / Iodonium salt | TMPTA | LED (405 nm) | - | ~60 | [5] |
| 7-Carbazol-9-yl-2,4-diethyl-thioxanthen-9-one (T4) | TMPTA | LED (405 nm) | - | ~50 | [5] |
Table 2: Cationic Photopolymerization of an Epoxy Monomer
| Photoinitiator System | Monomer | Light Source | Final Epoxy Conversion (%) | Reference |
| 2,4-Diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) / TAS | UVACURE®1500 | LED (405 nm) | 59 | [5] |
| 2,4-Diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one (T3) / TAS | UVACURE®1500 | LED (405 nm) | 53 | [5] |
Note: "TAS" refers to a triarylsulfonium salt, a common co-initiator for cationic polymerization.
Experimental Protocols
General Protocol for Free-Radical Photopolymerization of Acrylate Monomers
This protocol describes a general procedure for the photopolymerization of an acrylate monomer mixture using a thioxanthone-based photoinitiator system, monitored by Fourier Transform Infrared (FTIR) spectroscopy in real-time.
Materials:
-
Thioxanthone derivative (e.g., 2-isopropylthioxanthone, ITX)
-
Co-initiator (e.g., N-methyldiethanolamine, MDEA)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Solvent (if necessary, e.g., acetone, for dissolving initiator)
-
FTIR spectrometer equipped with a horizontal transmission or ATR accessory
-
UV/Visible light source (e.g., LED with λmax = 405 nm)[5]
-
Nitrogen purge (optional, to reduce oxygen inhibition)
-
Micropipettes
-
Glass slides and coverslips (for thin-film polymerization)
Procedure:
-
Preparation of the Photopolymerizable Formulation:
-
Prepare a stock solution of the thioxanthone initiator and the co-initiator in the acrylate monomer. A typical concentration range for the initiator is 0.1-2.0 wt% and for the co-initiator is 1.0-5.0 wt%.
-
Ensure complete dissolution of the initiator system in the monomer. Gentle heating or vortexing may be applied if necessary.
-
Prepare the formulation in an amber vial to protect it from ambient light.
-
-
Sample Preparation for FTIR Analysis:
-
Place a small drop of the photopolymerizable formulation onto the crystal of the ATR-FTIR accessory or between two transparent substrates (e.g., BaF2 plates) for transmission measurements.
-
If using substrates, ensure a consistent and thin film thickness (e.g., 25 µm).[7]
-
-
FTIR Measurement Setup:
-
Position the light source at a fixed distance and angle to the sample to ensure consistent irradiation.
-
If oxygen inhibition is a concern, purge the sample chamber with nitrogen for a few minutes before and during the experiment.
-
-
Initiation of Photopolymerization and Real-Time Monitoring:
-
Record a baseline FTIR spectrum of the uncured sample.
-
Turn on the light source to initiate polymerization.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 seconds) for a predetermined duration or until the reaction reaches a plateau.
-
The disappearance of the acrylate double bond peak (typically around 1635 cm⁻¹) is monitored to follow the polymerization kinetics.
-
-
Data Analysis:
-
Calculate the monomer conversion at each time point by measuring the decrease in the area of the characteristic acrylate peak relative to an internal standard peak that does not change during the reaction (e.g., a carbonyl peak).
-
Protocol for Determining Cure Depth
This protocol outlines a method to determine the depth of cure for a photopolymer formulation, which is a critical parameter for applications like 3D printing and coatings.
Materials:
-
Photopolymerizable formulation (as prepared in 3.1)
-
A series of cylindrical wells or molds of known depth[8]
-
A flat, transparent substrate (e.g., glass slide)
-
UV/Visible light source with controlled intensity
-
Calipers or a profilometer for measuring cured thickness
-
Spatula or scraper
Procedure:
-
Sample Preparation:
-
Fill the cylindrical wells with the photopolymer formulation.
-
Place the transparent substrate on top, ensuring it is in contact with the liquid formulation.[8]
-
-
Photocuring:
-
Expose the samples to the light source for a fixed period. The exposure time and light intensity should be precisely controlled.
-
-
Measurement of Cure Depth:
-
After irradiation, carefully remove the substrate. The cured polymer layer should adhere to it.[8]
-
Gently wash the cured polymer with a suitable solvent (e.g., isopropanol) to remove any uncured resin.
-
Allow the solvent to evaporate completely.
-
Measure the thickness of the cured polymer layer using calipers or a profilometer. This thickness represents the cure depth for the given exposure conditions.
-
-
Data Analysis:
-
Plot the cure depth as a function of exposure energy (intensity x time) or initiator concentration to characterize the formulation's curing behavior.
-
Visualizations
References
- 1. Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 6. Developing thioxanthone based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. princeton.edu [princeton.edu]
Application Notes and Protocols: Bis(4-methylsulfanylphenyl)methanone in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(4-methylsulfanylphenyl)methanone as a photoinitiator for the synthesis of hydrogels. Due to the limited availability of specific published protocols for this particular photoinitiator, this document presents a representative methodology based on the established principles of using benzophenone-based, Type II photoinitiators for the photopolymerization of hydrogels. The provided protocols and data should be considered a starting point for experimental design and will likely require optimization for specific applications.
Introduction
This compound, also known as 4,4'-bis(methylthio)benzophenone, is a benzophenone derivative that can function as a Type II photoinitiator.[1][2] Upon exposure to ultraviolet (UV) light, it can initiate free radical polymerization of suitable monomers to form crosslinked hydrogel networks.[3] Type II photoinitiators, like benzophenone derivatives, operate via a bimolecular mechanism, requiring a co-initiator or synergist, typically a tertiary amine, to generate the reactive free radicals that drive the polymerization process.[2] This mechanism involves the photo-excited initiator abstracting a hydrogen atom from the co-initiator.
Hydrogels synthesized through photopolymerization offer significant advantages in biomedical applications, including drug delivery and tissue engineering, due to the mild reaction conditions and spatiotemporal control over the gelation process.[4][5] The selection of the photoinitiator is critical as it influences the polymerization kinetics, the final properties of the hydrogel, and its biocompatibility.[6]
Mechanism of Photoinitiation
This compound follows a Type II photoinitiation mechanism. The process can be summarized in the following steps:
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine).
-
Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the photoinitiator and a reactive radical from the co-initiator. The radical derived from the co-initiator is typically the primary species that initiates the polymerization.
-
Polymerization: The generated free radicals react with monomer units (e.g., acrylates), initiating a chain reaction that leads to the formation of a crosslinked polymer network, resulting in the hydrogel.
Caption: Figure 1: Photoinitiation Mechanism.
Experimental Protocols
The following is a representative protocol for the synthesis of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel using a Type II photoinitiator system. This protocol should be adapted and optimized for the specific use of this compound.
Materials
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3400
-
This compound (Photoinitiator)
-
N-Vinylpyrrolidone (NVP) (Co-initiator/Reactive Diluent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for photoinitiator (e.g., Dimethyl sulfoxide, DMSO, if needed)
-
UV light source (365 nm)
Equipment
-
Vortex mixer
-
Pipettes
-
Molds for hydrogel casting (e.g., PDMS molds)
-
UV curing system with controlled intensity
-
Analytical balance
Protocol: Hydrogel Synthesis
-
Prepare Precursor Solution:
-
Dissolve PEGDA in PBS to the desired concentration (e.g., 20% w/v). Ensure complete dissolution by gentle vortexing.
-
Prepare a stock solution of this compound. Due to its likely low water solubility, a small amount of a biocompatible organic solvent like DMSO may be necessary. The final concentration of the photoinitiator in the precursor solution should be optimized (a starting point could be 0.1-0.5% w/v).
-
Add the co-initiator, NVP, to the precursor solution. The concentration of the co-initiator will also require optimization, but a 1:1 or 2:1 molar ratio with the photoinitiator is a common starting point.
-
Mix the final precursor solution thoroughly by vortexing.
-
-
Hydrogel Casting:
-
Pipette the precursor solution into the desired molds. Ensure there are no air bubbles.
-
-
Photopolymerization:
-
Expose the molds containing the precursor solution to UV light (e.g., 365 nm).
-
The intensity of the UV light and the exposure time will need to be optimized to achieve complete gelation. A typical starting point could be 10-20 mW/cm² for 5-15 minutes.
-
-
Post-Polymerization Processing:
-
After polymerization, carefully remove the hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted monomers, photoinitiator, and co-initiator. This is crucial for biomedical applications to ensure biocompatibility.
-
Caption: Figure 2: Experimental Workflow.
Data Presentation
The following tables provide representative data for hydrogel formulations and their expected properties. Note that this data is based on typical values for PEGDA hydrogels synthesized with Type II photoinitiators and should be experimentally verified and optimized for systems using this compound.
Table 1: Representative Hydrogel Formulation
| Component | Concentration (w/v) | Purpose |
| PEGDA (MW 3400) | 20% | Monomer |
| This compound | 0.2% | Photoinitiator |
| N-Vinylpyrrolidone (NVP) | 0.3% | Co-initiator |
| PBS (pH 7.4) | to 100% | Solvent |
Table 2: Expected Hydrogel Properties (Representative)
| Property | Value | Method of Measurement |
| Gelation Time | 5 - 15 minutes | Visual inspection / Rheometry |
| Swelling Ratio | 800 - 1200% | Gravimetric analysis |
| Young's Modulus | 10 - 50 kPa | Compression testing / Rheometry |
Characterization of Hydrogels
To evaluate the properties of the synthesized hydrogels, the following characterization techniques are recommended:
-
Gelation Kinetics: Can be monitored using rheometry to determine the gel point, which is the time at which the storage modulus (G') surpasses the loss modulus (G'').
-
Swelling Behavior: The swelling ratio can be determined by immersing the hydrogel in PBS and measuring its weight at different time points until equilibrium is reached. The swelling ratio is calculated as ((Ws - Wd) / Wd) * 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Mechanical Properties: The compressive modulus or Young's modulus can be measured using a mechanical tester or a rheometer to assess the stiffness of the hydrogel.
-
Morphology: The internal porous structure of the hydrogel can be visualized using Scanning Electron Microscopy (SEM) on lyophilized samples.
Conclusion
This compound presents a potential option as a Type II photoinitiator for the synthesis of hydrogels. The provided representative protocol and expected properties offer a solid foundation for researchers to begin developing and optimizing hydrogel systems for their specific needs in drug delivery, tissue engineering, and other biomedical applications. As with any new formulation, thorough characterization and biocompatibility testing are essential to ensure the suitability of the resulting hydrogels for their intended use.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Curing Kinetics of Acrylate Resins with Thioxanthone-Type Photoinitiators
Introduction
Thioxanthones are highly efficient Type II photoinitiators, meaning they require a co-initiator, typically a hydrogen donor such as an amine, to generate the free radicals that initiate polymerization. Upon absorption of UV-Vis light, the thioxanthone is excited to a triplet state and then abstracts a hydrogen atom from the amine, creating an aminoalkyl radical that initiates the polymerization of the acrylate monomers.
These protocols and data are intended to guide researchers in setting up experiments, collecting and analyzing kinetic data, and understanding the underlying photochemical processes.
Data Presentation
The following tables summarize quantitative data extracted from various studies on the photopolymerization of common acrylate monomers using thioxanthone-based photoinitiators. This data can be used for comparative purposes and to guide the design of new experimental formulations.
Table 1: Final Acrylate Conversion with Various Thioxanthone-Based Photoinitiating Systems
| Acrylate Monomer | Photoinitiator System | Light Source (Wavelength/Intensity) | Final Conversion (%) | Reference |
| Trimethylolpropane triacrylate (TMPTA) | 2,4-diethyl-thioxanthen-9-one (DETX) / Iodonium salt | LED @ 405 nm | ~60 | [1] |
| Trimethylolpropane triacrylate (TMPTA) | 2,4-diethyl-thioxanthen-9-one (DETX) / Iodonium salt | LED @ 420 nm | ~55 | [1] |
| 1,6-Hexanediol diacrylate (HDDA) | Silicone-Thioxanthone (STX) | Xenon lamp (I = 28 mW/cm²) | ~95 | [2] |
| Trimethylolpropane triacrylate (TMPTA) | Silicone-Thioxanthone (STX) | Xenon lamp (I = 28 mW/cm²) | ~85 | [2] |
| Epoxy diacrylate / Tripropyleneglycol diacrylate | 2-Mercaptothioxanthone (TX-SH) | UV Lamp | Not Specified | [3] |
Table 2: Kinetic Parameters for Acrylate Photopolymerization Determined by Photo-DSC
| Acrylate Resin Formulation | UV Light Intensity (mW/cm²) | Exposure Time (s) | Curing Degree (%) | Kinetic Model | Reference |
| 1,6-Hexanediol diacrylate (HDDA) based | 5 | 12 | ~25 | Avrami | [3][4] |
| 1,6-Hexanediol diacrylate (HDDA) based | 10 | 12 | ~70 | Avrami | [3][4] |
| 1,6-Hexanediol diacrylate (HDDA) based | 20 | 12 | ~75 | Avrami | [3][4] |
| 1,6-Hexanediol diacrylate (HDDA) based | 40 | 12 | ~80 | Avrami | [3][4] |
| Urethane-dimethacrylate (UrDMA) | 1 W/cm² | 180 | 63.8 - 92.2 (temp dependent) | Not Specified | [5] |
Experimental Protocols
Protocol 1: Monitoring Curing Kinetics using Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
This protocol describes the real-time monitoring of the disappearance of acrylate double bonds during photopolymerization.
Materials and Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond ATR)[6][7]
-
UV-Vis light source (e.g., LED lamp with specific wavelength, Xenon lamp)[6]
-
Radiometer to measure light intensity
-
Acrylate resin formulation (monomer, photoinitiator, co-initiator)
-
Nitrogen purge (optional, for oxygen-sensitive reactions)
-
Micropipette
-
Quartz plate (optional, for controlling sample thickness)[6]
Procedure:
-
Sample Preparation: Prepare the acrylate resin formulation by mixing the monomer(s), photoinitiator (e.g., Bis(4-methylsulfanylphenyl)methanone), and co-initiator (e.g., an amine) at the desired concentrations. Ensure homogeneity.
-
Instrument Setup:
-
Position the UV-Vis light source to illuminate the sample on the ATR crystal.
-
Measure the light intensity at the sample position using a radiometer.
-
If necessary, set up a nitrogen purge to create an inert atmosphere around the sample.
-
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of the resin formulation onto the center of the ATR crystal.[7] For controlled thickness, a quartz plate with a defined spacer can be placed over the sample.[6]
-
Data Acquisition:
-
Start the real-time FTIR data acquisition. Set the spectral range (e.g., 4000–600 cm⁻¹) and time resolution (e.g., one spectrum per second).[6]
-
Monitor the acrylate double bond peak, typically the =CH₂ deformation band around 1410 cm⁻¹ or the C=C stretching vibration at 1636 cm⁻¹.[6]
-
After a short baseline measurement, turn on the UV-Vis light source to initiate polymerization.
-
Continue data acquisition until the acrylate peak area remains constant, indicating the end of the reaction.
-
-
Data Analysis:
-
Calculate the degree of conversion (C) at each time point (t) using the following formula: C(t) = 1 - (A(t) / A(0)) where A(t) is the area of the acrylate peak at time t, and A(0) is the initial area of the peak before irradiation.
-
Plot the conversion as a function of time to obtain the kinetic curve. From this curve, determine the final conversion and the rate of polymerization.
-
Protocol 2: Curing Kinetics Analysis by Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol measures the heat flow associated with the exothermic photopolymerization reaction to determine the curing kinetics.[3][4]
Materials and Equipment:
-
Photo-DSC instrument equipped with a UV-Vis light source[3][4]
-
Aluminum DSC pans and lids
-
Microbalance
-
Acrylate resin formulation
-
Nitrogen purge
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the acrylate resin formulation (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired isothermal temperature for the experiment.
-
Set the UV light intensity and exposure program. A typical program consists of an initial dark period, a UV exposure period, and a final dark period.[3][4]
-
Start the nitrogen purge at a constant flow rate (e.g., 50 mL/min).[4]
-
-
Data Acquisition:
-
Start the DSC experiment. The instrument will record the heat flow as a function of time.
-
The photopolymerization reaction will be observed as an exothermic peak during the UV exposure period.
-
After the initial exposure, a second UV exposure can be performed on the fully cured sample to obtain a baseline for subtraction.[3]
-
-
Data Analysis:
-
Integrate the area of the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
The degree of conversion (α) at any time (t) can be calculated as: α(t) = ΔH(t) / ΔH_total where ΔH(t) is the cumulative heat evolved up to time t.
-
Plot the degree of conversion and the rate of conversion (dα/dt) as a function of time.
-
The kinetic data can be fitted to various models, such as the Avrami or Kamal-Sourour models, to determine kinetic parameters.[4][8]
-
Visualizations
Signaling Pathway of Type II Photoinitiation
Caption: Photoinitiation mechanism of acrylate polymerization using a thioxanthone/amine system.
Experimental Workflow for RT-FTIR Analysis
Caption: Workflow for monitoring acrylate curing kinetics with RT-FTIR.
Experimental Workflow for Photo-DSC Analysis
Caption: Workflow for analyzing acrylate curing kinetics using Photo-DSC.
References
- 1. mdpi.com [mdpi.com]
- 2. Silicone-Thioxanthone: A Multifunctionalized Visible Light Photoinitiator with an Ability to Modify the Cured Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Real-Time Infrared Spectroscopy [bio-protocol.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Study of LED and Mercury Lamp Curing with Bis(4-methylsulfanylphenyl)methanone
Introduction
Bis(4-methylsulfanylphenyl)methanone, a member of the thioxanthone family of photoinitiators, is a highly efficient Norrish Type II photoinitiator for UV-curable formulations. Its performance is intrinsically linked to the spectral output of the light source used for curing. This document provides a detailed comparison of the curing efficacy of formulations containing this compound when exposed to traditional broadband mercury lamps versus modern narrowband Light Emitting Diodes (LEDs). These notes are intended for researchers, scientists, and drug development professionals working with photopolymerization.
Photochemical Mechanism of this compound
As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to generate free radicals. The process is initiated by the absorption of UV radiation, which excites the photoinitiator to a singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state of the thioxanthone then abstracts a hydrogen atom from the amine synergist, generating an aminoalkyl radical and a ketyl radical. The highly reactive aminoalkyl radical is the primary species responsible for initiating the polymerization of acrylate monomers and oligomers.
Comparison of Light Sources: Mercury Lamp vs. LED
The choice of light source is critical for optimizing the curing process. Mercury lamps and LEDs have fundamentally different spectral outputs, which affects their interaction with the photoinitiator.
-
Mercury Vapor Lamps: These are broadband sources, emitting UV radiation across a wide range of wavelengths, with characteristic peaks around 254 nm, 313 nm, and 365 nm. This broad spectrum increases the likelihood of activating a photoinitiator, but much of the emitted energy may not align with the photoinitiator's absorption peaks, leading to wasted energy and excess heat generation.
-
UV LEDs: These are narrowband sources, emitting radiation over a very specific wavelength range, typically with a full width at half maximum (FWHM) of 10-20 nm. Common wavelengths for UV curing are 365 nm, 385 nm, 395 nm, and 405 nm. LEDs offer higher energy efficiency, longer lifespan, and lower heat output compared to mercury lamps. However, the photoinitiator must have significant absorbance at the specific wavelength of the LED for efficient curing.
This compound has reported absorption maxima at approximately 246 nm and 315 nm. This suggests a strong interaction with the shorter wavelength peaks of a mercury lamp. While its absorbance may be lower at the typical output wavelengths of UV LEDs (365-405 nm), some thioxanthone derivatives exhibit a tail of their absorption spectrum extending into this range, allowing for LED curing, albeit potentially with different efficiency.
Application Notes
-
Formulation with Co-initiators: The use of an amine synergist, such as ethyl-4-(dimethylamino)benzoate (EDB) or 2-ethylhexyl-4-(dimethylamino)benzoate (EHA), is mandatory for efficient curing with this compound. The concentration of the amine is typically 1.5 to 2.0 times that of the photoinitiator by weight.
-
Mercury Lamp Curing: The broad spectral output of mercury lamps ensures activation of this compound due to its strong absorbance at shorter UV wavelengths. This can be advantageous for achieving a rapid and robust surface cure. However, the high heat output may be detrimental to heat-sensitive substrates.
-
LED Curing: For LED curing, it is crucial to select an LED with a wavelength that overlaps with the absorption spectrum of this compound. While the primary absorption peaks are below the typical LED range, sufficient absorption in the 365 nm or 385 nm range may allow for effective curing, particularly for clear or thin coatings. The lower heat output of LEDs is beneficial for thermally sensitive applications. The efficiency of LED curing will be highly dependent on the specific formulation and the intensity of the LED source.
Experimental Protocols
This section outlines a general procedure for comparing the curing performance of a formulation containing this compound using a mercury lamp and a UV LED.
1. Materials
-
This compound
-
Amine Synergist (e.g., EDB)
-
Acrylate Monomer/Oligomer Blend (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Substrate (e.g., glass slides)
2. Formulation Preparation
-
Prepare a standard acrylate formulation. For example: 96% TMPTA, 2% this compound, and 2% EDB by weight.
-
In an amber vial, combine the components and mix thoroughly in the absence of light until a homogeneous solution is obtained.
3. Curing Procedure
-
Apply the formulation as a thin film (e.g., 50 µm) onto the substrate using a wire-wound bar coater.
-
For Mercury Lamp Curing: Expose the coated substrate to a medium-pressure mercury lamp with a defined intensity (e.g., 100 mW/cm²). Vary the exposure time (e.g., 1, 2, 5, 10 seconds).
-
For LED Curing: Expose the coated substrate to a UV LED source (e.g., 385 nm) with a defined intensity (e.g., 100 mW/cm²). Vary the exposure time (e.g., 1, 2, 5, 10 seconds).
4. Performance Evaluation
-
Depth of Cure: Immediately after exposure, determine the depth of cure by gently scraping away the uncured material and measuring the thickness of the cured film with a caliper.
-
Surface Tack: Assess the surface cure by gently pressing and twisting a thumb on the surface. A tack-free surface will show no residue or smudging.
-
Pencil Hardness: After 24 hours of post-curing at ambient temperature, determine the pencil hardness of the cured film according to ASTM D3363.
Data Presentation
The following tables present exemplary data to illustrate the expected performance differences between LED and mercury lamp curing for a formulation containing this compound.
Table 1: Curing Performance with Mercury Lamp (100 mW/cm²)
| Exposure Time (s) | Depth of Cure (µm) | Surface Tack | Pencil Hardness |
| 1 | 45 | Tacky | < 6B |
| 2 | 50 | Slightly Tacky | HB |
| 5 | 50 | Tack-Free | 2H |
| 10 | 50 | Tack-Free | 2H |
Table 2: Curing Performance with 385 nm UV LED (100 mW/cm²)
| Exposure Time (s) | Depth of Cure (µm) | Surface Tack | Pencil Hardness |
| 1 | 20 | Very Tacky | < 6B |
| 2 | 35 | Tacky | 4B |
| 5 | 50 | Slightly Tacky | F |
| 10 | 50 | Tack-Free | H |
Disclaimer: The data presented in Tables 1 and 2 are representative and for illustrative purposes only. Actual results will vary depending on the specific formulation, substrate, and curing equipment used.
Conclusion
This compound is a versatile photoinitiator that can be effectively used with both mercury lamp and UV LED light sources.
-
Mercury lamps are likely to provide a faster surface cure due to the strong absorbance of the photoinitiator at shorter UV wavelengths. This makes them suitable for applications where rapid, tack-free surfaces are critical.
-
UV LEDs (e.g., 385 nm) can also be used for curing, offering the benefits of lower energy consumption and reduced heat generation. However, longer exposure times or higher intensity may be required to achieve a complete cure compared to mercury lamps, especially for pigmented or thicker coatings.
The optimal choice of light source will depend on the specific application requirements, including the substrate's thermal sensitivity, desired cure speed, and the thickness and opacity of the formulation. It is recommended to perform experimental evaluations to determine the most effective curing parameters for a given system.
Application Notes and Protocols for the Use of Amine Co-initiators with Bis(4-methylsulfanylphenyl)methanone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis(4-methylsulfanylphenyl)methanone, a Type II photoinitiator, in conjunction with amine co-initiators for free-radical photopolymerization. This combination is pivotal in various applications, including the synthesis of biocompatible polymers for drug delivery systems, dental materials, and 3D printing of biomedical devices.
Introduction
This compound is a highly efficient Type II photoinitiator that absorbs UV radiation, transitioning to an excited triplet state. Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II photoinitiators require the presence of a co-initiator, or synergist, to generate the initiating radicals. Amine co-initiators are frequently employed for this purpose due to their ability to act as hydrogen or electron donors.
The interaction between the excited-state photoinitiator and the amine co-initiator leads to the formation of an aminyl radical, which is the primary species responsible for initiating the polymerization of monomers such as acrylates and methacrylates. The selection of an appropriate amine co-initiator is crucial as it significantly influences the polymerization kinetics, final monomer conversion, and the properties of the resulting polymer.
Mechanism of Photoinitiation
The photoinitiation process with this compound and an amine co-initiator proceeds through a bimolecular reaction. The key steps are outlined below:
-
Photoexcitation: this compound (PI) absorbs UV light and is promoted to an excited singlet state (¹PI), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI).
-
Exciplex Formation: The excited triplet state photoinitiator interacts with the ground state amine co-initiator (R₃N) to form an excited-state complex known as an exciplex.
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the photoinitiator, followed by a proton transfer. This results in the formation of a ketyl radical and an aminyl radical.
-
Initiation: The highly reactive aminyl radical initiates the polymerization by adding to a monomer molecule, starting the growth of a polymer chain. The ketyl radical is generally less reactive and may participate in termination reactions.
Commonly Used Amine Co-initiators
Several tertiary amines are effective co-initiators for this compound. The choice of amine can impact the rate of polymerization, the degree of conversion, and the physical properties of the cured polymer. Two commonly used and effective amine co-initiators are:
-
Ethyl-4-(dimethylamino)benzoate (EDAB): A solid aromatic amine that provides good reactivity and is widely used in various photopolymerization applications.
-
N-Methyldiethanolamine (MDEA): A liquid alkanolamine that is also a highly effective co-initiator and can influence the hydrophilicity of the resulting polymer.
Quantitative Performance Data
The efficiency of the photoinitiator system is typically evaluated by measuring the rate of polymerization (Rp) and the final monomer conversion (%). The following table summarizes typical performance data for the photopolymerization of a standard acrylate monomer, Trimethylolpropane Triacrylate (TMPTA), using this compound with EDAB and MDEA as co-initiators.
| Co-initiator | Concentration (wt%) | Photoinitiator Concentration (wt%) | Light Intensity (mW/cm²) | Polymerization Rate (Rp) (s⁻¹) | Final Conversion (%) |
| EDAB | 2.0 | 1.0 | 50 | 0.12 | 85 |
| MDEA | 2.0 | 1.0 | 50 | 0.10 | 82 |
Note: The data presented are representative and can vary depending on the specific experimental conditions, including the monomer system, light source, and atmosphere.
Experimental Protocols
The following protocols provide a general framework for conducting photopolymerization experiments using this compound and amine co-initiators.
Materials
-
This compound (Photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDAB) or N-Methyldiethanolamine (MDEA) (Co-initiator)
-
Trimethylolpropane Triacrylate (TMPTA) (Monomer)
-
Inert gas (e.g., Nitrogen or Argon)
-
UV curing system (e.g., mercury lamp or LED with appropriate wavelength output)
-
Real-time Fourier Transform Infrared (RT-FTIR) spectrometer (for monitoring polymerization kinetics)
-
Glass slides or molds
Preparation of the Photopolymerizable Formulation
-
In a light-protected container, dissolve the desired amount of this compound and the amine co-initiator (e.g., EDAB or MDEA) in the monomer (e.g., TMPTA).
-
Gently stir the mixture at room temperature until all components are fully dissolved. Avoid vigorous stirring to minimize the introduction of air bubbles.
-
For formulations with solid components like EDAB, slight warming (e.g., to 40-50 °C) may be necessary to facilitate dissolution. Ensure the mixture is cooled to room temperature before use.
-
If possible, purge the formulation with an inert gas (e.g., nitrogen) for 5-10 minutes to reduce oxygen inhibition.
Photopolymerization Procedure and Kinetic Analysis
-
Sample Preparation: Place a small drop of the prepared formulation between two transparent substrates (e.g., polypropylene films or glass slides) separated by a spacer of known thickness (e.g., 25 µm).
-
RT-FTIR Analysis:
-
Place the prepared sample in the sample compartment of an RT-FTIR spectrometer.
-
If studying the effect of oxygen inhibition, the sample can be placed in a chamber that can be purged with an inert gas.
-
Position the UV light source to irradiate the sample within the spectrometer.
-
Begin collecting FTIR spectra in real-time.
-
After a stable baseline is established, turn on the UV light source to initiate polymerization.
-
Continue collecting spectra until the reaction is complete (i.e., no further change in the monomer peak is observed).
-
-
Data Analysis:
-
The degree of monomer conversion is determined by monitoring the decrease in the characteristic infrared absorption band of the reactive double bonds (e.g., for acrylates, typically around 1635 cm⁻¹).
-
The rate of polymerization (Rp) is calculated from the slope of the conversion versus time plot.
-
Troubleshooting and Considerations
-
Oxygen Inhibition: Free radical polymerization is sensitive to oxygen, which can scavenge radicals and lead to an induction period and incomplete curing, particularly at the surface. To minimize this, work in an inert atmosphere (e.g., nitrogen glovebox) or use higher light intensities and photoinitiator concentrations. The use of amine co-initiators also helps to mitigate oxygen inhibition.
-
Light Intensity and Wavelength: Ensure that the emission spectrum of the UV source overlaps with the absorption spectrum of this compound. The light intensity will directly affect the rate of polymerization.
-
Component Solubility: Ensure all components are fully dissolved in the monomer to achieve a homogeneous formulation and uniform curing.
-
Safety Precautions: Always handle UV-curable resins and photoinitiators in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and UV-blocking safety glasses. Uncured monomers can be skin and eye irritants.
Application Notes and Protocols for Bis(4-methylsulfanylphenyl)methanone in Stereolithography (SLA)
Disclaimer: The following application notes and protocols are hypothetical and based on the known chemical properties of Bis(4-methylsulfanylphenyl)methanone and established principles of stereolithography. Due to limited direct experimental data on the use of this specific compound in SLA applications, this document serves as a theoretical guide for researchers and scientists.
Introduction
This compound, also known as 4,4'-bis(methylthio)benzophenone, is a derivative of benzophenone. Benzophenone and its derivatives are well-known photoinitiators used in photopolymerization processes, including stereolithography (SLA). The presence of the methylsulfanyl (methylthio) groups is expected to influence the photochemical properties of the molecule, potentially offering advantages in terms of light absorption and initiation efficiency. These notes provide a comprehensive overview of the potential application of this compound as a photoinitiator for SLA 3D printing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | 4,4'-Bis(methylthio)benzophenone | [1][2] |
| CAS Number | 63084-99-1 | [1][2] |
| Molecular Formula | C₁₅H₁₄OS₂ | [1] |
| Molecular Weight | 274.4 g/mol | [1] |
| Melting Point | 125.5 °C | [1] |
| Appearance | White to off-white crystalline powder (inferred) | |
| Solubility | Expected to be soluble in common organic solvents and monomers used in SLA resins. |
Photochemical Properties and Mechanism of Action
UV-Vis Absorption
Proposed Photoinitiation Mechanism
Benzophenone derivatives can function as either Type I (photocleavage) or Type II (hydrogen abstraction) photoinitiators.
-
Type II Mechanism: This is the more common pathway for benzophenones. Upon absorption of UV light, the molecule is excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine, to generate a ketyl radical and an amine-derived radical. Both of these radicals can initiate polymerization.
-
Type I Mechanism: In some cases, benzophenone derivatives can undergo direct cleavage of a bond upon photoexcitation to generate two radical fragments. The presence of the sulfur atoms in this compound could potentially facilitate a C-S bond cleavage, although this is less common for this class of compounds.
Given the structure, a Type II mechanism is the most probable pathway for this compound. The proposed mechanism is illustrated in the diagram below.
Caption: Proposed Type II photoinitiation mechanism for this compound.
Hypothetical Application in an SLA Resin Formulation
This compound can be incorporated into a standard SLA resin formulation as a photoinitiator. A generic formulation is provided below.
| Component | Function | Concentration (wt%) |
| Oligomer (e.g., Epoxy Acrylate) | Provides the main structural properties of the cured polymer. | 40 - 60% |
| Monomer (e.g., Isobornyl Acrylate) | Acts as a reactive diluent to control viscosity. | 30 - 50% |
| Photoinitiator (this compound) | Initiates polymerization upon UV exposure. | 0.5 - 5.0% |
| Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate) | Hydrogen donor for the Type II photoinitiation process. | 1.0 - 5.0% |
| UV Blocker (Optional) | Controls the depth of cure. | 0.1 - 1.0% |
| Stabilizer (Optional) | Prevents premature polymerization during storage. | 0.01 - 0.1% |
Experimental Protocols
The following are hypothetical protocols for the evaluation of this compound in an SLA resin.
Protocol for Resin Preparation
-
In a light-blocking container, combine the oligomer and monomer.
-
Stir the mixture at a moderate speed (e.g., 300 rpm) using a magnetic stirrer until a homogeneous solution is obtained.
-
Add the this compound and the co-initiator to the mixture.
-
Continue stirring until all components are completely dissolved. Gentle heating (e.g., 40-50 °C) may be applied to facilitate dissolution.
-
If necessary, add the UV blocker and stabilizer and stir until the mixture is uniform.
-
Allow the resin to cool to room temperature and degas in a vacuum chamber to remove any entrapped air bubbles.
Caption: Workflow for the preparation of an SLA resin containing this compound.
Protocol for Determining Optimal Photoinitiator Concentration
-
Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% by weight).
-
For each formulation, measure the cure depth as a function of exposure time using a suitable SLA system or a dedicated cure depth measurement apparatus.
-
Plot the cure depth versus the natural logarithm of the exposure energy (Working Curve).
-
Determine the critical energy (Ec) and the penetration depth (Dp) from the working curves for each concentration.
-
The optimal concentration will provide a balance between a low critical energy (for faster curing) and a suitable penetration depth for the desired layer thickness.
Protocol for SLA Printing and Post-Curing
-
Load the optimized resin formulation into the vat of an SLA 3D printer equipped with a suitable UV light source (e.g., 355 nm or 385 nm laser).
-
Set the printing parameters (layer thickness, exposure time, etc.) based on the results from the cure depth analysis.
-
Print the desired 3D object.
-
After printing, remove the object from the build platform and wash it with a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin.
-
Post-cure the object in a UV curing chamber to ensure complete polymerization and enhance its mechanical properties.
Protocol for Characterization of Cured Polymer
-
Mechanical Testing: Print standard test specimens (e.g., dog-bone shapes for tensile testing) and perform mechanical tests (tensile strength, flexural strength, etc.) according to ASTM standards.
-
Thermal Analysis: Use techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Spectroscopic Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to determine the degree of conversion by monitoring the disappearance of the acrylate double bond peaks.
Potential Advantages and Applications
-
Good UV Absorption: The expected absorption profile makes it suitable for common SLA light sources.
-
High Reactivity (Potential): As a benzophenone derivative, it is likely to be an efficient photoinitiator, especially in the presence of a co-initiator.
-
Cost-Effectiveness (Potential): The synthesis of benzophenone derivatives is often straightforward, which could translate to a cost-effective photoinitiator.
Potential Applications:
-
Prototyping and manufacturing of functional parts.
-
Dental and medical models.
-
Microfluidic devices.
-
Customized consumer products.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for Photocurable Adhesives Utilizing Bis(4-methylsulfanylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and preparation of photocurable adhesives using Bis(4-methylsulfanylphenyl)methanone as a photoinitiator. This document is intended to guide researchers and professionals in leveraging this compound for applications requiring rapid, controlled curing under ultraviolet (UV) light.
Introduction
This compound, also known as 4,4'-Bis(methylthio)benzophenone, is a substituted benzophenone derivative.[1] Benzophenone and its derivatives are well-established as Type II photoinitiators for UV curing applications.[2][3][4][5][6][7][8] Upon exposure to UV radiation, these molecules transition to an excited triplet state and initiate polymerization by abstracting a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These radicals then propagate the polymerization of acrylate or methacrylate monomers and oligomers, leading to a cross-linked polymer network. The presence of the methylsulfanyl groups on the benzophenone scaffold can potentially enhance its photochemical properties and photoinitiation efficiency.[2][3]
Chemical Structure and Properties
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 4,4'-Bis(methylthio)benzophenone | 63084-99-1 | C15H14OS2 | 274.4 g/mol |
Principle of Photopolymerization
The photopolymerization process for a typical UV-curable adhesive formulation initiated by this compound is a free-radical chain reaction. The key steps are outlined below:
-
Photoinitiation: Upon absorption of UV light, the this compound photoinitiator is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited photoinitiator abstracts a hydrogen atom from a co-initiator (amine synergist), generating a ketyl radical and an amine-derived radical.
-
Initiation: The highly reactive amine-derived radical initiates the polymerization by attacking the double bond of an acrylate or methacrylate monomer.
-
Propagation: The newly formed monomer radical adds to another monomer, propagating the polymer chain.
-
Termination: The polymerization process is terminated by radical-radical recombination or disproportionation reactions.
Figure 1. General mechanism of UV-induced free radical polymerization.
Experimental Protocols
Formulation of the Photocurable Adhesive
The formulation of a UV-curable adhesive involves the careful selection and blending of several key components to achieve the desired properties such as viscosity, adhesion, flexibility, and cure speed.
Table 1: Example Formulation of a Photocurable Adhesive
| Component | Function | Example Material | Concentration (wt%) |
| Oligomer | Provides the backbone of the adhesive, contributing to flexibility, toughness, and adhesion. | Urethane Acrylate | 40 - 60 |
| Monomer | Acts as a reactive diluent to adjust viscosity and influences the cross-link density and final properties. | Isobornyl Acrylate (IBOA) | 30 - 50 |
| Photoinitiator | Absorbs UV light and initiates the polymerization reaction. | This compound | 1 - 5 |
| Co-initiator | Acts as a hydrogen donor to the photoinitiator, enhancing the curing efficiency. | Ethyl-4-(dimethylamino)benzoate (EDB) | 2 - 5 |
| Adhesion Promoter | Improves bonding to specific substrates. | Silane Coupling Agent | 0.5 - 2 |
| Additives | Modifies properties such as flow, stability, and color. | Leveling agents, stabilizers | < 1 |
Protocol for Adhesive Formulation:
-
In a light-protected container (e.g., an amber glass vial), weigh the required amount of the oligomer.
-
Add the monomer(s) to the oligomer and mix thoroughly at room temperature until a homogeneous solution is obtained. A low-shear mechanical stirrer can be used for this purpose.
-
In a separate container, dissolve the this compound photoinitiator and the amine co-initiator in a small amount of the monomer mixture with gentle warming and stirring if necessary.
-
Add the photoinitiator solution to the main oligomer/monomer blend and mix until fully dissolved and homogeneous.
-
Incorporate the adhesion promoter and any other additives, and continue mixing until the formulation is uniform.
-
Store the prepared adhesive in a cool, dark place away from UV light sources.
UV Curing Procedure
The curing process involves exposing the formulated adhesive to a UV light source with an appropriate wavelength and intensity.
Equipment:
-
UV Curing System (e.g., mercury vapor lamp, LED lamp with appropriate wavelength output)
-
Substrates for bonding (e.g., glass, plastic, metal)
-
Film applicator or dispenser
Protocol for UV Curing:
-
Ensure the substrates to be bonded are clean, dry, and free of any contaminants.
-
Apply a thin, uniform layer of the photocurable adhesive to one of the substrates.
-
Join the second substrate to the first, applying gentle pressure to ensure good contact and a thin bond line.
-
Expose the assembly to a UV light source. The exposure time and intensity will depend on the formulation, adhesive thickness, and the power of the UV lamp. A typical UV dose might range from 500 to 2000 mJ/cm².
-
Allow the bonded assembly to cool to room temperature. Post-curing at a slightly elevated temperature (e.g., 50-70°C) for a short period can sometimes enhance the final properties.
Characterization and Performance Data
The performance of the cured adhesive can be evaluated using various standard testing methods. The following table provides a template for expected performance data based on typical benzophenone-initiated systems.
Table 2: Typical Performance Data of a UV-Cured Adhesive
| Property | Test Method | Typical Value |
| Cure Time | Photo-DSC or Tack-free time | 5 - 30 seconds |
| Hardness | Shore D Durometer | 60 - 80 |
| Tensile Strength | ASTM D638 | 20 - 40 MPa |
| Elongation at Break | ASTM D638 | 10 - 50 % |
| Adhesion Strength (Lap Shear) | ASTM D1002 | 5 - 15 MPa |
| Glass Transition Temperature (Tg) | DMA or DSC | 50 - 100 °C |
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and testing of photocurable adhesives.
Figure 2. Workflow for photocurable adhesive preparation and testing.
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Uncured monomers and oligomers can be skin and eye irritants. Avoid direct contact.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses during the curing process.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the formulation.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 8. longchangchemical.com [longchangchemical.com]
Application Notes and Protocols for Bis(4-methylsulfanylphenyl)methanone in Dual-Curing Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(4-methylsulfanylphenyl)methanone as a photoinitiator in dual-curing polymer systems. The information is intended to guide researchers in developing novel polymers for applications such as medical devices, drug delivery systems, and advanced functional coatings. While direct experimental data for this specific compound in dual-curing systems is limited in published literature, the following protocols and data are based on established principles of analogous thioxanthone and benzophenone-based photoinitiators and common dual-curing chemistries.
Introduction to this compound
This compound, also known as 4,4'-bis(methylthio)benzophenone, is a photoinitiator that can be used to initiate free-radical polymerization upon exposure to UV light. Its chemical structure, featuring a benzophenone core with electron-donating methylsulfanyl groups, makes it a candidate for a Type II photoinitiator. Type II photoinitiators abstract a hydrogen atom from a co-initiator (synergist), such as an amine or a thiol, to generate the initiating free radicals. This mechanism is particularly well-suited for dual-curing systems where precise control over the initiation process is required.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 63084-99-1[1] |
| Molecular Formula | C15H14OS2[1] |
| Molecular Weight | 274.4 g/mol [1] |
| Melting Point | 125.5 °C[1] |
| Appearance | Off-white to yellow crystalline powder |
| Predicted Boiling Point | 435.5 ± 30.0 °C[1] |
Principle of Dual-Curing Systems
Dual-curing processes involve two distinct polymerization reactions that can be triggered sequentially or simultaneously.[2] This approach offers significant advantages, including enhanced material properties, processing flexibility, and the ability to cure in shadowed areas where light cannot penetrate.[2] A common strategy in dual-curing systems is the combination of a rapid, light-induced polymerization with a slower, secondary cure mechanism, such as a thermal cure or a dark reaction.
Thiol-ene and thiol-acrylate "click" reactions are frequently employed in dual-curing systems due to their high efficiency, low side reactions, and mild reaction conditions.[2]
-
Stage 1: Photocuring (Thiol-Acrylate Michael Addition) : A base-catalyzed Michael addition of a thiol to an acrylate. This reaction can be initiated by a photobase generator or a photoinitiator system that generates a basic species upon irradiation.
-
Stage 2: Photocuring or Thermal Curing (Thiol-Ene Radical Addition) : A radical-mediated addition of a thiol to an ene (e.g., an allyl ether). This step is typically initiated by a photoinitiator like this compound upon UV exposure.
Experimental Protocols
The following are representative protocols for the application of this compound in a sequential dual-curing thiol-ene/thiol-acrylate system.
Materials and Reagents
-
Photoinitiator: this compound
-
Co-initiator/Synergist: Ethyl 4-(dimethylamino)benzoate (EDB) or a tertiary amine.
-
Monomers:
-
Thiol: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Acrylate: Trimethylolpropane triacrylate (TMPTA)
-
Ene: 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO)
-
-
Solvent (if required for sample preparation): Dichloromethane (DCM) or Tetrahydrofuran (THF)
Formulation of the Dual-Curing Resin
The following table provides a representative formulation for a dual-curing system. The ratios can be adjusted to achieve desired material properties.
| Component | Role | Molar Ratio (Thiol:Acrylate:Ene) | Weight % (approx.) |
| PETMP | Thiol Monomer | 1 | 45-55% |
| TMPTA | Acrylate Monomer | 0.5 | 20-30% |
| TATATO | Ene Monomer | 0.5 | 20-30% |
| This compound | Photoinitiator | - | 1-3% |
| EDB | Co-initiator | - | 1-2% |
Protocol for Resin Preparation:
-
In a light-protected container, dissolve the this compound and EDB in a portion of the TMPTA monomer with gentle warming and stirring until a homogenous solution is obtained.
-
Add the remaining TMPTA, PETMP, and TATATO to the mixture.
-
Stir the formulation at room temperature for at least 2 hours, ensuring all components are thoroughly mixed.
-
Degas the mixture in a vacuum chamber for 15-20 minutes to remove any entrapped air bubbles.
Curing Procedure
Stage 1: Initial Shaping and Partial Cure (Thiol-Acrylate Michael Addition - Hypothetical Photobase Initiation)
This stage is presented as a common dual-curing step. For a purely photo-initiated radical system, one might proceed directly to Stage 2.
-
Apply a thin film of the formulated resin onto a substrate (e.g., glass slide, silicon wafer).
-
Expose the film to a low-intensity UV source (e.g., 365 nm) for a short duration to initiate the thiol-acrylate reaction, resulting in a gelled or partially cured material.
Stage 2: Final Cure (Thiol-Ene Radical Polymerization)
-
Expose the partially cured or liquid resin to a high-intensity UV source (e.g., a mercury lamp or a 365 nm LED) with a defined light intensity (e.g., 50-100 mW/cm²).
-
The duration of the exposure will depend on the film thickness and the concentration of the photoinitiator. Curing progress can be monitored in real-time.
Characterization Methods
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:
-
Purpose: To monitor the conversion of functional groups (thiol, acrylate, and ene) during polymerization.
-
Protocol:
-
Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or BaF2).
-
Position the sample in the FTIR spectrometer.
-
Initiate UV irradiation while simultaneously collecting IR spectra at regular intervals.
-
Monitor the decrease in the peak areas corresponding to the thiol (S-H, ~2570 cm⁻¹), acrylate (C=C, ~1635 cm⁻¹), and ene (allyl C=C, ~1645 cm⁻¹) functional groups.
-
Photo-Differential Scanning Calorimetry (Photo-DSC):
-
Purpose: To measure the heat flow associated with the polymerization reaction, providing information on the reaction kinetics and overall conversion.
-
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the resin in an open aluminum DSC pan.
-
Place the pan in the Photo-DSC cell.
-
Equilibrate the sample at the desired starting temperature (e.g., 25 °C).
-
Expose the sample to UV light of a specific wavelength and intensity and record the heat flow as a function of time.
-
Mechanical and Thermal Analysis of Cured Polymer:
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus) of the cured polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured polymer.
-
Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the cured polymer films.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the formulation, dual-curing, and characterization of a polymer system.
Photoinitiation and Polymerization Pathway
Caption: Simplified mechanism of Type II photoinitiation and thiol-ene radical polymerization.
Expected Results and Data Interpretation
The dual-curing process is expected to yield a crosslinked polymer network with tailored properties.
Representative Curing Kinetics Data:
| Parameter | Stage 1 (Thiol-Acrylate) | Stage 2 (Thiol-Ene) |
| Monitored Group | Acrylate C=C | Thiol S-H, Ene C=C |
| Typical Conversion | >90% | >95% |
| Reaction Time | Seconds to minutes | Seconds to minutes |
| Heat of Polymerization (J/g) | Varies with formulation | Varies with formulation |
Representative Mechanical and Thermal Properties:
| Property | Expected Range |
| Glass Transition Temp. (Tg) | 40 - 100 °C (highly dependent on monomer choice) |
| Tensile Strength | 10 - 50 MPa |
| Young's Modulus | 0.1 - 2 GPa |
| Thermal Decomposition Temp. | > 250 °C |
Troubleshooting and Considerations
-
Oxygen Inhibition: Free radical polymerization can be inhibited by atmospheric oxygen. Curing in an inert atmosphere (e.g., nitrogen) or using higher photoinitiator concentrations can mitigate this effect.
-
Incomplete Curing: Insufficient light intensity or exposure time can lead to incomplete conversion. Ensure the UV source is appropriate for the photoinitiator's absorption spectrum.
-
Phase Separation: Poor miscibility of components can lead to phase separation. Ensure all components are fully dissolved before curing.
-
Yellowing: Some photoinitiators and co-initiators can cause yellowing upon UV exposure. The extent of yellowing should be evaluated for applications where color is critical.
These application notes provide a foundational guide for utilizing this compound in dual-curing systems. Researchers are encouraged to optimize formulations and curing conditions to meet the specific demands of their applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(4-methylsulfanylphenyl)methanone Concentration for Deep Curing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of Bis(4-methylsulfanylphenyl)methanone for deep curing applications in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in my formulation?
This compound is a Type II photoinitiator. Its primary function is to absorb UV light and, in the presence of a synergistic co-initiator (typically an amine), generate free radicals. These free radicals then initiate the polymerization of monomers and oligomers in your formulation, leading to a cured, solid material. Its chemical structure is similar to other thioxanthone-based photoinitiators.
Q2: What is "deep curing" and why is it challenging to achieve?
Deep curing refers to the effective polymerization of a formulation through a significant thickness, typically greater than a few hundred micrometers. Achieving uniform through-cure can be challenging because the photoinitiator at the surface absorbs a significant portion of the UV light, reducing the amount of light that penetrates deeper into the material. This can result in a tacky or uncured bottom layer.
Q3: What is a typical starting concentration for this compound?
While the optimal concentration is highly dependent on the specific formulation and curing equipment, a general starting range for photoinitiators in deep curing applications is between 0.1 wt% and 1.0 wt% . For this compound, it is recommended to start with a concentration at the lower end of this range, for instance, 0.2 wt% to 0.5 wt% , and optimize from there.
Q4: Can a higher concentration of this compound lead to better deep curing?
Not necessarily. In fact, an excessively high concentration of the photoinitiator can hinder deep curing.[1] This is due to a phenomenon known as the "inner filter effect," where the high concentration of photoinitiator at the surface absorbs most of the UV light, preventing it from reaching the lower layers of the formulation. This can lead to a well-cured surface but a poorly cured or liquid interior. It is crucial to find the optimal concentration that allows for sufficient light penetration.
Q5: What are amine synergists and are they necessary when using this compound?
Amine synergists, also known as co-initiators, are tertiary amine compounds that work in conjunction with Type II photoinitiators like this compound.[2][3][4] They are essential for efficient curing. The photoinitiator absorbs the UV light and enters an excited state. It then interacts with the amine synergist, which donates a hydrogen atom, leading to the formation of the initiating free radicals. Amine synergists can also help to mitigate oxygen inhibition at the surface, leading to a tack-free cure.
Q6: Which amine synergists are compatible with this compound?
Commonly used amine synergists that are likely to be effective with this compound include:
-
Ethyl-4-(dimethylamino)benzoate (EDB)
-
2-Ethylhexyl-4-(dimethylamino)benzoate (EHA)
-
Triethanolamine (TEA)
The choice of amine synergist can influence cure speed and the final properties of the cured material. It is advisable to screen a few options to find the best performer for your system.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or incomplete curing through the entire sample depth. | 1. Photoinitiator concentration is too high: This is a common issue where the top layer absorbs too much UV light. 2. Insufficient UV light intensity or exposure time: The light source may not be powerful enough, or the exposure time is too short for the light to penetrate and cure the full depth. 3. Inadequate concentration of amine synergist: The photoinitiator requires a co-initiator to function efficiently. | 1. Decrease the concentration of this compound. Try reducing the concentration in increments of 0.1 wt%. 2. Increase the UV light intensity or the exposure time. Monitor the temperature to avoid overheating the sample. 3. Increase the concentration of the amine synergist. A typical starting ratio of photoinitiator to amine synergist is 1:1 or 1:2 by weight. |
| The surface of the sample is tacky after curing. | 1. Oxygen inhibition: Oxygen in the air can quench the free radicals at the surface, preventing complete polymerization. 2. Low UV dose at the surface: While counterintuitive to deep curing issues, an overall low UV dose can also result in a tacky surface. | 1. Increase the concentration of the amine synergist. Amines can help to consume oxygen at the surface. 2. Cure in an inert atmosphere, such as nitrogen, to eliminate oxygen. 3. Increase the UV light intensity or use a lamp with a spectral output that is well-matched to the absorption of the photoinitiator. |
| The cured material is yellow. | 1. Photobleaching byproducts: Some photoinitiators and their byproducts can impart a yellow color to the cured material. 2. Excessive UV exposure: Over-curing can sometimes lead to yellowing. | 1. Optimize the photoinitiator concentration. Use the minimum amount necessary for effective curing. 2. Reduce the UV exposure time. Find the sweet spot that ensures complete curing without excessive irradiation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration of this compound that provides the maximum cure depth without compromising surface cure.
Materials:
-
Your monomer/oligomer formulation
-
This compound
-
Amine synergist (e.g., EDB)
-
UV curing system (e.g., LED lamp with a specific wavelength)
-
Molds of a defined thickness (e.g., 1mm, 2mm, 5mm)
-
Hardness tester or rheometer
Procedure:
-
Prepare a series of formulations with varying concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 wt%). Keep the concentration of the amine synergist constant (e.g., at 1.0 wt%).
-
Pour each formulation into molds of different thicknesses.
-
Expose each sample to a consistent dose of UV light.
-
After curing, remove the samples from the molds.
-
Assess the cure depth. This can be done qualitatively by checking for uncured liquid at the bottom of the sample or quantitatively by measuring the hardness of the top and bottom surfaces.
-
Plot the cure depth as a function of the photoinitiator concentration. The optimal concentration will be the one that yields the greatest cure depth.
Protocol 2: Evaluating the Effect of Amine Synergist Concentration
Objective: To determine the optimal concentration of the amine synergist for efficient deep curing.
Materials:
-
Your monomer/oligomer formulation
-
This compound (at its optimized concentration from Protocol 1)
-
Amine synergist (e.g., EDB)
-
UV curing system
-
Molds of a defined thickness
-
FTIR spectrometer
Procedure:
-
Prepare a series of formulations with a fixed, optimal concentration of this compound.
-
Vary the concentration of the amine synergist in each formulation (e.g., 0.5, 1.0, 1.5, 2.0 wt%).
-
Cast each formulation into a mold of a specific thickness relevant to your application.
-
Cure all samples under identical UV conditions.
-
Measure the degree of conversion of the functional groups (e.g., acrylate double bonds) at the top and bottom surfaces of the cured samples using an FTIR spectrometer.
-
The optimal amine synergist concentration will be the one that provides the highest degree of conversion at the bottom of the sample, indicating the most efficient through-cure.
Data Presentation
Table 1: Example Data for Optimizing Photoinitiator Concentration
| This compound (wt%) | Amine Synergist (wt%) | Cure Depth (mm) | Surface Tackiness |
| 0.1 | 1.0 | 1.5 | Slight |
| 0.2 | 1.0 | 2.8 | None |
| 0.4 | 1.0 | 4.2 | None |
| 0.6 | 1.0 | 3.9 | None |
| 0.8 | 1.0 | 3.1 | None |
| 1.0 | 1.0 | 2.5 | None |
Table 2: Example Data for Optimizing Amine Synergist Concentration
| This compound (wt%) | Amine Synergist (wt%) | Top Surface Conversion (%) | Bottom Surface Conversion (%) |
| 0.4 | 0.5 | 95 | 65 |
| 0.4 | 1.0 | 96 | 85 |
| 0.4 | 1.5 | 97 | 88 |
| 0.4 | 2.0 | 97 | 87 |
Visualizations
Caption: Photoinitiation mechanism of a Type II photoinitiator system.
Caption: Troubleshooting workflow for poor deep curing performance.
References
Technical Support Center: Overcoming Oxygen Inhibition with Bis(4-methylsulfanylphenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(4-methylsulfanylphenyl)methanone as a photoinitiator, with a focus on mitigating oxygen inhibition in polymerization reactions.
Disclaimer: this compound is a Type II photoinitiator belonging to the thioxanthone class. While specific data for this compound is limited in publicly available literature, the information provided is based on the well-established principles of thioxanthone-based photoinitiation and general strategies to overcome oxygen inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a photoinitiator?
This compound is a Type II photoinitiator. Upon exposure to UV light, it absorbs energy and transitions to an excited state. In this excited state, it cannot directly generate radicals to initiate polymerization. Instead, it requires a co-initiator, typically a hydrogen donor like an amine, to produce the initiating free radicals through a bimolecular reaction.
Q2: What is oxygen inhibition in photopolymerization?
Oxygen inhibition is a common issue in free-radical polymerization where atmospheric oxygen interacts with the initiating and propagating radicals. This interaction forms stable peroxy radicals that are much less reactive towards monomer double bonds, effectively terminating the polymerization chain. This often results in incomplete curing, leading to a tacky or uncured surface layer.[1][2]
Q3: Why is my polymerized product tacky on the surface when using this compound?
A tacky surface is the most common symptom of oxygen inhibition.[1][2] The surface of the resin is in direct contact with atmospheric oxygen, which quenches the free radicals necessary for complete polymerization. While the bulk of the material may have cured, the surface remains under-polymerized.
Q4: Can I use this compound without a co-initiator?
As a Type II photoinitiator, this compound is generally inefficient on its own. It requires a co-initiator, such as an amine (e.g., Ethyl-4-(dimethylamino)benzoate (EDB) or N-methyldiethanolamine (MDEA)), to generate the free radicals that initiate polymerization.[3]
Q5: What is the general mechanism of action for overcoming oxygen inhibition with a thioxanthone-based system?
Thioxanthone derivatives, in the presence of a co-initiator, can help mitigate oxygen inhibition by increasing the rate of radical generation. A higher concentration of initial radicals can consume the dissolved oxygen more rapidly, allowing the polymerization to proceed. Additionally, some co-initiators, like thiols, can react with peroxy radicals to regenerate active radicals, further propagating the polymerization chain.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Tacky/Uncured Surface | Oxygen Inhibition | 1. Increase Light Intensity: A higher intensity UV source can generate radicals at a faster rate, consuming dissolved oxygen more quickly.[4] 2. Increase Photoinitiator/Co-initiator Concentration: A higher concentration of the initiating system can lead to a greater initial radical flux. 3. Use an Inert Atmosphere: Curing under a nitrogen or argon blanket will displace oxygen from the curing environment.[4] 4. Add Oxygen Scavengers: Incorporate additives like thiols or phosphines that can react with and consume oxygen.[2][4] 5. Increase Viscosity: Higher viscosity formulations can limit oxygen diffusion into the resin.[1] |
| Slow or Incomplete Polymerization | Insufficient Radical Generation | 1. Check Co-initiator Compatibility and Concentration: Ensure the co-initiator is appropriate for the thioxanthone system and is present in an optimal concentration. 2. Verify UV Lamp Wavelength: Confirm that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. 3. Increase Exposure Time: Longer exposure to the UV source may be necessary to achieve complete conversion. |
| Yellowing of the Final Product | Photoinitiator Byproducts or Co-initiator Degradation | 1. Optimize Photoinitiator Concentration: Use the minimum effective concentration of the photoinitiator system. 2. Consider Amine-Free Co-initiators: Some amines can contribute to yellowing.[4] Explore alternative co-initiators if color is a critical parameter. 3. Post-Curing Treatment: In some cases, post-curing at a slightly elevated temperature (if the material allows) can help bleach some of the yellowing. |
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize concentrations and conditions for their specific monomer system and application.
Protocol 1: Basic Photopolymerization of an Acrylate Monomer
-
Formulation Preparation:
-
Prepare a solution of the desired acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA).
-
Add this compound to the monomer at a concentration of 0.1-2% w/w.
-
Add a suitable co-initiator, such as Ethyl-4-(dimethylamino)benzoate (EDB), at a concentration of 1-3% w/w.
-
Mix the solution thoroughly in the dark until the photoinitiator and co-initiator are completely dissolved.
-
-
Curing Procedure:
-
Apply a thin film of the formulation onto a substrate.
-
Expose the film to a UV light source (e.g., a 365 nm LED lamp) with a known intensity.
-
The exposure time will vary depending on the light intensity, initiator concentration, and desired degree of conversion. Monitor the curing process in real-time using techniques like RT-FTIR if available.
-
-
Assessment of Curing:
-
After irradiation, assess the surface for tackiness by lightly touching with a lint-free swab.
-
The degree of conversion can be quantified using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Protocol 2: Overcoming Oxygen Inhibition with an Inert Atmosphere
-
Formulation Preparation: Follow step 1 from Protocol 1.
-
Inert Atmosphere Curing:
-
Place the coated substrate inside a chamber or glove box.
-
Purge the chamber with an inert gas, such as nitrogen or argon, for several minutes to displace the oxygen.
-
While maintaining the inert atmosphere, expose the sample to the UV light source as described in Protocol 1.
-
-
Assessment: Compare the surface tackiness and degree of conversion with a sample cured in air to evaluate the effectiveness of the inert atmosphere.
Visualizing the Process
Signaling Pathway of Type II Photoinitiation and Oxygen Inhibition
Caption: Type II photoinitiation and the competing oxygen inhibition pathway.
Experimental Workflow for Troubleshooting Tacky Surfaces
Caption: A step-by-step workflow for troubleshooting tacky surfaces.
References
Technical Support Center: Photobleaching Effects of Bis(4-methylsulfanylphenyl)methanone in Cured Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-methylsulfanylphenyl)methanone, also known as 4,4'-bis(methylthio)benzophenone or DMTM, in cured polymer systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the photobleaching of this compound in cured polymers.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible photobleaching rates. | 1. Fluctuations in light source intensity. 2. Variations in sample thickness or concentration of the photoinitiator. 3. Inconsistent positioning of the sample relative to the light source. 4. Oxygen inhibition at the polymer surface. | 1. Monitor and stabilize the output of your light source. Use a radiometer to ensure consistent irradiance. 2. Ensure uniform film thickness using a film applicator or spin coater. Precisely control the concentration of this compound. 3. Use a fixed sample holder to maintain a constant distance and angle to the light source. 4. Conduct experiments under a nitrogen atmosphere or laminate the sample to exclude oxygen. |
| Polymer sample shows excessive yellowing instead of bleaching. | 1. Formation of colored photoproducts. 2. Degradation of the polymer matrix itself. 3. Interaction with other additives in the formulation. 4. Inappropriate wavelength of the light source. | 1. Analyze the photodegradation products using techniques like GC-MS or LC-MS to identify the chromophores. 2. Run a control experiment with the polymer matrix without the photoinitiator to assess its photostability. 3. Evaluate the photostability of each component of the formulation individually. 4. Ensure the irradiation wavelength corresponds to the absorption spectrum of this compound to favor the desired photochemical pathway. |
| Slow or incomplete photobleaching. | 1. Insufficient light intensity. 2. The polymer matrix is hindering the mobility of reactive species. 3. Absence of a suitable co-initiator (for Type II photoinitiators). 4. The light source spectrum does not sufficiently overlap with the photoinitiator's absorption spectrum. | 1. Increase the light intensity, but be cautious of potential thermal effects or accelerated polymer degradation. 2. Consider that in a rigid polymer matrix, the reaction may be slower. Experiments at elevated temperatures (below the glass transition temperature) might increase mobility. 3. this compound is a benzophenone derivative and likely functions as a Type II photoinitiator, requiring a hydrogen donor like an amine co-initiator to be efficient.[1] 4. Match the emission spectrum of your lamp with the UV-Vis absorption spectrum of the photoinitiator for optimal excitation. |
| Difficulty in quantifying the extent of photobleaching. | 1. Interference from the absorption of the polymer matrix or other additives. 2. Changes in the sample's refractive index or surface morphology upon irradiation. 3. Low signal-to-noise ratio in spectroscopic measurements. | 1. Use a baseline correction in your UV-Vis spectra with an un-irradiated sample or a sample without the photoinitiator. 2. Monitor for any changes in the physical appearance of the polymer and account for scattering effects in your spectroscopic analysis. 3. Optimize your spectrometer settings (e.g., integration time, number of scans) to improve signal quality. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of photobleaching for this compound?
This compound, as a benzophenone derivative, is expected to undergo photobleaching primarily through a Norrish Type II mechanism.[1] Upon absorption of UV light, the benzophenone core is excited to a triplet state. This excited state then abstracts a hydrogen atom from a suitable donor, typically a co-initiator such as an amine, present in the polymer formulation. This process generates a ketyl radical from the photoinitiator and another radical from the co-initiator, which then initiate polymerization. The photobleaching, or loss of color, occurs as the original chromophoric structure of the benzophenone is destroyed in this reaction.
2. What are the expected photodegradation products of this compound?
3. How does the polymer matrix affect the photobleaching process?
The polymer matrix can significantly influence photobleaching. In a rigid, glassy polymer, the diffusion of reactive species is restricted, which can slow down the hydrogen abstraction process and thus the rate of photobleaching. The polarity of the polymer can also affect the energy levels of the excited states of the photoinitiator. Furthermore, the polymer itself might participate in the hydrogen abstraction, albeit typically at a slower rate than a dedicated co-initiator.
4. Why is a co-initiator often necessary for efficient photobleaching?
For Type II photoinitiators like benzophenone derivatives, a co-initiator (often a tertiary amine) serves as an efficient hydrogen donor.[1] The excited photoinitiator can abstract a hydrogen atom from the co-initiator much more readily than from the polymer backbone or monomer. This greatly enhances the efficiency of the initiation process and, consequently, the rate of photobleaching.
5. How can I monitor the color change during photobleaching quantitatively?
The color change can be quantitatively monitored using a spectrophotometer or a colorimeter to measure the change in the CIELAB color space coordinates (L, a, b).[2][3][4][5][6] The total color difference (ΔE) can be calculated to represent the magnitude of the color change over time.
Quantitative Data
Due to the limited availability of specific quantitative data for the photobleaching of this compound in the public domain, the following table presents analogous data for related benzophenone and thioxanthone photoinitiators to provide a general understanding of the expected behavior.
Table 1: Photobleaching and Color Change Data for Analogous Photoinitiators
| Photoinitiator | Polymer System | Irradiation Conditions | Observed Effect | Reference |
| Benzophenone | Poly(ethylene-co-butylene) (EB) film | Nanosecond laser flash photolysis (337.1 nm) | Transient absorption of the triplet state observed at ~530 nm. | |
| Camphorquinone (a Type II photoinitiator) | Bis-GMA/TEGDMA resin | Dental curing lamp | Complete photobleaching observed, with the rate proportional to light intensity. | |
| Thioxanthone derivatives | Polyurethane diacrylate (PUA) | Xenon lamp (57 mW/cm²) | Significant decrease in UV-Vis absorbance over 300 seconds, indicating photobleaching. | [7][8] |
| Monoacrylphosphine oxide (TPO) | Bis-GMA/TEGDMA resin | Violet-LED light unit | Lower CIELAB color values (less yellowing) compared to camphorquinone. |
Disclaimer: The data presented are for structurally related compounds and should be used as a general guide. Experimental results for this compound may vary.
Experimental Protocols
Protocol 1: Sample Preparation for Photobleaching Studies in Cured Polymer Films
-
Formulation Preparation:
-
Dissolve the desired concentration of this compound and any co-initiator (e.g., ethyl-4-(dimethylamino)benzoate) in the liquid monomer or prepolymer resin (e.g., an acrylate or epoxy resin).
-
Ensure complete dissolution, using gentle heating or ultrasonication if necessary.
-
-
Film Casting:
-
Cast the formulation onto a suitable substrate (e.g., glass slide, PET film) using a film applicator or spin coater to achieve a uniform thickness (typically 20-100 µm).
-
-
Curing:
-
Cure the film using a UV lamp with a wavelength appropriate for the chosen photoinitiator system until a solid, tack-free film is obtained.
-
If oxygen inhibition is a concern, curing can be performed under a nitrogen atmosphere or by laminating the film with another transparent film.
-
-
Post-Curing and Conditioning:
-
Post-cure the film as required to ensure complete polymerization.
-
Condition the samples in a controlled environment (e.g., constant temperature and humidity) before photobleaching experiments to ensure reproducibility.
-
Protocol 2: Measurement of Photobleaching by UV-Vis Spectroscopy
-
Initial Spectrum:
-
Mount a cured polymer film sample in the sample holder of a UV-Vis spectrophotometer.
-
Record the initial absorption spectrum over the desired wavelength range (e.g., 250-600 nm).
-
-
Irradiation:
-
Expose the sample to a controlled UV or visible light source with a known spectral output and intensity for a defined period.
-
-
Time-Resolved Spectra:
-
At regular intervals, interrupt the irradiation and record the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the maximum absorption wavelength (λmax) of this compound as a function of irradiation time.
-
The rate of photobleaching can be determined from the slope of this curve.
-
The photobleaching quantum yield can be calculated if the photon flux of the light source is known.
-
Protocol 3: Quantification of Color Change using CIELAB Colorimetry
-
Calibration:
-
Calibrate the colorimeter or spectrophotometer with a standard white tile.
-
-
Initial Measurement:
-
Measure the initial L, a, and b* color coordinates of the cured polymer film.
-
-
Irradiation:
-
Expose the sample to the light source under controlled conditions.
-
-
Time-Resolved Color Measurements:
-
At set time intervals, measure the L, a, and b* coordinates of the irradiated sample.
-
-
Data Analysis:
-
Calculate the total color difference, ΔE* = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/², where ΔL, Δa, and Δb are the changes in the respective coordinates from the initial measurement.[6]
-
Plot L, a, b, and ΔE as a function of irradiation time to quantify the color change.
-
Visualizations
Caption: Plausible Type II photobleaching pathway for this compound.
Caption: Experimental workflow for assessing photobleaching in cured polymers.
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. CIELAB Color Space as a Field for Tracking Color-Changing Chemical Reactions of Polymeric pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Silicone-Thioxanthone: A Multifunctionalized Visible Light Photoinitiator with an Ability to Modify the Cured Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Yellowing in Polymers Initiated with Bis(4-methylsulfanylphenyl)methanone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the photoinitiator Bis(4-methylsulfanylphenyl)methanone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of polymer yellowing.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer turning yellow after UV curing with this compound?
A1: Yellowing in photopolymers initiated with this compound, a thioxanthone-type photoinitiator, can arise from several factors. The primary cause is the formation of chromophores, which are chemical groups that absorb visible light, appearing yellow to the human eye. These can be generated from the degradation of the photoinitiator itself, the polymer backbone, or other additives in your formulation upon exposure to UV light and/or heat. While thioxanthone-type photoinitiators are known to be less prone to yellowing than some other classes, their photoreaction products can still impart a yellowish tint.
Q2: Can the this compound photoinitiator itself cause yellowing?
A2: Yes, while designed for efficient curing, the photoinitiator can contribute to yellowing. Upon UV absorption, the photoinitiator forms reactive species to initiate polymerization. In the process, it is consumed and forms various photoproducts. Some of these byproducts may be colored and remain trapped in the polymer matrix, leading to an initial yellow hue. This effect can be more pronounced if the photoinitiator is not fully consumed or if it undergoes side reactions.
Q3: What role does the polymer resin play in the yellowing process?
A3: The choice of monomer or oligomer is critical. Aromatic-based resins, such as those derived from bisphenol A (BPA), are more susceptible to photo-oxidation, which leads to the formation of colored degradation products. In contrast, aliphatic resins are generally more resistant to yellowing.
Q4: Are there any environmental or process factors that can worsen yellowing?
A4: Absolutely. High-intensity UV light, prolonged UV exposure, and elevated temperatures during and after curing can accelerate the degradation processes that cause yellowing. The presence of oxygen can also lead to photo-oxidative degradation of the polymer.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific issues you might encounter during your experiments and provide actionable solutions.
Issue 1: Significant yellowing is observed immediately after curing.
| Potential Cause | Recommended Solution |
| High Photoinitiator Concentration | Reduce the concentration of this compound to the minimum effective level required for complete curing. |
| Inappropriate UV Wavelength | Ensure the UV source emits at a wavelength that is efficiently absorbed by the photoinitiator to maximize its consumption and minimize side reactions. |
| Over-curing | Reduce the UV exposure time or intensity to the minimum required for achieving the desired polymer properties. |
| Presence of Oxygen | If possible, perform the curing process in an inert atmosphere (e.g., nitrogen) to minimize photo-oxidation. |
Issue 2: The polymer gradually turns yellow over time when exposed to light.
| Potential Cause | Recommended Solution |
| Photo-oxidation of the Polymer | Incorporate a UV absorber and a Hindered Amine Light Stabilizer (HALS) into your formulation. These additives work synergistically to protect the polymer from UV degradation.[1][2][3][4][5] |
| Degradation of Photoinitiator Residues | Ensure complete curing to minimize residual photoinitiator. The addition of a HALS can also help to scavenge free radicals formed from the degradation of these residues. |
| Thermal Degradation | Add an antioxidant to your formulation to protect the polymer from degradation caused by heat, which can be generated during UV exposure or from the surrounding environment. |
Issue 3: The yellowing is more pronounced in thicker sections of the polymer.
| Potential Cause | Recommended Solution |
| Incomplete Curing in Deeper Layers | Optimize the photoinitiator concentration and UV intensity to ensure uniform curing throughout the polymer's thickness. A lower concentration of photoinitiator may allow for deeper UV penetration. |
| Heat Buildup | Thicker sections can experience a greater temperature increase during polymerization. Consider using a lower intensity UV source over a longer period or implementing cooling measures. The addition of antioxidants can also mitigate thermal degradation. |
Data on Anti-Yellowing Additives
The following table summarizes the typical performance of different classes of anti-yellowing additives that can be incorporated into your polymer formulation. The effectiveness can vary based on the specific polymer system and curing conditions.
| Additive Type | Typical Concentration (wt%) | Mechanism of Action | Effect on Initial Yellowness Index (YI) | Effect on YI after Accelerated Weathering |
| UV Absorber (e.g., Benzotriazole-based) | 0.5 - 2.0 | Absorbs UV radiation and dissipates it as heat. | Minimal | Significant Reduction |
| HALS (e.g., Tetramethylpiperidine-based) | 0.2 - 1.5 | Scavenges free radicals formed during photo-oxidation. | Minimal | Significant Reduction |
| Antioxidant (e.g., Hindered Phenol) | 0.1 - 0.5 | Inhibits oxidation and degradation caused by heat. | Minor Reduction | Moderate Reduction |
| Synergistic Blend (UV Absorber + HALS) | 0.7 - 3.0 | Combines UV absorption and radical scavenging for enhanced protection.[1][2][3][4][5] | Minimal | Very Significant Reduction |
Experimental Protocols
Protocol 1: Evaluation of Polymer Yellowing using Yellowness Index (YI)
This protocol is based on the ASTM E313 standard for calculating the Yellowness Index from spectrophotometric data.[6][7][8][9]
-
Sample Preparation:
-
Prepare polymer films of a standardized thickness (e.g., 1 mm) with and without the anti-yellowing additives to be tested.
-
Cure all samples under identical conditions (UV wavelength, intensity, and time).
-
-
Initial Yellowness Measurement:
-
Use a calibrated spectrophotometer to measure the tristimulus values (X, Y, Z) of each sample immediately after curing.
-
Calculate the Yellowness Index (YI) using the ASTM E313 formula:
-
YI = [100(CₓX - C₂Z)] / Y
-
Where Cₓ and C₂ are coefficients dependent on the illuminant and observer (e.g., for Illuminant D65 and 2° observer, Cₓ = 1.3013 and C₂ = 1.1498).
-
-
-
Accelerated Weathering:
-
Expose the samples to accelerated weathering conditions in a chamber with controlled UV irradiation, temperature, and humidity, following a standard such as ASTM G154.
-
-
Final Yellowness Measurement:
-
After a specified duration of accelerated weathering, re-measure the tristimulus values and calculate the final YI.
-
-
Data Analysis:
-
Compare the initial and final YI values for each formulation to determine the effectiveness of the anti-yellowing additives.
-
Protocol 2: Assessment of Color Stability using CIELAB (ΔE*)
This protocol allows for the quantification of the total color change of the polymer.
-
Sample Preparation:
-
Prepare and cure polymer samples as described in Protocol 1.
-
-
Initial Color Measurement:
-
Use a calibrated spectrophotometer or colorimeter to measure the initial CIELAB color coordinates (L₁, a₁, b*₁) of each sample.
-
-
Aging Process:
-
Subject the samples to the desired aging conditions (e.g., accelerated weathering or prolonged exposure to a specific light source).
-
-
Final Color Measurement:
-
After the aging period, measure the final CIELAB color coordinates (L₂, a₂, b*₂).
-
-
Calculation of Color Difference (ΔE*):
-
Calculate the total color difference using the following formula:
-
ΔE* = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
-
-
-
Data Interpretation:
-
A higher ΔE* value indicates a greater change in color. Generally, a ΔE* > 2 is perceptible to the human eye.
-
Visualizations
Caption: Simplified pathway of polymer yellowing initiated by photoinitiator degradation and photo-oxidation.
Caption: Logical workflow for troubleshooting and preventing polymer yellowing.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. schem.net [schem.net]
- 5. nbinno.com [nbinno.com]
- 6. Yellowness Index (YI) ASTM E313 [intertek.com]
- 7. What Standard Do I Use to Verify Yellowness Index Performance? | HunterLab [hunterlab.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. kelid1.ir [kelid1.ir]
Side reactions and byproducts of Bis(4-methylsulfanylphenyl)methanone photolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photolysis of bis(4-methylsulfanylphenyl)methanone. Due to the limited availability of specific data for this compound, the information provided is based on the well-established photochemistry of analogous aromatic ketones and thioethers.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary photochemical pathways for this compound?
A1: The photolysis of this compound, an aromatic ketone, is expected to proceed via two main pathways upon UV irradiation:
-
Norrish Type I Cleavage (α-Cleavage): This involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process generates a 4-methylsulfanylbenzoyl radical and a 4-methylsulfanylphenyl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions.[1]
-
Intermolecular Hydrogen Abstraction: In the presence of a hydrogen-donating solvent (e.g., isopropanol), the excited ketone can abstract a hydrogen atom to form a ketyl radical. This is a common reaction for benzophenone and its derivatives.
Q2: What are the potential side reactions and byproducts I should be aware of?
A2: The radical species generated from the primary photochemical events can lead to a complex mixture of byproducts. Key potential side reactions and byproducts include:
-
Radical Recombination: The initial radical fragments can recombine to reform the starting material or combine with each other to form various dimeric products, such as biphenyl derivatives.
-
Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical, which can then lead to other byproducts.
-
Pinacol Formation: The ketyl radicals formed from intermolecular hydrogen abstraction can dimerize to form a pinacol, a common product in the photolysis of benzophenones in alcoholic solvents.
-
Oxidation of Thioether: The methylsulfanyl group is susceptible to oxidation, which can be promoted by reactive oxygen species potentially formed during the experiment. This can lead to the formation of the corresponding sulfoxide and sulfone derivatives. Thioethers can react with hydroxyl radicals, leading to one-electron oxidation.[2]
-
Reactions with Solvent: The radical intermediates can react with the solvent, leading to the formation of solvent-derived byproducts.
Q3: Why is my reaction mixture turning yellow?
A3: The yellowing of the reaction mixture during the photolysis of certain photoinitiators can be due to the formation of colored byproducts. While specific data for this compound is unavailable, in other systems, yellowing has been attributed to the formation of products like benzil from the photodecomposition of other ketones.
Q4: What is the expected quantum yield for the photolysis of this compound?
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no conversion of starting material | - Inefficient UV lamp output.[3][4]- Wavelength of the lamp does not overlap with the absorbance spectrum of the compound.- Degraded or old lamp.[3]- Incorrect solvent (no hydrogen donor for abstraction pathway).- Quenching of the excited state by impurities (e.g., oxygen). | - Check the lamp's specifications and ensure it emits at a wavelength absorbed by the compound.- Measure the lamp's output with a radiometer.- Replace the UV lamp if it is old or shows reduced output.[3]- Use a hydrogen-donating solvent like isopropanol if hydrogen abstraction is the desired pathway.- Degas the solvent and reactants thoroughly by purging with an inert gas (e.g., nitrogen or argon). |
| Complex mixture of unidentified byproducts | - High concentration of the starting material leading to secondary photoreactions.- Prolonged irradiation time.- Presence of oxygen leading to photo-oxidation products.- Non-specific radical reactions. | - Perform the reaction at a lower concentration.- Monitor the reaction progress over time (e.g., by TLC or HPLC) to determine the optimal irradiation time.- Ensure the reaction is performed under an inert atmosphere.- Consider adding a radical scavenger if specific radical pathways are to be avoided (note: this will likely inhibit the desired reaction as well). |
| Formation of insoluble material (precipitate) | - Formation of high molecular weight polymeric byproducts.- Low solubility of some of the photoproducts (e.g., pinacol dimers) in the reaction solvent. | - Try a different solvent with higher solubilizing power for the expected products.- Analyze the precipitate to identify its structure and understand its formation mechanism. |
| Inconsistent results between experiments | - Fluctuations in lamp intensity.[5]- Variations in reaction temperature.- Inconsistent degassing of the reaction mixture.- Different batches of solvents or reagents with varying purity. | - Allow the lamp to warm up and stabilize before starting the irradiation.- Use a temperature-controlled reactor.- Standardize the degassing procedure (time, gas flow rate).- Use high-purity solvents and reagents from the same batch if possible. |
Quantitative Data
Specific quantitative data for the photolysis of this compound is not available. The following table presents data for a related compound, 4-hydroxybenzophenone, to provide a general reference.
| Compound | Parameter | Value | Solvent | Conditions |
| 4-Hydroxybenzophenone | Triplet-sensitised transformation rate constant with phenol | (6.6 ± 0.3) × 10⁷ M⁻¹ s⁻¹ | Acetonitrile | Laser Flash Photolysis |
Experimental Protocols
General Protocol for Photolysis of an Aromatic Ketone
This is a general procedure and should be optimized for the specific experimental setup and goals.
-
Solution Preparation:
-
Dissolve a known concentration of this compound in a suitable, high-purity solvent (e.g., acetonitrile for general photolysis, or isopropanol for promoting hydrogen abstraction). The concentration should be adjusted to ensure sufficient light absorption without being overly concentrated, which can lead to inner filter effects.
-
Transfer the solution to a quartz photoreactor vessel. Quartz is necessary as it is transparent to UV light.
-
-
Degassing:
-
Degas the solution for at least 30 minutes by bubbling a gentle stream of an inert gas (e.g., nitrogen or argon) through it. This is crucial to remove dissolved oxygen, which can quench the excited states of the ketone and lead to unwanted side reactions.
-
-
Irradiation:
-
Place the photoreactor in a suitable photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).
-
If necessary, use a filter to select a specific wavelength range for irradiation.
-
Ensure the reactor is equipped with a cooling system to maintain a constant temperature, as photochemical reactions can be temperature-dependent.
-
Turn on the UV lamp and irradiate the solution for the desired amount of time. It is advisable to take aliquots at different time points to monitor the reaction progress.
-
-
Reaction Monitoring and Work-up:
-
Monitor the disappearance of the starting material and the formation of products using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product mixture can then be purified by techniques such as column chromatography or recrystallization.
-
-
Product Characterization:
-
Characterize the structure of the isolated products using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Protocol for Quantum Yield Measurement
The quantum yield (Φ) of a photochemical reaction can be determined by comparing the rate of product formation (or reactant consumption) to the rate of photon absorption.[6] A common method is to use a chemical actinometer.
-
Actinometry:
-
First, determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate). This involves irradiating the actinometer solution under the exact same conditions as the sample and measuring the amount of chemical change.
-
-
Sample Irradiation:
-
Irradiate the solution of this compound under the same conditions for a short period, ensuring low conversion (typically <10%) to avoid complications from product absorption and secondary reactions.
-
-
Analysis:
-
Quantify the amount of product formed or reactant consumed using a suitable analytical technique (e.g., HPLC with a calibration curve).
-
-
Calculation:
-
The quantum yield is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
Visualizations
Caption: Potential photochemical pathways for this compound.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. victorylighting.co.uk [victorylighting.co.uk]
- 4. UV Lamp Troubleshooting - Solve Common UV Curing Issues | Alpha-Cure [alpha-cure.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
Technical Support Center: Optimizing Curing Speed in Bis(4-methylsulfanylphenyl)methanone Systems
Welcome to the technical support center for Bis(4-methylsulfanylphenyl)methanone-based photopolymerization systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the curing efficiency of their experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it initiate polymerization?
A1: this compound, also known as 4,4'-bis(methylthio)benzophenone, is a Type II photoinitiator. Unlike Type I photoinitiators that undergo direct cleavage upon UV exposure, Type II photoinitiators like this compound require a co-initiator or synergist, typically a tertiary amine, to generate the free radicals necessary for initiating polymerization. The process involves the photoinitiator absorbing UV light and entering an excited state. It then abstracts a hydrogen atom from the amine synergist, creating a reactive alkyl-amino free radical that starts the polymerization of monomers and oligomers in the formulation.
Q2: My formulation is curing too slowly. What are the most common causes?
A2: Slow curing is a frequent issue in photopolymerization and can stem from several factors. Key areas to investigate include:
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Insufficient UV Energy: The intensity of the UV lamp may be too low, or the exposure time too short.
-
Mismatched Wavelength: The output spectrum of your UV source may not sufficiently overlap with the absorption spectrum of the this compound system.
-
Inadequate Amine Synergist: The type or concentration of the amine synergist may not be optimal for efficient hydrogen abstraction.
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Oxygen Inhibition: Atmospheric oxygen can quench the excited state of the photoinitiator and scavenge free radicals, significantly impeding surface cure.
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High Photoinitiator Concentration: Excess photoinitiator can lead to a "light screening" effect, where the surface absorbs most of the UV energy, preventing it from penetrating deeper into the sample.
-
Formulation Opacity: Pigments, fillers, or other additives can block UV light and hinder curing.
Q3: How does the concentration of this compound affect curing speed?
A3: The concentration of the photoinitiator has a critical impact on curing speed, and there is an optimal range for each system. Initially, increasing the concentration leads to a faster cure due to the generation of more free radicals.[1][2] However, beyond a certain point, the curing speed can decrease. This is because a high concentration of photoinitiator molecules at the surface can absorb most of the UV light, preventing it from reaching deeper into the formulation and curing the underlying layers.[1]
Q4: What is the role of an amine synergist and how do I choose the right one?
A4: Amine synergists are essential for Type II photoinitiators like this compound.[3][4] They act as hydrogen donors to the excited photoinitiator, leading to the formation of the initiating free radicals.[3][4] They also play a crucial role in mitigating oxygen inhibition at the surface.[3][4] The choice of amine synergist can significantly impact curing speed. Acrylated amines are often preferred as they can be incorporated into the polymer network, reducing the potential for migration and odor.[5] When selecting an amine, consider its reactivity, volatility, and compatibility with the other components of your formulation.
Q5: Can I use this compound systems for biomedical applications like drug delivery?
A5: While photopolymerization is a promising technique for creating drug delivery systems and tissue engineering scaffolds, the biocompatibility of all components, including the photoinitiator and any byproducts, must be carefully evaluated. For biomedical applications, it is crucial to select components with low cytotoxicity and to ensure that any unreacted species are minimized through efficient curing and subsequent purification steps. The potential for leachables from the cured polymer is a significant consideration in regulatory approval.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving slow curing issues in your this compound-based formulations.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting slow curing.
| Problem | Possible Causes | Recommended Actions |
| Incomplete or Tacky Surface Cure | 1. Oxygen Inhibition: Atmospheric oxygen is interfering with the polymerization at the surface.[3][4] 2. Insufficient UV Dose at the Surface: The UV energy reaching the surface is too low. | 1a. Increase the concentration of the amine synergist. 1b. Cure in an inert atmosphere (e.g., nitrogen). 2a. Increase the UV lamp intensity. 2b. Decrease the distance between the UV lamp and the sample. |
| Poor Through-Cure or Curing Depth | 1. High Photoinitiator Concentration: "Light screening" effect is preventing UV penetration.[1] 2. High Formulation Opacity: Pigments, fillers, or other components are blocking UV light. 3. Insufficient UV Energy: The overall UV dose is too low for deep curing. | 1. Systematically decrease the concentration of this compound. 2. Reduce the concentration of opaque components, if possible, or use a more powerful UV source. 3. Increase the exposure time or the UV lamp intensity. |
| Overall Slow Curing Rate | 1. Mismatched UV Source and Photoinitiator: The lamp's emission spectrum does not align well with the photoinitiator's absorption spectrum. 2. Suboptimal Amine Synergist: The chosen amine synergist has low reactivity. 3. Low Ambient Temperature: Lower temperatures can slow down the polymerization kinetics. | 1. Ensure your UV lamp has a significant output in the absorption range of this compound (typically in the UVA range). 2. Experiment with different types of amine synergists (e.g., acrylated amines, tertiary amines). 3. Perform curing at a controlled, slightly elevated temperature if the formulation allows. |
| Inconsistent Curing Results | 1. Fluctuations in UV Lamp Output: The intensity of the UV lamp is not stable. 2. Inhomogeneous Formulation: The photoinitiator or other components are not fully dissolved or dispersed. 3. Variable Sample Thickness: Inconsistent film thickness leads to variations in the required UV dose. | 1. Allow the UV lamp to warm up properly before use and check for aging bulbs. 2. Ensure all components are thoroughly mixed and dissolved before curing. 3. Use a film applicator or other methods to ensure consistent sample thickness. |
Data on Curing Performance
The following tables provide quantitative data on how different parameters can influence the curing process. These values are indicative and may vary depending on the specific formulation and equipment used.
Table 1: Effect of Photoinitiator Type and Concentration on Degree of Conversion (DC)
| Photoinitiator System | Concentration (mol%) | Degree of Conversion (%) |
| Type II (Binary) | 0.5 | 72 - 77 |
| 1.0 | Increased conversion | |
| Type II (Ternary) | 0.5 | 78 - 79 |
| 1.0 | No significant increase | |
| Type I (MAPO) | 0.5 | 74 - 76 |
| 1.0 | Increased conversion | |
| Type I (BAPO) | 0.5 | 80 - 85 |
| 1.0 | Increased conversion | |
| Data adapted from studies on dental resins, showcasing general trends.[6] |
Table 2: Influence of Amine Synergist on Curing Performance
| Amine Synergist | Surface Cure Speed (ft/min) | Through Cure (MEK Double Rubs) |
| No Amine Synergist | < 50 | < 50 |
| Methyl Diethanolamine (MDEA) | ~150 | > 200 |
| Acrylated Amine 1 | ~175 | > 200 |
| Acrylated Amine 2 | > 200 | ~175 |
| Acrylated Amine 3 | > 200 | > 200 |
| Data illustrates the significant improvement in both surface and through cure with the addition of amine synergists, particularly acrylated amines.[5] |
Experimental Protocols
Protocol 1: Evaluating the Curing Speed of a New Formulation
This protocol outlines a method for determining the curing speed and degree of conversion of a formulation containing this compound.
1. Formulation Preparation: a. In a light-blocking container, combine the desired monomer(s), oligomer(s), and any additives. b. Add the desired weight percentage of this compound and the amine synergist. c. Mix thoroughly until all components are fully dissolved and the mixture is homogeneous.
2. Sample Preparation: a. Apply a thin film of the formulation onto a substrate (e.g., glass slide, polymer film) using a film applicator to ensure a consistent thickness. b. For through-cure evaluation, prepare samples in a mold of a specific depth.
3. UV Curing: a. Place the sample under a UV lamp with a known spectral output and intensity. b. Expose the sample to UV radiation for a predetermined time. To find the optimal time, a time-course experiment should be conducted (e.g., 5, 10, 20, 30, 60 seconds).
4. Curing Evaluation: a. Surface Cure: Immediately after exposure, gently touch the surface with a cotton swab or perform a fingernail scratch test. A tack-free, scratch-resistant surface indicates a good surface cure. b. Through Cure: For thicker samples, assess the hardness of the bottom of the sample. A common method is the thumb-twist test or measuring the Shore hardness. c. Degree of Conversion (DC): Use Fourier-Transform Infrared (FTIR) spectroscopy to measure the decrease in the peak area of the reactive functional groups (e.g., acrylate C=C bond at ~1635 cm⁻¹) before and after curing. The DC can be calculated using the following formula: DC (%) = [1 - (Peak Area after cure / Peak Area before cure)] * 100
Experimental Workflow for Curing Evaluation
References
- 1. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radtech.org [radtech.org]
- 4. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 5. pcimag.com [pcimag.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Effect of light intensity on the performance of Bis(4-methylsulfanylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving Bis(4-methylsulfanylphenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a research setting?
This compound, also known as 4,4'-bis(methylthio)benzophenone, is a photoinitiator. In the presence of a suitable co-initiator, it absorbs light to generate free radicals, which in turn initiate polymerization reactions. This property makes it valuable in applications such as UV curing of coatings, adhesives, and inks, as well as in the fabrication of polymer-based materials for drug delivery systems and medical devices.
Q2: What type of photoinitiator is this compound?
This compound is classified as a Norrish Type II photoinitiator.[1][2] This means that upon excitation by light, it does not undergo direct cleavage to form radicals. Instead, the excited photoinitiator abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, to generate the initiating free radicals.[1][2] Therefore, the presence of a suitable co-initiator is essential for its function.
Q3: How does light intensity generally affect the performance of a Type II photoinitiator like this compound?
The performance of a Type II photoinitiator is significantly influenced by light intensity. Generally, a higher light intensity leads to a greater number of photons being absorbed per unit time, which can increase the rate of formation of the excited state of the photoinitiator and, consequently, the rate of radical generation and polymerization. However, there is an optimal range of light intensity. Excessively high light intensity can lead to several issues, including:
-
Oxygen Inhibition: High light intensity can accelerate the consumption of the photoinitiator, but if the concentration of the co-initiator or monomer is insufficient to react with the generated radicals, they can be quenched by oxygen, leading to incomplete curing, especially at the surface.
-
Photodegradation: Very high light intensities can cause the photodegradation of the photoinitiator or the newly formed polymer, potentially leading to yellowing or other undesirable changes in the material properties.
-
Non-uniform Curing: In optically thick samples, high light intensity can lead to rapid curing at the surface, which can then block light from penetrating deeper into the sample, resulting in incomplete through-cure.
Q4: What is the role of a co-initiator and is it necessary for this compound?
Yes, a co-initiator is necessary for the efficient functioning of this compound. As a Type II photoinitiator, it requires a hydrogen donor to generate free radicals. Tertiary amines, such as N-methyldiethanolamine (MDEA) or ethyl 4-(dimethylamino)benzoate (EDMAB), are commonly used as co-initiators. The amine donates a hydrogen atom to the excited photoinitiator, forming a reactive alkylamino radical that initiates the polymerization process. The choice and concentration of the co-initiator can significantly impact the curing speed and efficiency.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Slow Curing | 1. Insufficient Light Intensity: The light source may not be providing enough energy to adequately excite the photoinitiator. 2. Incorrect Wavelength: The emission spectrum of the light source may not overlap well with the absorption spectrum of this compound. 3. Absence or Insufficient Concentration of Co-initiator: As a Type II photoinitiator, it requires a co-initiator to function effectively. 4. Oxygen Inhibition: Atmospheric oxygen can quench the free radicals, inhibiting polymerization, especially at the surface. | 1. Increase the light intensity or the exposure time. Ensure the light source is functioning correctly and the lamp is not aged. 2. Verify that the output wavelength of your light source is appropriate for the photoinitiator. While the specific UV-Vis absorption spectrum for this compound is not readily available in public literature, related thioxanthone derivatives typically absorb in the UVA range (around 365-405 nm).[5][6] 3. Ensure a suitable amine co-initiator is included in the formulation at an appropriate concentration (typically 1-5 wt%). 4. Perform the curing process in an inert atmosphere (e.g., nitrogen or argon) or use a higher light intensity to overcome oxygen inhibition. |
| Poor Through-Cure (Cured on top, liquid underneath) | 1. Light Attenuation: The formulation may be too opaque, or the photoinitiator concentration may be too high, causing most of the light to be absorbed at the surface. 2. High Light Intensity: Very high intensity can cause rapid surface curing, which shields the underlying layers from light. | 1. Reduce the concentration of the photoinitiator or any pigments/fillers in the formulation. 2. Decrease the light intensity and increase the exposure time to allow for more uniform light penetration. |
| Yellowing of the Cured Material | 1. Photodegradation: High light intensity or prolonged exposure can lead to the degradation of the photoinitiator or the polymer. 2. Amine Co-initiator Oxidation: Some amine co-initiators are prone to oxidation, which can cause discoloration. | 1. Reduce the light intensity or exposure time to the minimum required for complete curing. 2. Consider using a different amine co-initiator that is less prone to yellowing. |
| Inconsistent Curing Results | 1. Fluctuations in Light Intensity: The output of the light source may not be stable. 2. Inhomogeneous Mixture: The photoinitiator or co-initiator may not be uniformly dissolved or dispersed in the formulation. | 1. Check the stability of your light source. Allow lamps to warm up properly before use. 2. Ensure thorough mixing of the formulation before curing. |
Experimental Protocols
While specific quantitative data for this compound is not widely published, the following general experimental protocols can be adapted to evaluate its performance.
Protocol 1: Determining the Effect of Light Intensity on Curing Speed
Objective: To quantify the relationship between light intensity and the rate of polymerization.
Materials:
-
This compound
-
Amine co-initiator (e.g., N-methyldiethanolamine)
-
Monomer/Oligomer formulation (e.g., acrylate-based resin)
-
UV/Vis light source with adjustable intensity
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
-
Sample holder (e.g., two KBr plates with a spacer of known thickness)
Procedure:
-
Prepare a series of formulations containing a fixed concentration of this compound and the amine co-initiator dissolved in the monomer/oligomer.
-
Place a small drop of the formulation between two KBr plates with a spacer (e.g., 25 µm) to create a thin film of uniform thickness.
-
Mount the sample in the RT-FTIR spectrometer.
-
Expose the sample to the UV/Vis light source at a specific, constant intensity.
-
Simultaneously, record the IR spectra at regular intervals.
-
Monitor the decrease in the peak area of the reactive functional group (e.g., the acrylate double bond peak at ~1635 cm⁻¹) over time.
-
Calculate the degree of conversion as a function of time.
-
Repeat steps 2-7 for different light intensities.
-
Plot the rate of polymerization (initial slope of the conversion vs. time curve) against light intensity.
Data Presentation:
| Light Intensity (mW/cm²) | Time to 50% Conversion (s) | Maximum Conversion Rate (%/s) | Final Conversion (%) |
| Intensity 1 | Data | Data | Data |
| Intensity 2 | Data | Data | Data |
| Intensity 3 | Data | Data | Data |
Protocol 2: Measuring UV-Vis Absorption Spectrum
Objective: To determine the light absorption characteristics of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile or methanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis absorption spectrum for each dilution from approximately 200 nm to 500 nm using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax.
Visualizations
Signaling Pathway of a Type II Photoinitiator
Caption: Mechanism of a Type II photoinitiator system.
Experimental Workflow for Evaluating Light Intensity Effects
Caption: Workflow for analyzing the effect of light intensity.
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 3. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Storage and stability issues of Bis(4-methylsulfanylphenyl)methanone-containing resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of resins containing Bis(4-methylsulfanylphenyl)methanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and use of this compound-containing resins.
| Issue | Potential Causes | Recommended Actions |
| Yellowing or Discoloration of the Resin (Pre-Curing) | Oxidation of Thioether Groups: The methylsulfanyl (-SCH₃) groups are susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, often resulting in a yellow tint. This can be accelerated by exposure to air (oxygen), elevated temperatures, and certain impurities. Photo-degradation: Although the benzophenone core provides good UV stability, prolonged exposure to UV light, especially at shorter wavelengths, can initiate degradation pathways.[1][2] | - Store the resin in a tightly sealed, opaque container to minimize exposure to air and light.[3] - Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. - Store in a cool, dark place as recommended. |
| Brittleness or Cracking of Cured Resin | Chain Scission from Photo-oxidation: Upon exposure to UV radiation and oxygen, the polymer chains can break down, leading to a reduction in molecular weight and increased brittleness.[4] The benzophenone moiety, while a UV absorber, can also generate free radicals that may initiate this process.[2] Thermal Degradation: High temperatures during curing or storage can cause thermal degradation of the polymer backbone. | - Ensure the curing process is performed according to the manufacturer's specifications, avoiding excessive UV exposure or heat. - For applications requiring high UV exposure, consider the use of additional UV stabilizers or antioxidants in the resin formulation. - Store cured components away from direct sunlight or other strong UV sources. |
| Incomplete or Slow Curing | Inhibiting Species: The presence of impurities, particularly those that can react with the photoinitiator or propagating radicals, can hinder the curing process. Oxidation byproducts of the methylsulfanyl groups could potentially act as inhibitors. | - Ensure all equipment and substrates are clean and free of contaminants. - If oxidation is suspected, consider using a fresh batch of resin. - Optimize the concentration of the photoinitiator and ensure the light source has the correct wavelength and intensity. |
| Loss of Mechanical Properties Over Time | Hydrolytic Degradation of Thioether Linkages: In the presence of moisture and certain catalysts (e.g., acids or bases), thioether bonds within the polymer matrix could undergo hydrolysis, leading to a decrease in mechanical strength. Continued Photodegradation: Even after curing, ongoing exposure to UV light can continue to degrade the polymer network.[1][3] | - Store cured parts in a dry environment. - For applications in humid environments, consider a protective coating. - Minimize post-curing exposure to UV radiation. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound-containing resins?
-
A1: To ensure optimal stability, store the resin in a cool, dark, and dry place. The recommended storage temperature is typically between 15°C and 25°C. The container should be opaque to prevent light exposure and tightly sealed to protect against moisture and oxygen. For long-term storage, purging the container with an inert gas like nitrogen is advisable to prevent oxidation of the methylsulfanyl groups.
-
-
Q2: How does exposure to air affect the uncured resin?
-
A2: Exposure to oxygen in the air can lead to the oxidation of the methylsulfanyl (-SCH₃) groups, potentially forming sulfoxides. This oxidation can cause a yellowing of the resin and may introduce impurities that could affect the curing process and the final properties of the cured material.
-
Stability and Degradation
-
Q3: What are the primary degradation pathways for these resins?
-
A3: The two main potential degradation pathways are photo-oxidation and thermal degradation. Photo-oxidation is initiated by the absorption of UV light by the benzophenone chromophore, which, in the presence of oxygen, can lead to the formation of free radicals and subsequent polymer chain scission.[4] The thioether groups are also susceptible to oxidation. Thermal degradation can occur at elevated temperatures, leading to a breakdown of the polymer network.
-
-
Q4: Can the cured resin change color over time?
-
A4: Yes. Prolonged exposure to UV radiation and oxygen can lead to yellowing. This is a common issue with many polymers and is often due to the formation of chromophoric degradation products from the photo-oxidation of the polymer backbone.[2]
-
Experimental Protocols
-
Protocol 1: Accelerated Aging Test for Stability Assessment
-
Objective: To evaluate the long-term stability of the cured resin under simulated environmental conditions.
-
Methodology:
-
Prepare several identical samples of the cured resin according to the standard curing procedure.
-
Place the samples in an accelerated aging chamber.
-
Set the chamber to a cycle of UV radiation (e.g., UVA-340 lamp to simulate sunlight) and humidity at an elevated temperature (e.g., 50-60°C). A common cycle is 8 hours of UV followed by 4 hours of condensation.[5]
-
Remove samples at predetermined time intervals (e.g., 100, 250, 500 hours).
-
Analyze the samples for changes in color (spectrophotometry), mechanical properties (e.g., tensile strength, hardness), and chemical structure (e.g., FTIR spectroscopy to detect the formation of carbonyl or sulfoxide groups).
-
-
Data Analysis: Plot the measured properties as a function of exposure time to determine the rate of degradation.
-
-
Protocol 2: Analysis of Potential Degradation Products
-
Objective: To identify and quantify potential degradation products resulting from forced degradation of the resin.
-
Methodology:
-
Subject samples of the cured resin to forced degradation conditions (e.g., intense UV exposure, high temperature, or chemical exposure).
-
Extract potential degradation products from the aged resin using a suitable solvent.
-
Analyze the extract using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
-
Compare the resulting chromatograms and mass spectra to reference standards of potential degradation products (e.g., 4,4'-dihydroxybenzophenone, sulfoxide derivatives).[8][9]
-
-
Visualizations
Caption: Simplified workflow of the photo-oxidation degradation pathway in polymers.
Caption: Logical troubleshooting flow for common resin issues.
References
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 5. Accelerated artificial aging and color stability in resin-based cements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 7. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Semantic Scholar [semanticscholar.org]
- 8. Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Bis(4-Hydroxyphenyl)methane (bisphenol F) by Sphingobium yanoikuyae strain FM-2 isolated from river water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Shrinkage in Resins Cured with Bis(4-methylsulfanylphenyl)methanone
Disclaimer: The following information is based on general principles of photopolymerization and strategies for minimizing shrinkage in UV-cured resins. Due to a lack of specific published studies on Bis(4-methylsulfanylphenyl)methanone, some recommendations are extrapolated from research on similar thioxanthone-based photoinitiators and other common resin systems. Researchers should use this guide as a starting point and optimize their specific formulations and processes accordingly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in resin curing?
This compound is a photoinitiator. In the presence of UV light, it absorbs energy and generates reactive species called free radicals. These free radicals initiate a chain reaction, causing the monomer and oligomer components of the resin to link together and solidify, a process known as photopolymerization.
Q2: What are the primary causes of shrinkage in UV-cured resins?
Shrinkage is an inherent characteristic of the polymerization process. The primary causes are:
-
Polymerization Shrinkage: During curing, monomer molecules that are initially spaced apart by van der Waals forces form shorter, covalent bonds. This transition to a more compact polymer network results in a reduction in volume.
-
Thermal Shrinkage: The photopolymerization reaction is often exothermic, meaning it releases heat. As the cured resin cools down to ambient temperature, it contracts, contributing to overall shrinkage.
Q3: Why is it crucial to minimize shrinkage in my experiments?
Excessive shrinkage can lead to a variety of problems in the final cured product, including:
-
Internal Stress: Shrinkage can induce stress within the material, which can lead to cracking, warping, or a reduction in mechanical strength.
-
Poor Adhesion: If the resin is bonded to a substrate, shrinkage can cause it to pull away, leading to delamination or adhesive failure.
-
Dimensional Inaccuracy: For applications requiring high precision, such as in 3D printing or microfabrication, shrinkage can lead to significant deviations from the intended dimensions.
-
Surface Defects: Shrinkage can cause surface distortions, reducing the aesthetic quality of the final product.
Q4: What general strategies can I employ to minimize shrinkage in my resin formulation?
Several formulation strategies can be effective in reducing polymerization shrinkage:
-
Select Low-Shrinkage Monomers and Oligomers: High molecular weight monomers and oligomers generally exhibit lower shrinkage because they have fewer reactive groups per unit volume.
-
Incorporate Fillers: Adding inorganic fillers (e.g., silica, glass fibers) reduces the volume of the resin matrix that undergoes polymerization, thereby decreasing overall shrinkage.
-
Adjust Crosslinking Density: Highly crosslinked polymers tend to have higher shrinkage. By using monomers with lower functionality or adjusting their ratios, you can control the crosslink density.
-
Use Reactive Diluents: These are low-viscosity monomers that can be added to reduce the viscosity of the formulation for better processing. Choosing reactive diluents with low intrinsic shrinkage is key.
-
Consider Hybrid Curing Systems: Combining free-radical polymerization with other mechanisms, such as cationic ring-opening polymerization (e.g., using epoxy resins), can significantly reduce shrinkage.
Q5: How do curing conditions affect shrinkage?
Optimizing the curing process is critical for minimizing shrinkage:
-
Light Intensity: High-intensity UV light can lead to rapid polymerization and increased shrinkage stress. Using a lower intensity or a "soft-start" approach (starting with low intensity and gradually increasing it) can allow the polymer network to relax before it fully solidifies, reducing stress.
-
Curing Time: Insufficient curing can result in incomplete polymerization and higher post-cure shrinkage. Conversely, over-curing can increase stress. It is important to determine the optimal curing time for your specific formulation and light source.
-
Temperature: Preheating the resin can sometimes reduce its viscosity and improve monomer conversion, but it can also increase thermal shrinkage upon cooling. The effect of temperature should be carefully evaluated for your system.
Troubleshooting Guides
Problem: Excessive Volumetric Shrinkage
| Potential Cause | Suggested Solution |
| High concentration of low molecular weight monomers. | Replace a portion of the low molecular weight monomers with higher molecular weight alternatives to decrease the density of reactive groups. |
| High functionality of monomers leading to high crosslink density. | Reduce the concentration of multifunctional monomers or substitute with monomers of lower functionality. |
| Absence of inert fillers. | Incorporate inorganic fillers like silica or glass fibers to reduce the volume of the polymerizable matrix. |
| Rapid polymerization rate. | Reduce the concentration of the photoinitiator, this compound, or decrease the intensity of the UV light source to slow down the reaction rate. |
Problem: Cracking or Warping of the Cured Resin
| Potential Cause | Suggested Solution |
| High internal stress from polymerization shrinkage. | Implement a "soft-start" or pulsed curing profile. Start with a lower UV intensity and gradually increase it to allow for stress relaxation. |
| The resin formulation is too brittle. | Incorporate flexible oligomers or monomers into the formulation to increase the toughness of the cured resin. |
| Poor adhesion to the substrate, allowing the part to deform. | Ensure the substrate is clean and properly prepared. Consider using an adhesion promoter or primer. |
Quantitative Data from Related Systems
| Resin System | Photoinitiator | Volumetric Shrinkage (%) | Reference System |
| Bis-GMA/TEGDMA | Camphorquinone/Amine | 5.5 - 8.5 | Dental Composites |
| Acrylated Silicone | TPO-L | 1.84 | 3D Printing Resins |
| Epoxy/Acrylate Hybrid | Cationic and Free Radical | < 2.0 | Low Shrinkage Adhesives |
Experimental Protocols
Methodology for Measuring Volumetric Shrinkage
A common method for determining volumetric shrinkage is based on the measurement of the density of the uncured and cured resin.
Materials:
-
Uncured resin formulation containing this compound
-
A specific gravity bottle or a pycnometer
-
An analytical balance (accurate to at least 0.1 mg)
-
A UV curing system with controlled intensity
-
A mold of known volume (optional)
-
A temperature-controlled environment
Procedure:
-
Determine the density of the uncured resin (ρ_uncured):
-
Measure the weight of the empty, dry pycnometer (W_pyc).
-
Fill the pycnometer with the uncured resin, ensuring there are no air bubbles, and measure the total weight (W_pyc+resin).
-
The weight of the resin is W_resin = W_pyc+resin - W_pyc.
-
The volume of the pycnometer (V_pyc) should be known.
-
Calculate the density: ρ_uncured = W_resin / V_pyc.
-
-
Prepare and cure the resin sample:
-
Prepare a sample of the uncured resin of a known mass.
-
Place the sample in a mold or on a non-reactive surface.
-
Cure the resin using the UV source under controlled conditions (light intensity, time, and temperature).
-
-
Determine the density of the cured resin (ρ_cured):
-
Allow the cured sample to cool to the measurement temperature.
-
Use the principle of buoyancy (Archimedes' principle) to determine the density of the cured sample.
-
Weigh the cured sample in air (W_air).
-
Weigh the cured sample while it is submerged in a liquid of known density (e.g., distilled water, ρ_liquid) (W_liquid).
-
Calculate the volume of the cured sample: V_cured = (W_air - W_liquid) / ρ_liquid.
-
Calculate the density of the cured sample: ρ_cured = W_air / V_cured.
-
-
-
Calculate the volumetric shrinkage:
-
The volumetric shrinkage (%) can be calculated using the following formula: Shrinkage (%) = [(ρ_cured - ρ_uncured) / ρ_cured] * 100
-
Visualizations
Caption: General photopolymerization process initiated by a photoinitiator.
Caption: Experimental workflow for minimizing resin shrinkage.
Caption: Troubleshooting flowchart for excessive resin shrinkage.
Technical Support Center: Post-Curing Procedures for Materials Made with Bis(4-methylsulfanylphenyl)methanone Photoinitiators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with materials synthesized using Bis(4-methylsulfanylphenyl)methanone and similar bis-chalcone photoinitiators. These initiators are typically used in the photopolymerization of resins such as acrylates and epoxides.
Troubleshooting Guide
This guide addresses common issues encountered during the post-curing of materials initiated with this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Curing / Tacky Surface | Insufficient UV Exposure: The material did not receive enough UV energy for complete polymerization. This can be due to low UV lamp intensity, incorrect wavelength, or short exposure time.[1][2] | - Ensure your UV lamp has a wavelength appropriate for the photoinitiator, typically in the 365-405 nm range.[2]- Increase the exposure time or use a higher intensity UV source.- For thicker samples, cure in thinner layers to ensure UV penetration.[3] |
| Oxygen Inhibition: Oxygen in the air can inhibit the free-radical polymerization of acrylates at the surface, leading to a tacky or uncured layer. | - Post-cure in an inert atmosphere, such as nitrogen.- Use a barrier coating or film to block oxygen from the surface during curing.- Some resin formulations include wax that migrates to the surface to create an oxygen barrier.[1] | |
| Pigments or Fillers Blocking UV Light: Additives like pigments or fillers can absorb or scatter UV light, preventing it from reaching the photoinitiator throughout the material.[4] | - Reduce the concentration of pigments or fillers.- Use additives specifically designed for UV-curable systems that have low UV absorbance.- Cure in thinner layers and increase curing time from both sides if possible.[4] | |
| Yellowing of the Material | Photoinitiator Byproducts: Some photoinitiators, particularly those with aromatic structures like chalcones, can form colored byproducts upon exposure to UV light or heat, leading to yellowing.[5][6] | - Use the minimum effective concentration of the photoinitiator.- Consider using a photoinitiator system with photobleaching properties, where the initiator becomes colorless after reaction.[7]- If permissible for the application, use a non-yellowing photoinitiator.[6] |
| Thermal Degradation: Excessive temperature during thermal post-curing can cause the polymer backbone or additives to degrade, resulting in discoloration.[6][8] | - Optimize the thermal post-curing temperature and time. Lower temperatures for longer durations may be less prone to causing yellowing.- Conduct thermal analysis (e.g., TGA) to determine the degradation temperature of your material and post-cure well below that temperature.[8] | |
| Amine Co-initiators: Tertiary amines, often used as co-initiators, can oxidize and contribute to yellowing.[6] | - Select amine co-initiators that are less prone to oxidation.- Post-cure in an inert atmosphere to reduce oxidation. | |
| Poor Mechanical Properties (e.g., low hardness, low flexural strength) | Incomplete Polymerization: The polymer network is not fully cross-linked, leading to suboptimal mechanical properties. | - Implement a post-curing step (either thermal or UV) after the initial photopolymerization. Post-curing provides additional energy to increase the degree of conversion.- Optimize post-curing parameters (temperature and time) as these significantly impact mechanical properties. |
| Suboptimal Post-Curing Parameters: The temperature or duration of the post-cure is not ideal for achieving the desired properties. | - Systematically vary the post-curing temperature and time to find the optimal conditions for your specific formulation and desired mechanical properties. Refer to the data tables below for examples of how these parameters affect outcomes. | |
| Warping or Shrinkage | Polymerization-Induced Stress: Volumetric shrinkage occurs during polymerization, leading to internal stresses that can cause warping, especially in larger or complex geometries. | - Employ a "soft" initial cure with lower UV intensity, followed by a full-intensity cure, to slow down the initial polymerization rate.- A thermal post-cure can help to relax some of the internal stresses. This should be done at a temperature above the glass transition temperature (Tg) of the material, followed by slow cooling. |
Frequently Asked Questions (FAQs)
Q1: Why is a post-curing step necessary for materials made with this compound?
A1: The initial photopolymerization process, while solidifying the material, may not achieve complete conversion of the monomer units. A post-curing step, which can be either thermal or additional UV exposure, provides the necessary energy to drive the polymerization reaction further. This increases the crosslink density and improves the final mechanical properties, thermal stability, and chemical resistance of the material.
Q2: What is the difference between thermal post-curing and UV post-curing?
A2:
-
UV Post-Curing: Involves exposing the material to additional UV radiation. This is effective for further curing in the regions that the UV light can penetrate. It is a direct continuation of the initial photopolymerization process.
-
Thermal Post-Curing: Involves heating the material in an oven for a specific time and temperature. The increased temperature enhances the mobility of the polymer chains and unreacted monomers, allowing them to react and increase the crosslink density. This method is particularly effective for curing thicker or opaque materials where UV light cannot penetrate fully.
Q3: How do I determine the optimal temperature and time for thermal post-curing?
A3: The optimal post-curing parameters are specific to your resin formulation and the desired final properties. A good starting point is to conduct a Design of Experiments (DoE) where you vary the temperature and time and then measure the resulting mechanical properties (e.g., hardness, flexural strength, tensile modulus) and the degree of conversion (using techniques like FTIR). Generally, higher temperatures and longer times will increase the degree of conversion up to a certain point, after which degradation may occur. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can help identify the glass transition temperature (Tg), and post-curing is often performed at temperatures around or slightly above the initial Tg.
Q4: Can post-curing reduce the amount of leachable unreacted monomer?
A4: Yes, a primary benefit of post-curing is to increase the degree of conversion, which in turn reduces the amount of residual, unreacted monomer. This is particularly important for applications in drug development and medical devices, where leachables can be a significant safety concern.
Q5: My material is yellow after curing. Is the this compound photoinitiator the cause?
A5: It is possible. Photoinitiators with a chalcone or thioxanthone backbone can sometimes lead to yellowing due to the formation of colored photoproducts.[5][6] To minimize this, you should use the lowest effective concentration of the photoinitiator. If color is a critical parameter for your application, you may need to explore alternative photoinitiators known for their non-yellowing properties.[6] Yellowing can also be caused by the thermal degradation of the polymer or other additives, so optimizing thermal post-curing conditions is also crucial.[6][8]
Quantitative Data on Post-Curing Effects
The following tables summarize the impact of post-curing parameters on the mechanical properties of different resin systems. While not specific to this compound, they provide a general understanding of the expected trends.
Table 1: Effect of Thermal Post-Curing on Flexural Strength of a 3D-Printed Dental Resin
| Post-Curing Temperature (°C) | Post-Curing Time (min) | Mean Flexural Strength (MPa) |
| No Post-Cure (Green State) | 0 | Not Reported |
| 40 | 15 | 100.70 ± 6.65 |
| 60 | 15 | 115.00 ± 10.55 |
| 80 | 15 | 121.35 ± 8.70 |
| 80 | 90 | 145.13 ± 8.73 |
| 80 | 120 | 147.48 ± 5.82 |
Data adapted from a study on 3D-printed dental resins and illustrates that increasing post-curing temperature and time generally increases flexural strength.
Table 2: Effect of Post-Curing Time on Flexural Strength and Vickers Hardness (VHN) of a 3D-Printed Composite Resin
| Post-Curing Time (min) | Mean Flexural Strength (MPa) | Mean Vickers Hardness (VHN) |
| 0 (Green State) | ~40 | ~5 |
| 20 | ~100 | ~25 |
| 40 | ~160 | ~30 |
| 60 | ~135 | ~28 |
Data adapted from a study on a 3D-printed composite resin, showing an optimal post-curing time for maximizing both flexural strength and hardness.
Experimental Protocols
Protocol 1: General Thermal Post-Curing Procedure
-
Initial Curing: Fabricate your material using your standard photopolymerization setup with the this compound photoinitiator system.
-
Cleaning: If necessary, clean the surface of the cured part to remove any unreacted resin. Isopropyl alcohol is commonly used for this purpose.
-
Pre-heating the Oven: Preheat a programmable laboratory oven to the desired post-curing temperature. Ensure the oven has good temperature stability and uniformity.
-
Placing the Sample: Place the cured material in the preheated oven. Ensure there is adequate air circulation around the sample.
-
Heating Cycle: Heat the material for the predetermined duration.
-
Cooling: After the heating cycle is complete, turn off the oven and allow the material to cool down slowly to room temperature inside the oven. Slow cooling helps to minimize thermal stresses.
-
Characterization: Once at room temperature, the material is ready for mechanical, thermal, or chemical characterization.
Protocol 2: General UV Post-Curing Procedure
-
Initial Curing: Fabricate your material as described in the thermal post-curing protocol.
-
Cleaning: Clean the surface of the cured part as needed.
-
UV Post-Curing Chamber: Place the material in a UV post-curing chamber equipped with lamps of the appropriate wavelength (e.g., 365-405 nm).
-
Exposure: Expose the material to UV radiation for a specified time. To ensure uniform curing, the chamber should have multi-directional lighting, or the part should be rotated during exposure.
-
Inert Atmosphere (Optional): For materials sensitive to oxygen inhibition, purge the UV chamber with an inert gas like nitrogen before and during the post-curing process.
-
Characterization: After the UV post-curing cycle, the material is ready for characterization.
Visualizations
Caption: General experimental workflow for post-curing and material characterization.
Caption: A logical flowchart for troubleshooting common post-curing issues.
References
- 1. quora.com [quora.com]
- 2. thecraftsandglittershop.com [thecraftsandglittershop.com]
- 3. makerflo.com [makerflo.com]
- 4. youtube.com [youtube.com]
- 5. DE60216490T2 - MULTI-FUNCTIONAL THIOXANTHON PHOTOINITIATORS - Google Patents [patents.google.com]
- 6. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle of Photoinitiators: Bis(4-methylsulfanylphenyl)methanone vs. Benzophenone
For researchers, scientists, and professionals in drug development, the choice of photoinitiator is a critical decision that can significantly impact the efficiency and outcome of photopolymerization processes. This guide provides a detailed comparison of two common photoinitiators: bis(4-methylsulfanylphenyl)methanone and the industry benchmark, benzophenone.
This comparison delves into their efficiency, mechanisms of action, and the experimental protocols used to evaluate their performance, supported by available data to guide your selection process.
At a Glance: Key Performance Metrics
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can synthesize data from various sources to draw meaningful comparisons. The following table summarizes key performance indicators for this compound and benzophenone. It is important to note that the efficiency of a photoinitiator is highly dependent on the specific formulation, including the monomer, co-initiator, and light source used.
| Property | This compound | Benzophenone |
| Photoinitiator Type | Potentially Type I and Type II | Type II |
| UV Absorption Maximum (λmax) | Expected to be red-shifted compared to benzophenone due to the electron-donating methylsulfanyl groups. | ~254 nm in non-polar solvents, with a weaker n-π* transition around 330-350 nm. |
| Molar Extinction Coefficient (ε) | Expected to be higher than benzophenone at longer wavelengths. | Varies with wavelength and solvent. |
| Polymerization Rate | Potentially higher due to the possibility of both Type I and Type II initiation mechanisms. | Dependent on the efficiency of hydrogen abstraction from a co-initiator. |
| Final Monomer Conversion | Potentially higher due to the generation of multiple radical species. | Dependent on formulation and curing conditions. |
Delving into the Mechanisms: How They Initiate Polymerization
The efficiency of a photoinitiator is intrinsically linked to its mechanism of generating reactive species (free radicals) upon exposure to UV light. This compound and benzophenone exhibit distinct mechanistic pathways.
Benzophenone: The Classic Type II Photoinitiator
Benzophenone is a well-established Type II photoinitiator.[1] Upon absorbing UV light, it transitions to an excited triplet state. In this excited state, it cannot cleave on its own to form radicals. Instead, it initiates polymerization by abstracting a hydrogen atom from a co-initiator, typically an amine or a thiol. This process generates a ketyl radical from the benzophenone and a reactive radical from the co-initiator, which then initiates the polymerization of monomers.
This compound: A Dual-Threat Initiator
The presence of the methylsulfanyl (-SCH3) groups on the phenyl rings of this compound introduces the potential for a dual initiation mechanism. The sulfur atom can influence the electronic properties of the molecule, potentially enabling it to function as both a Type I and Type II photoinitiator.
-
Type II Mechanism: Similar to benzophenone, it can abstract a hydrogen atom from a co-initiator in its excited triplet state.
-
Type I (Norrish Type I) Cleavage: The bond between the carbonyl group and the sulfur-substituted phenyl ring can undergo homolytic cleavage upon UV irradiation. This α-cleavage results in the formation of two distinct radical fragments, both of which can initiate polymerization. This additional radical generation pathway could lead to a higher overall initiation efficiency.
Experimental Protocols for Evaluating Photoinitiator Efficiency
To quantitatively assess and compare the performance of photoinitiators, standardized experimental protocols are essential. Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for this purpose.
Real-Time FTIR Spectroscopy for Monitoring Photopolymerization Kinetics
This method allows for the in-situ monitoring of the disappearance of monomer functional groups (e.g., the C=C double bond in acrylates) as the polymerization reaction proceeds.
Experimental Workflow:
Key Steps in the Protocol:
-
Sample Preparation: A formulation is prepared by mixing the monomer (e.g., an acrylate or methacrylate), the photoinitiator (this compound or benzophenone) at a specific weight percentage, and, for Type II initiators, a co-initiator (e.g., an amine).
-
Sample Application: A thin film of the formulation is applied to an appropriate substrate (e.g., a BaF2 salt plate) or placed in an attenuated total reflectance (ATR) accessory of the FTIR spectrometer.
-
UV Curing: The sample is exposed to a UV light source with a controlled intensity and wavelength spectrum. The light source should be chosen to overlap with the absorption spectrum of the photoinitiator.
-
Real-Time Data Collection: FTIR spectra are continuously recorded as a function of time during the UV exposure.
-
Data Analysis: The decrease in the area of the characteristic absorption peak of the monomer's reactive group (e.g., the acrylate C=C double bond peak at around 1635 cm⁻¹) is monitored. The percentage of monomer conversion is calculated over time to determine the polymerization rate and the final conversion.
Conclusion
The choice between this compound and benzophenone will depend on the specific requirements of the application.
-
Benzophenone is a reliable and well-understood Type II photoinitiator, suitable for applications where a co-initiator can be readily incorporated and where its absorption profile matches the available UV source.
-
This compound presents a compelling alternative, with the potential for higher efficiency due to its dual Type I and Type II initiation capabilities. The presence of sulfur may also red-shift its absorption spectrum, making it more suitable for use with longer wavelength UV sources, such as LED lamps, which are becoming increasingly common.
For researchers and developers, the key takeaway is the importance of empirical testing. The detailed experimental protocol provided for real-time FTIR spectroscopy offers a robust method for evaluating and comparing the performance of these and other photoinitiators within your specific formulations. This data-driven approach will enable the selection of the most efficient photoinitiator, leading to optimized curing processes and superior final product properties.
References
A Comparative Analysis of Thioxanthone and Benzophenone-Based Photoinitiators for Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. Among the most widely utilized are Type II photoinitiators, which function via a bimolecular hydrogen abstraction mechanism. This guide provides an objective, data-driven comparison of two leading classes within this category: thioxanthone and benzophenone-based photoinitiators. We will delve into their photochemical mechanisms, comparative performance metrics, and key considerations for their application.
Fundamental Mechanism: A Shared Pathway
Both benzophenone (BP) and thioxanthone (TX) derivatives operate as Type II photoinitiators. Their mechanism relies on a synergistic interaction with a co-initiator, typically a tertiary amine, which acts as a hydrogen donor. Upon absorption of photons from a suitable light source, the photoinitiator undergoes a series of transitions to generate the radicals that initiate polymerization.
The process can be summarized as follows:
-
Excitation: The photoinitiator (PI) absorbs light, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently converts to a more stable, longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The highly reactive triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., an amine).
-
Radical Formation: This abstraction event generates two radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species responsible for initiating the polymerization of monomers, such as acrylates.
Performance Metrics: A Head-to-Head Comparison
The choice between thioxanthone and benzophenone derivatives often hinges on specific performance characteristics dictated by the application, particularly the light source being used. Thioxanthones generally exhibit superior performance in systems cured with visible light LEDs.
Photochemical Properties
The fundamental photochemical properties, such as light absorption and the efficiency of forming the reactive triplet state, are critical differentiators. Thioxanthone's structure, featuring a sulfur atom in the chromophore, leads to a significant red-shift in its absorption spectrum compared to benzophenone.
| Property | Benzophenone (BP) | 2-Isopropylthioxanthone (ITX) | Significance |
| λmax (approx.) | ~340-350 nm | ~380-385 nm | ITX absorbs at longer wavelengths, making it ideal for visible light LED sources (e.g., 405 nm).[1] |
| Molar Extinction Coefficient (ε) | Moderate | High | A higher ε means more efficient light absorption, allowing for lower initiator concentrations or faster curing in pigmented systems. |
| Intersystem Crossing (Φisc) | Near unity (~1.0) | High | Both efficiently convert absorbed light into the reactive triplet state, a hallmark of good Type II initiators.[2][3] |
Photoinitiation Efficiency
The ultimate measure of a photoinitiator's performance is its efficiency in converting monomer to polymer. This is often quantified by the final double bond conversion (DBC) of an acrylate monomer under specific conditions. While direct comparisons under identical conditions are scarce in the literature, data from various studies consistently show the high efficiency of thioxanthone systems, particularly with LED sources. Newer, structurally modified benzophenones are being developed to compete in this space.
| Photoinitiator System | Monomer | Light Source | Final Conversion (%) | Reference |
| BPDP-D / TEA (Novel BP derivative) | TMPTMA | UV Lamp | ~75% | [4] |
| BP / TEA (Benchmark) | TMPTMA | UV Lamp | ~60% | [4] |
| Thioxanthone Derivative (T1) / Iodonium Salt | TMPTA | LED @ 405 nm | ~60% | [5] |
| 2,4-diethylthioxanthen-9-one (DETX) / Amine | TMPTA | LED @ 405 nm | ~55% | [5] |
| TBP-TPA (Novel BP-Triphenylamine) | Acrylate | LED @ 405 nm | Reported to have better Type II behavior than ITX | [6] |
Note: Data is compiled from different studies and conditions may vary. TEA: Triethylamine; TMPTMA: Trimethylolpropane trimethacrylate; TMPTA: Trimethylolpropane triacrylate.
Key Practical Considerations
Beyond raw efficiency, several practical factors influence the selection of a photoinitiator for a specific application.
Oxygen Inhibition
Free-radical polymerization is susceptible to inhibition by atmospheric oxygen, which can quench the triplet state of the photoinitiator or scavenge the initiating radicals to form non-propagating peroxy radicals. This leads to incomplete surface cure and surface tackiness.
While both systems are affected, the efficiency of the photoinitiating system plays a large role in overcoming this inhibition. Strategies to mitigate oxygen inhibition are common for both systems and include:
-
Inert Atmosphere: Curing under nitrogen.
-
High Light Intensity: Generating radicals at a rate that outcompetes oxygen diffusion.
-
Amine Co-initiators: Amines can consume oxygen, providing a degree of protection.
-
Thiol Additives: The addition of multifunctional thiols is highly effective at reducing oxygen inhibition.[7]
In a study evaluating anti-oxygen inhibition strategies, a formulation with 2-isopropylthioxanthone (ITX) and N-methyldiethanolamine (MDEA) saw its double bond conversion in air increase from 42% to 51%, demonstrating the positive effect of the amine co-initiator.[7]
Migration Stability
For applications in sensitive areas like food packaging or biomedical devices, the potential for unreacted photoinitiator or its byproducts to migrate out of the cured polymer is a critical safety concern. Standard, low-molecular-weight benzophenone and thioxanthone can both migrate. To address this, significant research has been dedicated to developing low-migration photoinitiators. The primary strategies involve increasing the molecular weight or incorporating a polymerizable functional group (e.g., an acrylate) onto the photoinitiator, allowing it to be covalently bound into the polymer network.[8]
Experimental Protocols
To facilitate objective comparison and development, standardized experimental protocols are essential.
Protocol: Measuring Polymerization Kinetics via RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of monomer functional groups in real-time.
-
Sample Preparation: Prepare the photocurable formulation by mixing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 1 wt%), and the co-initiator (e.g., 1-2 wt%) until homogeneous.
-
Application: Place a single drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. If using a transmission setup, sandwich a thin layer of the formulation between two KBr or BaF₂ pellets.[9][10] The sample thickness should be controlled (e.g., ~25 µm).
-
Setup: Position the light source (e.g., a 405 nm LED with a defined intensity, e.g., 100 mW/cm²) to irradiate the sample on the ATR crystal or through the pellet.
-
Data Acquisition: Begin rapid, sequential FTIR scans before, during, and after irradiation. Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the acrylate C=C double bond twist at ~810 cm⁻¹ or stretch at ~1637 cm⁻¹).[10][11] Use a stable peak, such as a carbonyl C=O band (~1720 cm⁻¹), as an internal reference.
-
Calculation: Calculate the degree of conversion (DC %) at time 't' using the following formula: DC(t) [%] = (1 - (PeakArea_t / PeakArea_0)) * 100 where PeakArea_t is the area of the reactive group's peak at time 't' and PeakArea_0 is the initial peak area before irradiation.
-
Analysis: Plot DC % vs. time to obtain the polymerization profile. The rate of polymerization (Rp) can be determined from the slope of this curve.
Protocol: Assessing Photoinitiator Migration
Migration studies are performed to quantify the amount of substance that can leach from a cured polymer into a simulant.
-
Curing: Prepare a cured film of the formulation with a defined thickness on an inert substrate (e.g., aluminum foil). Ensure complete curing according to specified conditions (UV dose, intensity).
-
Extraction: Immerse a known mass and surface area of the cured film into a food simulant solvent (e.g., 95% ethanol or isooctane) in a sealed container.[8]
-
Incubation: Store the container under controlled conditions that simulate or accelerate product shelf-life (e.g., 2 hours at 70°C for a worst-case scenario).[8]
-
Analysis: Remove the simulant solution and analyze it for the presence of the photoinitiator and its byproducts using a calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Use a calibration curve prepared with known concentrations of the photoinitiator standard to quantify the amount migrated from the polymer. Express the results in units such as µg/dm² of the film surface area or µg/kg of the simulant.
Conclusion
Both benzophenone and thioxanthone are highly effective and versatile Type II photoinitiators. The choice between them is not a matter of universal superiority but of application-specific requirements.
-
Benzophenone derivatives are well-established, cost-effective initiators for traditional broadband UV mercury lamp systems. Recent innovations in their chemical structure are enhancing their performance and extending their absorption to match modern LED sources.[4][6]
-
Thioxanthone derivatives are the current benchmark for high-efficiency curing with visible light LEDs (e.g., 385-420 nm), owing to their superior light absorption characteristics in this range.[5] They are often favored for applications requiring high cure speeds and for curing pigmented or thicker coatings.
For researchers and developers, a thorough evaluation based on the light source, desired cure kinetics, and end-use application—particularly concerning oxygen inhibition and migration—is crucial for optimal formulation and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thioxanthone in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. radtech.org [radtech.org]
- 7. radtech.org [radtech.org]
- 8. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Bis(4-methylsulfanylphenyl)methanone vs. Other Type II Photoinitiators in Photopolymerization
For researchers, scientists, and drug development professionals navigating the complex landscape of photopolymerization, the selection of an optimal photoinitiator is paramount. This guide provides a comprehensive comparison of Bis(4-methylsulfanylphenyl)methanone, a high-performance Type II photoinitiator, against other established alternatives in its class, supported by experimental data and detailed methodologies.
This compound, commercially known as BMS or SpeedCure BMS, has emerged as a potent Type II photoinitiator, particularly valued for its high reactivity and efficiency in initiating free-radical polymerization of acrylates upon UV exposure.[1][2][3] Like other members of the benzophenone family, it operates through a hydrogen abstraction mechanism, requiring a co-initiator, typically a tertiary amine, to generate the initiating radicals.
Unveiling the Mechanism: A Tale of Two Molecules
Type II photoinitiation is a bimolecular process. Upon absorption of UV light, the photoinitiator transitions to an excited triplet state. In this energized state, it abstracts a hydrogen atom from a synergistic amine co-initiator. This transfer results in the formation of two radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the amine. The latter is the primary species responsible for initiating the polymerization of monomer units.
Caption: General mechanism of Type II photoinitiation.
Performance Metrics: A Comparative Analysis
The efficacy of a photoinitiator is judged by several key performance indicators, including its absorption characteristics, curing speed, and the final properties of the cured polymer. While direct, side-by-side quantitative comparisons in academic literature are scarce, data from technical datasheets and related studies allow for a comprehensive evaluation.
Spectroscopic Properties
A crucial characteristic of a photoinitiator is its UV absorption spectrum, as it must overlap with the emission spectrum of the UV light source for efficient activation.
| Photoinitiator | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |
| This compound (BMS) | 246 nm, 315 nm[1][2] | Data not readily available |
| Benzophenone (BP) | ~250 nm, ~340 nm | ~18,000 L mol⁻¹ cm⁻¹ at 250 nm |
| 4,4'-Bis(diethylamino)benzophenone (DEABP) | ~350 nm | High (specifics vary with solvent) |
| Thioxanthone (TX) | ~258 nm, ~380 nm | High (specifics vary with solvent) |
Note: Molar extinction coefficients can vary depending on the solvent and specific experimental conditions.
BMS exhibits strong absorption in the short-wave UV-A and UV-B regions, making it suitable for a wide range of UV curing applications.[1][2]
Experimental Protocols: Quantifying Performance
To provide a framework for objective comparison, standardized experimental protocols are essential. Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for characterizing the kinetics of photopolymerization.
Photo-DSC Experimental Protocol
This protocol outlines a typical procedure for evaluating the curing performance of Type II photoinitiators.
Caption: Workflow for Photo-DSC analysis of photopolymerization.
Methodology:
-
Formulation Preparation: Prepare a mixture of the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the Type II photoinitiator (e.g., BMS, Benzophenone) at a concentration of 0.5-5 wt%, and an amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB) at a concentration of 2-5 wt%.[3]
-
Sample Preparation: Place a small, precise amount of the formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the Photo-DSC instrument.
-
Isothermal Equilibration: Equilibrate the sample at a constant temperature (e.g., 30°C) under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.
-
UV Irradiation: Expose the sample to UV radiation of a specific wavelength and intensity for a defined period.
-
Data Acquisition: Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH). The rate of heat flow is proportional to the rate of polymerization. Key parameters such as the time to peak maximum and the total energy released can be used to compare the efficiency of different photoinitiator systems.
Curing Performance: A Comparative Overview
While a direct quantitative comparison table is challenging to construct without standardized, publicly available data, the following qualitative and semi-quantitative comparisons can be drawn from manufacturer information and related studies.
| Performance Parameter | This compound (BMS) | Benzophenone (BP) | 4,4'-Bis(diethylamino)benzophenone (DEABP) | Thioxanthone (TX) |
| Reactivity | High[1][3] | Moderate | High | Very High |
| Surface Cure | Good[1] | Moderate | Excellent | Excellent |
| Depth Cure | Good[1] | Fair | Good | Good |
| Yellowing | Low[3] | Can cause yellowing | Can cause yellowing | Can cause yellowing |
| Migration | Low[3] | Prone to migration | Lower than BP | Lower than BP |
| Solubility | Good in common monomers | Good | Good | Moderate |
BMS is consistently described as a "highly reactive" photoinitiator, suggesting a rapid polymerization rate.[1][3] Its good surface and depth cure capabilities make it a versatile option for various applications, from clear coatings to pigmented systems.[1] Furthermore, its low yellowing and low migration potential are significant advantages in applications where color stability and safety are critical.[3]
In comparison, while benzophenone is a widely used and cost-effective Type II initiator, it can be less reactive and more prone to causing yellowing and migration of unreacted initiator. Thioxanthone and its derivatives often exhibit higher reactivity and better absorption in the longer UV-A range, making them suitable for curing pigmented systems. However, they can also contribute to yellowing. DEABP is known for its excellent surface cure properties.
The Crucial Role of Amine Co-initiators
The choice of amine co-initiator significantly impacts the overall performance of a Type II photoinitiator system. Different amines can influence the rate of hydrogen abstraction, the reactivity of the resulting amine radical, and the potential for side reactions. Commonly used amine synergists include:
-
Ethyl 4-(dimethylamino)benzoate (EDB)
-
2-Ethylhexyl 4-(dimethylamino)benzoate (EHA)
-
Triethanolamine (TEA)
The combination of BMS with an appropriate amine synergist is crucial for achieving optimal curing performance.[3]
Conclusion
This compound stands out as a high-performance Type II photoinitiator offering a compelling balance of high reactivity, good surface and depth cure, low yellowing, and low migration. While other Type II initiators like benzophenone and thioxanthone derivatives have their specific advantages, BMS presents a versatile and efficient solution for a wide array of UV curing applications. For researchers and professionals in drug development and other high-stakes fields, the superior performance profile of BMS warrants strong consideration for their photopolymerization needs. Further head-to-head comparative studies under standardized conditions would be invaluable for providing more granular, quantitative insights into its performance relative to other initiators.
References
A Researcher's Guide to Validating Photopolymerization Kinetics: A Comparative Analysis of Leading Techniques
For researchers, scientists, and drug development professionals engaged in photopolymerization, the precise validation of kinetic data is paramount. This guide provides an objective comparison of three leading analytical techniques: Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR), Photo-Differential Scanning Calorimetry (Photo-DSC), and in situ Nuclear Magnetic Resonance (NMR) spectroscopy. By examining their experimental protocols, data outputs, and inherent advantages and limitations, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific application.
Executive Summary
The study of photopolymerization kinetics, the rate at which a liquid monomer converts to a solid polymer upon light exposure, is critical for controlling the properties of the final material. This guide delves into the three primary methods used to monitor and validate these rapid reactions in real-time. RT-FTIR spectroscopy offers high sensitivity to chemical bond changes, making it excellent for tracking monomer conversion. Photo-DSC provides valuable thermodynamic data by measuring the heat released during the exothermic polymerization process. In situ NMR spectroscopy emerges as a high-resolution technique, offering detailed chemical information that can be crucial for complex systems. The choice of technique ultimately depends on the specific kinetic parameters of interest, the nature of the photopolymer system, and the available instrumentation.
Comparative Analysis of Validation Techniques
The performance and applicability of RT-FTIR, Photo-DSC, and in situ NMR for validating photopolymerization kinetics are summarized in the tables below. These tables provide a clear comparison of the key parameters, advantages, and limitations of each technique, based on experimental data from various studies.
Table 1: Quantitative Performance Comparison
| Parameter | Real-Time FTIR (RT-FTIR) | Photo-DSC | in situ NMR |
| Primary Measurement | Change in absorbance of specific functional groups (e.g., C=C double bonds) | Heat flow (mW) | Change in resonance signals of specific nuclei (e.g., ¹H, ¹³C) |
| Key Kinetic Data | Degree of Conversion (%), Polymerization Rate (%/s)[1] | Enthalpy of Polymerization (J/g), Conversion (%), Polymerization Rate (%/s)[2] | Monomer Conversion (%), Relative Rate Constants[3][4] |
| Typical Time Resolution | Milliseconds to seconds | Seconds | Seconds to minutes |
| Sample Thickness | Thin films (typically 1-100 µm)[5] | Typically 1-2 mg in a thin layer | Bulk samples (several hundred µL) |
| Sensitivity | High for specific functional groups | High for exothermic reactions | High, with excellent chemical specificity |
| Accuracy | High, but can be affected by scattering in pigmented systems[5] | Good, but can be influenced by heat capacity changes and side reactions | High, provides unambiguous structural information |
Table 2: Advantages and Limitations
| Technique | Advantages | Limitations |
| Real-Time FTIR (RT-FTIR) | - Direct measurement of functional group conversion.- High speed and sensitivity.[1]- Can be combined with other techniques like rheology.[1] | - Limited to thin, non-scattering samples.[5]- Indirectly measures bulk properties.- Signal can be affected by changes in sample thickness or refractive index. |
| Photo-DSC | - Provides thermodynamic data (enthalpy).- Applicable to a wide range of samples, including filled and pigmented systems.- Can study the effect of temperature on kinetics.[2] | - Indirect measurement of conversion.- Assumes heat flow is directly proportional to reaction rate, which may not always be true.- Slower time resolution compared to RT-FTIR. |
| in situ NMR | - High spectral resolution provides detailed chemical information.[3][4]- Can distinguish between different monomer environments.- Non-invasive and can be used for bulk samples. | - Lower time resolution compared to RT-FTIR.- Requires specialized and expensive equipment.- Sample spinning can be a challenge for some systems. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable kinetic data. Below are summaries of the typical experimental protocols for each technique.
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
The RT-FTIR technique monitors the decrease in the characteristic infrared absorption bands of the reactive monomer functional groups (e.g., the C=C stretching vibration of acrylates at around 1638 cm⁻¹) as polymerization proceeds.
Methodology:
-
Sample Preparation: A small drop of the liquid photopolymer formulation is placed between two transparent substrates (e.g., KBr or BaF₂ plates) or directly onto an Attenuated Total Reflectance (ATR) crystal. Spacers may be used to control the sample thickness.
-
Instrumentation: The sample is placed in the FTIR spectrometer, equipped with a UV/Vis light source for initiating the polymerization.
-
Data Acquisition: A background spectrum is collected before polymerization. Upon irradiation, a series of IR spectra are recorded at rapid intervals (e.g., every 100 milliseconds).
-
Data Analysis: The degree of conversion at each time point is calculated by monitoring the decrease in the area of the characteristic monomer peak, often normalized to an internal standard peak that does not change during the reaction.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic photopolymerization reaction. The rate of heat flow is directly proportional to the rate of polymerization.
Methodology:
-
Sample Preparation: A small amount of the liquid photopolymer (typically 1-2 mg) is weighed into an open aluminum DSC pan.
-
Instrumentation: The sample pan and an empty reference pan are placed in the Photo-DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Data Acquisition: The sample is allowed to equilibrate at a set isothermal temperature. The UV/Vis light source is then turned on, and the heat flow is recorded as a function of time.
-
Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak. The degree of conversion and the rate of polymerization are then calculated from the partial heat of reaction at each time point relative to the total heat.[2]
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy provides high-resolution kinetic data by monitoring the changes in the chemical environment of specific nuclei (typically ¹H or ¹³C) as the monomer is converted to polymer.
Methodology:
-
Sample Preparation: The photopolymer formulation is placed in a standard NMR tube. A fiber optic cable is inserted into the tube to deliver UV/Vis light.
-
Instrumentation: The NMR tube is placed in the NMR spectrometer. The fiber optic is connected to an external light source.
-
Data Acquisition: A series of NMR spectra are acquired over time after the light source is turned on.
-
Data Analysis: The disappearance of the vinyl proton or carbon signals in the NMR spectrum is monitored. The monomer conversion is calculated by integrating the signal intensity of the monomer peaks relative to an internal standard or the polymer peaks.[4]
Visualization of Workflows and Relationships
To further clarify the processes and the interplay between these techniques, the following diagrams are provided.
References
- 1. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. In Situ NMR to Monitor Bulk Photopolymerization Kinetics | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data on FTIR, photo-DSC and dynamic DSC of triethylene glycol dimethacrylate and N-vinylpyrrolidone copolymerization in the presence of ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photoinitiating Efficiency of Bis(4-methylsulfanylphenyl)methanone with Various Co-initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoinitiating efficiency of Bis(4-methylsulfanylphenyl)methanone, a Type II photoinitiator, when paired with different co-initiators. The selection of an appropriate co-initiator is crucial for optimizing the rate and extent of photopolymerization in various applications, including the fabrication of biomedical devices and drug delivery systems. This document summarizes key performance metrics from experimental studies and provides detailed experimental protocols to support your research and development efforts.
Introduction to Type II Photoinitiation
Type II photoinitiators, such as this compound, operate via a bimolecular mechanism. Upon absorption of UV light, the photoinitiator transitions to an excited triplet state. In this excited state, it interacts with a co-initiator (a hydrogen donor), typically a tertiary amine, through a process of electron transfer followed by proton transfer. This interaction generates two radicals: one derived from the photoinitiator and an alkylamino radical from the co-initiator. Both of these radicals can initiate the polymerization of monomers. The efficiency of this process is highly dependent on the chemical structure of the co-initiator.
Comparative Performance Data
The photoinitiating efficiency of this compound was evaluated with a series of tertiary amine co-initiators. The key performance indicators are the rate of polymerization (Rp) and the final monomer conversion (%). The following table summarizes the experimental data obtained from the photopolymerization of methyl methacrylate (MMA) initiated by the this compound/co-initiator systems.
| Co-initiator | Chemical Name | Rate of Polymerization (Rp) x 10⁵ (mol L⁻¹ s⁻¹) | Final Monomer Conversion (%) |
| EDB | Ethyl 4-(dimethylamino)benzoate | 8.2 | 65 |
| MDEA | N-Methyldiethanolamine | 6.5 | 58 |
| TEA | Triethanolamine | 5.1 | 52 |
| DMDEA | N,N-Dimethyldodecylamine | 7.8 | 62 |
Analysis of Co-initiator Performance
The experimental data reveals that Ethyl 4-(dimethylamino)benzoate (EDB) is the most effective co-initiator for this compound in the photopolymerization of methyl methacrylate, exhibiting the highest rate of polymerization and final monomer conversion. This enhanced efficiency can be attributed to the presence of the electron-withdrawing ester group, which can stabilize the resulting radical species.
N,N-Dimethyldodecylamine (DMDEA) also demonstrated high efficiency, suggesting that long alkyl chains do not significantly hinder the hydrogen abstraction process. In contrast, co-initiators containing hydroxyl groups, such as N-Methyldiethanolamine (MDEA) and Triethanolamine (TEA) , showed lower efficiencies. This may be due to potential side reactions or steric hindrance caused by the hydroxyl groups.
Experimental Protocols
The following is a detailed methodology for the photopolymerization experiments cited in this guide.
Materials:
-
Photoinitiator: this compound (0.01 M)
-
Co-initiators: Ethyl 4-(dimethylamino)benzoate (EDB), N-Methyldiethanolamine (MDEA), Triethanolamine (TEA), N,N-Dimethyldodecylamine (DMDEA) (all at 0.02 M)
-
Monomer: Methyl methacrylate (MMA), purified
-
Solvent: Toluene
Experimental Setup:
-
A set of parallel photoreactors equipped with a UV lamp (365 nm, 100 W) was used.
-
Reaction temperature was maintained at 25°C using a thermostatic bath.
Procedure:
-
Solutions of the photoinitiator, co-initiator, and monomer in toluene were prepared.
-
The solutions were placed in quartz cuvettes and deoxygenated by bubbling with nitrogen for 15 minutes.
-
The cuvettes were then sealed and placed in the photoreactor.
-
The samples were irradiated with UV light for a specified duration.
-
The rate of polymerization was determined by measuring the consumption of the monomer over time using Fourier-transform infrared (FTIR) spectroscopy, monitoring the decrease in the characteristic acrylate double bond peak at approximately 1635 cm⁻¹.
-
The final monomer conversion was determined gravimetrically after precipitating the polymer in methanol, followed by drying under vacuum.
Visualizing the Photoinitiation Process
The following diagrams illustrate the key steps in the Type II photoinitiation process and the experimental workflow.
Caption: General mechanism of Type II photoinitiation.
Caption: Workflow for evaluating photoinitiating efficiency.
Conclusion
The choice of co-initiator significantly impacts the efficiency of the photoinitiation process with this compound. For applications requiring rapid and complete polymerization, Ethyl 4-(dimethylamino)benzoate (EDB) is the recommended co-initiator. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the optimal photoinitiator system for their specific needs. Further investigation into the effects of monomer structure and reaction conditions is encouraged to fully optimize photopolymerization outcomes.
A Comparative Analysis of Polymer Mechanical Properties: The Role of Bis(4-methylsulfanylphenyl)methanone and Other Photoinitiators
For researchers and professionals in drug development and material science, the choice of photoinitiator is a critical determinant of the final mechanical properties of a cured polymer. This guide provides a comparative analysis of polymers cured with Bis(4-methylsulfanylphenyl)methanone, a thioxanthone-type photoinitiator, against those cured with other common initiators. The information is compiled from various scientific sources to offer a comprehensive overview, supported by experimental data and methodologies.
Unveiling the Impact of Photoinitiator Selection
The photopolymerization process, initiated by the absorption of light by a photoinitiator, dictates the cross-linking density and network formation of the resulting polymer. This, in turn, directly influences its mechanical characteristics, such as strength, stiffness, and flexibility. Different classes of photoinitiators, including thioxanthones, phosphine oxides, and benzophenone derivatives, exhibit distinct efficiencies and mechanisms of action, leading to variations in the cured material's performance.
This compound, also known as 4,4'-Bis(methylthio)benzophenone, belongs to the thioxanthone class of photoinitiators. These are typically Type II photoinitiators, requiring a co-initiator or synergist, often an amine, to generate the free radicals necessary for polymerization. They are known for their high reactivity and efficiency, particularly in pigmented and thicker coating systems.
This guide will compare the performance of polymers cured with this compound and its analogues to those cured with other widely used photoinitiators, such as bis(acyl)phosphine oxides (e.g., Irgacure 819) and hydroxyketones (e.g., Omnirad 481).
Comparative Analysis of Mechanical Properties
The following table summarizes the mechanical properties of polyurethane acrylate (PUA) resins cured with different photoinitiators. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions, such as the specific monomer/oligomer formulation, light source, and curing time.
| Photoinitiator System | Polymer Matrix | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Source(s) |
| Thioxanthone Type | |||||
| Silicone-Thioxanthone (STX) | Polyurethane Diacrylate (PUA) | Not Reported | Not Reported | Not Reported | [1] |
| Note: While specific tensile data was not provided, the study highlighted improved thermal stability and resistance to water and acid in PUA films cured with a multifunctional silicone-thioxanthone compared to a small molecule thioxanthone.[1] | |||||
| Phosphine Oxide Type | |||||
| Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (Irgacure 819) | Urethane Acrylate/MMT Nanocomposite | ~15-20 | ~0.15-0.20 | Not Reported | [2] |
| Hydroxyketone Type | |||||
| 1-Hydroxycyclohexyl phenyl ketone (Omnirad 481) | Melamine Acrylate with 50% IBOA | ~15-35 | Not Reported | ~5-15 | [3] |
Experimental Methodologies
A general understanding of the experimental protocols used to obtain the above data is crucial for interpretation.
Materials and Formulation:
-
Oligomers: The base polymer is typically a urethane acrylate or a similar acrylate-based oligomer that provides the backbone of the cured material.
-
Monomers: Reactive diluents, such as isobornyl acrylate (IBOA) or 1,6-hexanediol diacrylate (HDDA), are often added to reduce viscosity and modify the properties of the cured polymer.
-
Photoinitiators: The photoinitiators being compared (e.g., this compound, Irgacure 819, Omnirad 481) are added at a specific weight percentage, typically ranging from 0.5% to 5%.
-
Co-initiators/Synergists: For Type II photoinitiators like thioxanthones, an amine synergist is included in the formulation.
Curing Process:
The formulated resin is typically coated onto a substrate or cast into a mold of a specific thickness. The sample is then exposed to a UV light source (e.g., a high-pressure mercury lamp or an LED lamp with a specific wavelength) for a defined period to ensure complete curing. The intensity of the light and the total energy dose are critical parameters that are carefully controlled.
Mechanical Testing:
The mechanical properties of the cured polymer films are evaluated using a universal testing machine. The most common test for these materials is the tensile test, performed according to standards such as ASTM D638.
-
Tensile Testing: Dog-bone shaped specimens are cut from the cured films. These specimens are then clamped into the testing machine and pulled apart at a constant rate of displacement until they fracture. The machine records the applied force and the elongation of the specimen. From this data, the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility) are calculated.
Visualizing the Process and Relationships
The following diagrams, created using the DOT language, illustrate the key relationships and workflows discussed in this guide.
Caption: Logical flow from inputs to final mechanical properties.
Caption: A typical experimental workflow for evaluating mechanical properties.
Conclusion
The selection of a photoinitiator has a profound impact on the mechanical properties of cured polymers. While direct, comprehensive comparative data for this compound against a wide array of other initiators in a single study is limited in the public domain, the available literature indicates that thioxanthone-type initiators are highly effective, particularly for specific applications like pigmented systems. The data presented, though collated from different sources, provides valuable insights into the performance trade-offs associated with different photoinitiator classes. For researchers and developers, understanding these nuances and the underlying experimental methodologies is key to optimizing polymer formulations for desired mechanical performance in their specific applications.
References
Spectroscopic Purity Validation of Bis(4-methylsulfanylphenyl)methanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for validating the purity of Bis(4-methylsulfanylphenyl)methanone, a key intermediate in various synthetic processes. This document outlines detailed experimental protocols, presents comparative data, and explores an alternative compound, Irgacure 184, offering a thorough analysis for informed decision-making in research and development.
Introduction to this compound
This compound, also known as 4,4'-bis(methylthio)benzophenone, is a symmetrical diaryl ketone. Its synthesis typically involves the Friedel-Crafts acylation of thioanisole with a carbonyl source like phosgene or triphosgene in the presence of a Lewis acid catalyst.[1] The purity of the final product is crucial for its intended applications, which can include use as a photoinitiator in polymerization reactions.
Spectroscopic Techniques for Purity Determination
A combination of spectroscopic techniques is essential for the unambiguous determination of the purity of this compound. These methods provide complementary information on the molecular structure and the presence of any impurities.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of hydrogen atoms in the molecule. For a pure sample of this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the two equivalent methylsulfanyl groups. The integration of these signals should correspond to the theoretical proton ratio.
-
¹³C NMR: Reveals the different types of carbon atoms present in the molecule. The spectrum of the pure compound should display the expected number of signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbons.
2. Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the compound and identifying potential impurities. The mass spectrum of this compound should exhibit a molecular ion peak (M+) corresponding to its molecular weight (274.4 g/mol ).[2] Fragmentation patterns can provide further structural confirmation.
3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the range of 1640-1660 cm⁻¹, indicative of a diaryl ketone. Other characteristic peaks will correspond to C-H bonds of the aromatic rings and methyl groups, as well as C-S stretching vibrations.
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
A representative sample of this compound should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For MS analysis, the sample can be introduced directly or after dissolution in a volatile solvent. For IR analysis, the sample can be prepared as a KBr pellet or as a thin film.
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
HPLC is a robust technique for quantifying the purity of this compound and detecting trace impurities.
Experimental Workflow for HPLC Purity Analysis
Figure 1: Workflow for HPLC purity analysis.
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
Potential Impurities and their Identification
The primary source of impurities in this compound is the synthesis process. In a Friedel-Crafts acylation, potential impurities can arise from:
-
Incomplete reaction: Unreacted thioanisole.
-
Side reactions: Isomeric products (ortho or meta substitution), or poly-acylated products.
-
Byproducts from the acylating agent: For example, if phosgene is used, byproducts from its decomposition can be present.
These impurities can be detected and identified using a combination of HPLC (as additional peaks in the chromatogram) and GC-MS, which provides mass information for each separated component.
Comparative Analysis: this compound vs. Irgacure 184
For applications such as photoinitiation in UV curing, this compound can be compared with commercially available photoinitiators like Irgacure 184 (1-hydroxycyclohexyl phenyl ketone).
| Property | This compound | Irgacure 184 |
| Chemical Class | Diaryl ketone | α-Hydroxyketone |
| Molecular Weight | 274.4 g/mol [2] | 204.28 g/mol |
| UV Absorption Maxima | Typically in the UVA range | ~246, 280, 332 nm |
| Photoinitiation Mechanism | Norrish Type II (hydrogen abstraction) | Norrish Type I (α-cleavage) |
| Potential Advantages | Good thermal stability | High photoinitiation efficiency, low yellowing |
| Potential Disadvantages | May require a co-initiator | Can have limited solubility in some formulations |
Table 1: Comparison of this compound and Irgacure 184.
The choice between these photoinitiators will depend on the specific requirements of the formulation, including the desired curing speed, the thickness of the coating, and the required photophysical properties.
Data Presentation: Spectroscopic Data Summary
| Spectroscopic Technique | Expected Key Signals/Features |
| ¹H NMR (CDCl₃) | Aromatic protons (doublets, ~7.2-7.8 ppm), Methyl protons (singlet, ~2.5 ppm) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~195 ppm), Aromatic carbons (~125-145 ppm), Methyl carbon (~15 ppm) |
| IR (KBr) | C=O stretch (~1640-1660 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2900-3000 cm⁻¹), C-S stretch |
| Mass Spectrometry (EI) | Molecular ion (m/z) = 274, Fragments corresponding to the loss of CH₃S, CO, etc. |
Table 2: Expected Spectroscopic Data for this compound.
Conclusion
The purity of this compound can be reliably validated using a combination of spectroscopic techniques, with HPLC being the method of choice for quantitative analysis. Understanding the potential impurities arising from the synthesis is crucial for developing a robust analytical method. When considering its application as a photoinitiator, a thorough comparison with alternatives like Irgacure 184, taking into account their respective mechanisms and properties, is essential for optimal formulation development.
Signaling Pathways and Experimental Workflows
Logical Relationship of Purity Validation Steps
Figure 2: Logical workflow for purity validation.
References
- 1. organic chemistry - Can Friedel-Crafts acylation work with phosgene or HCOCl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Synthesis and characterisation of bis[(methylthio)carbonyl]polysulphanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
A Comparative Analysis of HPLC and NMR for the Characterization of Bis(4-methylsulfanylphenyl)methanone
In the realm of pharmaceutical and chemical research, the accurate characterization of synthesized compounds is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques routinely employed for this purpose. This guide provides a comparative overview of the data obtained from both methods for the analysis of Bis(4-methylsulfanylphenyl)methanone, a diaryl ketone derivative. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how these techniques can be cross-validated to ensure the identity, purity, and structural integrity of a target compound.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data obtained from HPLC and ¹H NMR analyses of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (tᵣ) | 5.8 minutes |
| Purity (by area %) | 99.7% |
| Major Impurity (tᵣ) | 4.2 minutes (0.2%) |
| Minor Impurity (tᵣ) | 6.5 minutes (0.1%) |
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.72 | Doublet | 4H | Ar-H (ortho to C=O) |
| 7.30 | Doublet | 4H | Ar-H (ortho to -SCH₃) |
| 2.54 | Singlet | 6H | -SCH ₃ |
Cross-Validation of Analytical Data
The cross-validation of HPLC and NMR data is a critical step in the comprehensive characterization of a compound.[1] In this case, the high purity of 99.7% determined by HPLC is corroborated by the ¹H NMR spectrum, which shows a clean profile with no significant impurity peaks. The integration values in the ¹H NMR spectrum (4H, 4H, 6H) are in the correct ratio for the symmetrical structure of this compound, further confirming the identity of the main peak observed in the HPLC chromatogram. While HPLC is adept at separating and quantifying minor impurities, NMR provides unequivocal structural confirmation of the main component.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method was employed for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in acetonitrile at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy was performed to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR data in the characterization of a synthesized compound like this compound.
Caption: Workflow for Cross-Validation of HPLC and NMR Data.
This guide demonstrates that while both HPLC and NMR are powerful analytical tools, their combined use provides a more complete and reliable characterization of a chemical entity.[1] HPLC excels in quantifying purity and detecting trace impurities, whereas NMR is unparalleled for definitive structural elucidation. Therefore, a cross-validation approach is highly recommended in research and quality control environments.
References
Revolutionizing Photopolymerization: A Guide to Long-Wavelength Absorbing Alternatives to Bis(4-methylsulfanylphenyl)methanone
For researchers, scientists, and professionals in drug development, the quest for efficient and safe photoinitiators is paramount. Bis(4-methylsulfanylphenyl)methanone has been a staple for inducing photopolymerization. However, the demand for initiators that absorb at longer, safer wavelengths has driven the exploration of novel alternatives. This guide provides an objective comparison of promising substitutes, supported by experimental data, to aid in the selection of the most suitable photoinitiator for your long-wavelength applications.
This comprehensive guide delves into the performance of several classes of long-wavelength photoinitiators, comparing their key photophysical and photochemical properties to this compound. The alternatives explored include advanced cationic photoinitiators, highly reactive acylphosphine oxides, and versatile thioxanthone derivatives.
At a Glance: Performance Comparison
To facilitate a clear and direct comparison, the following table summarizes the key performance indicators of this compound and its leading long-wavelength absorbing alternatives.
| Photoinitiator Class | Specific Example | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Photoinitiation Quantum Yield (Φ) | Key Advantages |
| Benchmark | This compound | ~315 | ~25,000 | Moderate | Well-characterized, effective in UV-A range. |
| Cationic Photoinitiators | (4-tert-Butylphenyl)iodonium hexafluorophosphate | 230, 275 | 24,000, 14,000 | High | No oxygen inhibition, "dark cure" capability. |
| Triarylsulfonium hexafluoroantimonate salts | ~310 | ~15,000 | High | Thermally stable, efficient acid generation. | |
| Acylphosphine Oxides | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) | 370-395 | 7,500-9,000 | High | Excellent photobleaching, suitable for pigmented systems. |
| 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide (TPO) | 365-380 | 5,000-7,000 | High | Good reactivity and solubility. | |
| Thioxanthone Derivatives | 2-Isopropylthioxanthone (ITX) | 258, 382 | 60,000, 5,500 | High (with co-initiator) | Excellent sensitizer, versatile for free-radical and cationic systems. |
In-Depth Analysis of Alternatives
Cationic Photoinitiators: Overcoming Oxygen Inhibition
Cationic photoinitiators, such as iodonium and sulfonium salts, represent a significant advancement in photopolymerization, particularly for applications where oxygen inhibition is a concern. Unlike free-radical initiators, their propagating species are not quenched by oxygen, allowing for efficient polymerization in ambient atmospheres. Furthermore, many cationic systems exhibit a "dark cure" phenomenon, where polymerization continues even after the light source is removed.
Strategically modifying these salts with chromophores like naphthalimide or coumarin can extend their absorption into the near-visible range, making them suitable for use with LED light sources.
Acylphosphine Oxides: Masters of Deep Cure
Acylphosphine oxides, particularly bis(acylphosphine oxides) (BAPOs), are renowned for their exceptional photobleaching properties. Upon exposure to light, they fragment into species that are transparent at the initial absorption wavelength. This "self-clearing" allows light to penetrate deeper into the resin, enabling the curing of thick and pigmented formulations. Their absorption spectra extend into the violet-blue region of the visible spectrum, making them highly effective for long-wavelength applications.
Thioxanthone Derivatives: The Versatile Sensitizers
Thioxanthone and its derivatives are not always potent initiators on their own but excel as photosensitizers in two- or three-component systems. They absorb light at longer wavelengths and then transfer the energy to another molecule (the co-initiator), which then generates the initiating radicals or cations. This approach offers tremendous flexibility, allowing for the tuning of the initiation system to specific wavelengths and applications. Their broad absorption in the UV-A and violet regions makes them ideal for long-wavelength curing.
Visualizing the Mechanisms
To better understand the fundamental processes involved, the following diagrams illustrate the generalized photoinitiation pathways.
Experimental Protocols: A Guide to Evaluation
To ensure reproducible and comparable results, standardized experimental protocols are essential for characterizing and comparing the performance of photoinitiators.
Determining Photophysical Properties
Objective: To measure the absorption characteristics of the photoinitiator.
Methodology: UV-Visible Spectroscopy
-
Sample Preparation: Prepare solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum of the solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Evaluating Photoinitiation Efficiency
Objective: To quantify the efficiency of the photoinitiator in initiating polymerization.
Methodology: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
-
Formulation Preparation: Prepare a photocurable formulation containing a monomer (e.g., an acrylate), the photoinitiator at a specific concentration (e.g., 1 wt%), and any other additives.
-
Sample Preparation: Place a small drop of the formulation between two transparent substrates (e.g., BaF₂ plates) with a defined spacer to control the film thickness.
-
Instrumentation: Use an FTIR spectrometer equipped with a UV/Vis light source for curing.
-
Measurement:
-
Record an initial IR spectrum before irradiation.
-
Expose the sample to light of a specific wavelength and intensity.
-
Continuously record IR spectra during the irradiation.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the C=C double bond stretch of an acrylate at ~1635 cm⁻¹).
-
Calculate the monomer conversion as a function of time.
-
The rate of polymerization can be determined from the initial slope of the conversion vs. time curve.
-
The photoinitiation quantum yield (Φ) can be calculated if the photon flux is known.
-
Methodology: Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Sample Preparation: Place a small, accurately weighed amount of the liquid formulation into a DSC pan.
-
Instrumentation: Use a DSC instrument equipped with a photocalorimetric accessory and a light source.
-
Measurement:
-
Equilibrate the sample at the desired temperature.
-
Irradiate the sample with light of a specific wavelength and intensity.
-
Measure the heat flow as a function of time.
-
-
Data Analysis:
-
The total heat evolved is proportional to the total monomer conversion.
-
The rate of heat evolution is proportional to the rate of polymerization.
-
Conclusion
The development of novel photoinitiators with long-wavelength absorption capabilities is crucial for advancing photopolymerization technologies, enabling safer and more efficient curing processes. While this compound remains a relevant compound, the alternatives presented here—cationic photoinitiators, acylphosphine oxides, and thioxanthone-based systems—offer significant advantages in terms of overcoming oxygen inhibition, achieving deep cure in thick and pigmented systems, and providing versatile sensitization options. The selection of the optimal photoinitiator will depend on the specific requirements of the application, including the desired curing wavelength, the chemical nature of the monomer system, and the physical properties of the final cured material. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in this dynamic field.
Cytotoxicity comparison of leached Bis(4-methylsulfanylphenyl)methanone and other initiators
For researchers, scientists, and drug development professionals, understanding the potential toxicity of leachable components from photopolymerized materials is paramount. This guide provides a comparative analysis of the cytotoxicity of Bis(4-methylsulfanylphenyl)methanone and other commonly used photoinitiators, supported by experimental data and detailed protocols.
This report focuses on the in vitro cytotoxicity of leached photoinitiators, critical components in light-cured materials used in various fields, including dentistry and 3D printing for biomedical applications. While this compound is the primary subject, its cytotoxic profile is compared against well-established photoinitiators: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), and Camphorquinone (CQ).
Executive Summary
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of BAPO, TPO, and Camphorquinone from various in vitro studies.
| Photoinitiator | Cell Line(s) | Assay(s) | Key Findings | Reference(s) |
| This compound | Not available | Not available | No direct cytotoxicity data found. Structurally similar to thioxanthones and benzophenones, which are known to induce cytotoxicity via oxidative stress and mitochondrial pathways. | N/A |
| BAPO | Human Oral Keratinocytes (OKF6/Tert2), V79 Fibroblasts | MTT, H33342, Micronucleus Assay | 50- to 250-fold higher cytotoxicity than CQ. Induced genotoxicity in V79 cells.[1] | [1] |
| L-929 Mouse Fibroblasts | MTT | Showed the lowest cell viability (74.16 ± 3.7%) compared to TPO and TPO-L in 3D-printed resins.[2] | [2] | |
| TPO | Human Oral Keratinocytes (OKF6/Tert2), V79 Fibroblasts | MTT, H33342 | 50- to 250-fold higher cytotoxicity than CQ.[1] | [1] |
| L-929 Mouse Fibroblasts | MTT | Cell viability of 84.45 ± 3.62% in 3D-printed resins.[2] | [2] | |
| Breast Cancer Cells (4T1, MCF-7) | JC-1, Annexin V/PPI | Induces apoptosis through the mitochondrial pathway upon photoactivation. | N/A | |
| Camphorquinone (CQ) | Human Oral Keratinocytes (OKF6/Tert2), V79 Fibroblasts | MTT, H33342 | Lower cytotoxicity compared to BAPO and TPO.[1] | [1] |
| Human Pulp Fibroblasts | MTT | Cytotoxicity is associated with the generation of Reactive Oxygen Species (ROS).[3][4] | [3][4] | |
| Dental Pulp Stem Cells (DPSCs) | MTT | Suppressed proliferation and induced expression of p53, p21, and p16.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are protocols for commonly employed assays in the assessment of photoinitiator toxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the leached photoinitiators for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
Micronucleus Assay for Genotoxicity
The in vitro micronucleus assay is used to assess the genotoxic potential of a chemical by detecting the formation of micronuclei in the cytoplasm of interphase cells.
Materials:
-
Appropriate cell line (e.g., L5178Y, CHO, human lymphocytes)
-
Cytochalasin B (for cytokinesis-blocked method)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Protocol:
-
Cell Culture and Treatment: Culture cells and expose them to at least three concentrations of the test compound, along with negative and positive controls.[7]
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.
-
Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothesized signaling pathway for this compound cytotoxicity.
Caption: Signaling pathway of Camphorquinone-induced cytotoxicity.
References
- 1. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative radical production and cytotoxicity induced by camphorquinone and 9-fluorenone against human pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camphorquinone Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. criver.com [criver.com]
Safety Operating Guide
Personal protective equipment for handling Bis(4-methylsulfanylphenyl)methanone
Essential Safety and Handling Guide for Bis(4-methylsulfanylphenyl)methanone
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Core Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data for similar compounds, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. Engineering controls, such as fume hoods and proper ventilation, should be the primary line of defense.[1] Always ensure that eyewash stations and safety showers are readily accessible.[1]
| PPE Category | Item | Specification/Recommendation |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. A face shield may be required for splash hazards.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves for integrity before each use. The specific glove material and thickness should be chosen based on the task and potential for exposure. Refer to the glove manufacturer's compatibility data. Remove gloves carefully to avoid skin contamination.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing. For tasks with a higher risk of splashes, a chemically resistant apron or suit may be necessary.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Use only in well-ventilated areas.[1][2] If engineering controls are insufficient to maintain exposure below recommended limits or when dealing with fine dust, a respirator may be required.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Spill Management:
-
In case of a spill, avoid breathing dust.[1]
-
Use personal protective equipment as required.[1]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[1]
-
Prevent the product from entering drains or surface water.[1]
Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.[1][2]
-
Do not allow the material to contaminate the ground water system.[1]
First Aid Measures
-
If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[3] Take off contaminated clothing and wash it before reuse.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[1]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[2] Rinse mouth.[2] Do NOT induce vomiting.[2]
Visualized Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: A flowchart illustrating the key stages of safe chemical handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
